molecular formula C5H12O2 B147393 2,4-Pentanediol CAS No. 625-69-4

2,4-Pentanediol

Cat. No.: B147393
CAS No.: 625-69-4
M. Wt: 104.15 g/mol
InChI Key: GTCCGKPBSJZVRZ-UHFFFAOYSA-N
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Description

2,4-Pentanediol, also known as this compound, is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53505. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentane-2,4-diol
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InChI

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GTCCGKPBSJZVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O2
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DSSTOX Substance ID

DTXSID9032878
Record name 2,4-Pentanediol
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Molecular Weight

104.15 g/mol
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CAS No.

625-69-4, 36402-52-5
Record name 2,4-Pentanediol
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Record name 2,4-PENTANEDIOL
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Record name (R*,R*)-pentane-2,4-diol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Physical Data of 2,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-pentanediol, a versatile diol with significant applications in various scientific fields. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and stereoisomer separation, and logical diagrams illustrating key processes.

Chemical and Physical Properties

This compound, also known as amylene glycol, is a chiral diol with the chemical formula C₅H₁₂O₂. It exists as three stereoisomers: a pair of enantiomers, (2R,4R)-(-)-pentanediol and (2S,4S)-(+)-pentanediol, and a meso compound, (2R,4S)-pentanediol.[1] The racemic mixture and the individual stereoisomers are valuable chiral building blocks in organic synthesis.

General Identifiers
IdentifierValueReference
IUPAC Name pentane-2,4-diol[2]
Synonyms 2,4-Amylene glycol, 2,4-Dihydroxypentane[3]
CAS Number 625-69-4 (for the mixture of stereoisomers)[3]
Molecular Formula C₅H₁₂O₂[2]
Molecular Weight 104.15 g/mol [2]
InChI Key GTCCGKPBSJZVRZ-UHFFFAOYSA-N[3]
SMILES CC(O)CC(C)O[3]
Physical Data
PropertyValueReference
Appearance Clear, colorless to light yellow liquid[4]
Boiling Point 201-202 °C (at 760 mmHg)[3][4]
Melting Point 52.5 °C[4]
Density 0.95 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.435[3][4]
Solubility Fully miscible with water[4]
Flash Point 101 °C (closed cup)[3]
Vapor Pressure 0.0852 mmHg at 25°C
Stereoisomer Specific Data
StereoisomerCAS NumberMelting Point (°C)Boiling Point (°C)
(2R,4R)-(-)-Pentanediol 42075-32-148-51111-113
(2S,4S)-(+)-Pentanediol 72345-23-448-51111-113
meso-2,4-Pentanediol 48-49

Experimental Protocols

Synthesis of this compound via Reduction of Acetylacetone

A common and effective method for synthesizing this compound is the reduction of acetylacetone (2,4-pentanedione). The choice of reducing agent can influence the diastereomeric ratio of the resulting diol mixture.

Protocol: Reduction of Acetylacetone using Sodium Borohydride

  • Materials: Acetylacetone, Sodium Borohydride (NaBH₄), Ethanol, Diethyl ether, Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetylacetone in ethanol at room temperature.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the cooled solution in portions. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a mixture of meso and racemic forms.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Separation of meso and Racemic Stereoisomers

The separation of the meso and racemic (dl) forms of this compound can be achieved through the formation of cyclic sulfites followed by fractional distillation.[5]

Protocol: Separation via Cyclic Sulfite Formation

  • Esterification: React the mixture of this compound stereoisomers with thionyl chloride in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., pyridine) to form the corresponding cyclic sulfites.

  • Fractional Distillation: The resulting diastereomeric cyclic sulfites have different boiling points and can be separated by fractional distillation under reduced pressure.

  • Hydrolysis: Hydrolyze the separated cyclic sulfites using an aqueous acid or base to regenerate the pure meso and racemic 2,4-pentanediols.

Mandatory Visualizations

Synthesis and Purification Workflow

G Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification & Separation start Acetylacetone reduction Reduction (e.g., NaBH4 in Ethanol) start->reduction crude_diol Crude this compound (meso + racemic mixture) reduction->crude_diol esterification Cyclic Sulfite Formation (Thionyl Chloride, Pyridine) crude_diol->esterification distillation Fractional Distillation esterification->distillation hydrolysis_meso Hydrolysis distillation->hydrolysis_meso Lower boiling fraction hydrolysis_racemic Hydrolysis distillation->hydrolysis_racemic Higher boiling fraction meso_diol Pure meso-2,4-Pentanediol hydrolysis_meso->meso_diol racemic_diol Pure racemic-2,4-Pentanediol hydrolysis_racemic->racemic_diol

Caption: Synthesis and purification workflow for this compound stereoisomers.

Logical Relationship of this compound Stereoisomers

G Stereoisomers of this compound cluster_stereoisomers Stereoisomers cluster_enantiomers Enantiomers diol This compound meso (2R,4S)-Pentanediol (meso) diol->meso racemic Racemic Mixture diol->racemic meso->racemic diastereomeric relationship enantiomer_R (2R,4R)-Pentanediol racemic->enantiomer_R enantiomer_S (2S,4S)-Pentanediol racemic->enantiomer_S enantiomer_R->enantiomer_S enantiomeric relationship

Caption: Relationship between the stereoisomers of this compound.

References

Introduction: The Significance of Stereoisomerism in 2,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,4-Pentanediol for Researchers, Scientists, and Drug Development Professionals.

This compound (C₅H₁₂O₂) is a diol with a simple chemical structure that serves as a fundamental example for understanding the principles of stereochemistry.[1][2] The spatial arrangement of its atoms gives rise to multiple stereoisomers, each with unique properties and potential applications. In the realm of drug development, the stereochemistry of a molecule is of paramount importance. Different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles due to the specific three-dimensional interactions with biological targets like enzymes and receptors.[3][4] Therefore, a thorough understanding and the ability to selectively synthesize and characterize stereoisomers are critical for the development of safe and effective pharmaceuticals.[5][6] This guide provides a detailed technical overview of the stereoisomers of this compound, their chirality, methods for their separation and characterization, and their relevance in the pharmaceutical industry.

Stereoisomers and Chirality of this compound

This compound possesses two chiral centers at the C2 and C4 positions, as each of these carbon atoms is bonded to four different groups.[7] The presence of two chiral centers means that a maximum of 2ⁿ = 2² = 4 stereoisomers are possible.[7][8] These stereoisomers are (2R,4R)-pentanediol, (2S,4S)-pentanediol, and a meso form, (2R,4S)-pentanediol.

  • (2R,4R)- and (2S,4S)-Pentanediol: These two isomers are non-superimposable mirror images of each other and are therefore a pair of enantiomers.[7] Enantiomers have identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light. They are optically active, with one enantiomer rotating light in a positive (dextrorotatory, +) direction and the other in a negative (levorotatory, -) direction by an equal amount.[9][10] A 50:50 mixture of these enantiomers is known as a racemic mixture and is optically inactive.

  • (2R,4S)-Pentanediol (meso): This isomer has a plane of symmetry within the molecule, which means that despite having chiral centers, the molecule as a whole is achiral.[7] This internal plane of symmetry causes it to be superimposable on its mirror image. Consequently, the meso form is optically inactive.[7] The (2R,4S) and (2S,4R) configurations are identical due to this symmetry. The meso isomer is a diastereomer of both the (2R,4R) and (2S,4S) enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Data Presentation: Physical Properties of this compound Stereoisomers

The distinct stereochemical arrangements of the this compound isomers lead to differences in their physical properties. The following table summarizes key quantitative data for each stereoisomer.

Property(2S,4S)-(+)-Pentanediol(2R,4R)-(-)-Pentanediolmeso-(2R,4S)-PentanediolRacemic (±)-2,4-Pentanediol
CAS Number 72345-23-4[10]36402-52-5[9]36841-95-5625-69-4[1]
Molecular Weight 104.15 g/mol [10]104.15 g/mol [9]104.15 g/mol 104.15 g/mol [2]
Melting Point 48-51 °C[10]Not specified52.5 °C[12]Not specified
Boiling Point 111-113 °C[10]Not specified201-202 °C[12]201-202 °C[12]
Density 0.9917 g/mL (estimate)[10]Not specified0.95 g/mL at 25 °C[12]0.95 g/mL at 25 °C[12]
Specific Rotation +54° (c=10, EtOH)[10]Not specified
Refractive Index n20/D 1.435[12]Not specifiedn20/D 1.435[12]n20/D 1.435[12]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrogenation reduction of diacetone alcohol.[13]

Protocol:

  • Reaction Setup: In a suitable hydrogenation reactor, combine diacetone alcohol with a nickel catalyst. An alkaline compound may be added as an aid to improve yield and purity.[13]

  • Hydrogenation: Introduce hydrogen gas into the reactor under pressure.

  • Reaction Conditions: Maintain the reaction at an appropriate temperature and pressure to facilitate the reduction of the ketone group in diacetone alcohol to a hydroxyl group, forming this compound.

  • Workup: After the reaction is complete, cool the reactor, release the pressure, and remove the catalyst by filtration.

  • Purification: The crude this compound, which will be a mixture of stereoisomers, can be purified by distillation.

Separation of Stereoisomers

A mixture of the syn (meso) and anti (racemic) diastereomers of this compound can be separated through a process of selective acetalization and hydrolysis.[14]

Protocol:

  • Selective Acetalization:

    • Treat the diastereomeric mixture of this compound with a ketone or aldehyde, such as acetophenone, in the presence of an acid catalyst. The syn (meso) diol reacts faster to form a more stable cyclic acetal than the anti (racemic) diol.[14]

    • By using a controlled amount of the acetalizing agent, the reaction mixture will become enriched in the syn-acetal and the unreacted anti-diol.[14]

  • Separation: The resulting mixture of the acetal and the unreacted diol can be separated based on their different physical properties, for example, by distillation or chromatography.

  • Hydrolysis:

    • The separated syn-acetal is then subjected to hydrolysis using an aqueous acid to cleave the acetal and regenerate the pure syn (meso)-2,4-pentanediol.[14]

    • Similarly, the enriched anti-diol fraction can be further purified or subjected to a second acetalization to isolate the pure anti (racemic) diols.[14]

  • Resolution of Enantiomers: The racemic mixture of (2R,4R)- and (2S,4S)-pentanediol can be resolved into individual enantiomers using chiral resolving agents or by chiral chromatography.

Characterization

Polarimetry:

  • Sample Preparation: Prepare a solution of the purified this compound isomer in a suitable solvent (e.g., ethanol) at a known concentration.

  • Measurement: Place the solution in a polarimeter cell of a known path length.

  • Analysis: Measure the angle of rotation of plane-polarized light.

    • The (2S,4S) enantiomer will rotate the light in a positive direction.[10]

    • The (2R,4R) enantiomer will rotate the light in a negative direction by the same magnitude.

    • The meso isomer and the racemic mixture will show no optical rotation.

Spectroscopy:

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the hydroxyl (-OH) and alkane (C-H) functional groups characteristic of this compound.[2][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the carbon-hydrogen framework of the molecule. While NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers (meso vs. racemic) will be different, allowing for their differentiation and quantification in a mixture.

Visualization of Stereochemical Relationships and Experimental Workflow

stereoisomers cluster_pentanediol This compound Stereoisomers 2_4_Pentanediol This compound RR (2R,4R)-Pentanediol 2_4_Pentanediol->RR SS (2S,4S)-Pentanediol 2_4_Pentanediol->SS RS meso-(2R,4S)-Pentanediol 2_4_Pentanediol->RS RR->SS Enantiomers RR->RS Diastereomers SS->RS Diastereomers

Caption: Stereochemical relationships of this compound isomers.

separation_workflow cluster_workflow Separation Workflow of this compound Diastereomers start Mixture of syn (meso) and anti (racemic) this compound acetalization Selective Acetalization (e.g., with acetophenone) start->acetalization mixture1 Mixture: syn-acetal and anti-diol (enriched) acetalization->mixture1 separation Physical Separation (e.g., Distillation) mixture1->separation syn_acetal syn-acetal separation->syn_acetal anti_diol anti-diol (enriched) separation->anti_diol hydrolysis_syn Hydrolysis (aqueous acid) syn_acetal->hydrolysis_syn hydrolysis_anti Further Purification/ Resolution anti_diol->hydrolysis_anti pure_syn Pure syn (meso) this compound hydrolysis_syn->pure_syn pure_anti Pure anti (racemic) this compound hydrolysis_anti->pure_anti

Caption: Workflow for the separation of this compound diastereomers.

Relevance in Drug Development

The principles illustrated by the stereoisomers of this compound are directly applicable to the pharmaceutical industry. The chirality of a drug molecule can significantly influence its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (drug-receptor interaction).[3][4]

  • Stereospecific Interactions: Biological systems are inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its target is often stereospecific. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive or even cause adverse effects.[6][16] A classic example is thalidomide, where one enantiomer was sedative while the other was teratogenic.[6]

  • Chiral Building Blocks: While this compound itself may not be a therapeutic agent, its individual stereoisomers are valuable as chiral building blocks in the synthesis of more complex, stereochemically pure active pharmaceutical ingredients (APIs).[10] By starting with a pure enantiomer of a simple molecule like this compound, chemists can construct larger molecules with the correct stereochemistry, avoiding the need for difficult and costly resolution steps later in the synthesis.

  • Regulatory Considerations: Regulatory agencies such as the FDA now require detailed information on the stereochemical composition of new drugs.[5] Manufacturers must characterize the individual isomers and evaluate their pharmacological and toxicological profiles separately. This has led to a trend of developing single-enantiomer drugs (chiral switches) from existing racemic mixtures to improve therapeutic outcomes and reduce side effects.[6]

Conclusion

This compound serves as an exemplary model for understanding the fundamental concepts of stereoisomerism and chirality. Its three stereoisomers—a pair of enantiomers and a meso compound—demonstrate the profound impact of atomic spatial arrangement on the physical and chemical properties of a molecule. For researchers and professionals in drug development, a firm grasp of these principles is essential. The ability to synthesize, separate, and characterize stereoisomers is a critical skill set that enables the design of safer and more effective drugs by ensuring that only the desired, therapeutically active stereoisomer is administered to patients. The study of simple chiral molecules like this compound provides the foundational knowledge necessary to tackle the complexities of stereochemistry in modern pharmaceutical science.

References

An In-depth Technical Guide to (2R,4R)-(-)-2,4-Pentanediol: Structure, Conformation, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4R)-(-)-2,4-Pentanediol is a chiral diol of significant interest in the fields of organic synthesis and drug development. Its C2-symmetric chiral structure makes it a valuable building block and chiral auxiliary for the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the structure, stereochemistry, and conformational analysis of (2R,4R)-(-)-2,4-Pentanediol. Detailed experimental protocols for its synthesis and key spectroscopic data are presented to facilitate its practical application in a research setting. Furthermore, its role in asymmetric synthesis, a cornerstone of modern drug discovery, is highlighted.

Structure and Physicochemical Properties

(2R,4R)-(-)-2,4-Pentanediol is a member of the pentanediol family with two stereogenic centers at positions 2 and 4, both having the R-configuration. This specific stereoisomer is levorotatory, as indicated by the (-) sign in its name.

Chemical Structure:

Figure 1: 2D Chemical Structure of (2R,4R)-(-)-2,4-Pentanediol

The molecule possesses a C2 axis of symmetry, which is a desirable feature for many applications in asymmetric catalysis.

Physicochemical Data

The following table summarizes the key physicochemical properties of (2R,4R)-(-)-2,4-Pentanediol.

PropertyValueReference(s)
Molecular Formula C5H12O2[1][2][3]
Molecular Weight 104.15 g/mol [1][3]
CAS Number 42075-32-1[1][2]
Appearance White to off-white crystalline solid[4]
Melting Point 46-49 °C[4]
Boiling Point 199-201 °C[4]
Density 0.966 g/cm³[4]
Optical Rotation [α]D^20 = -53° (c=1, ethanol)
Solubility Soluble in water, ethanol, and other polar organic solvents.
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (2R,4R)-(-)-2,4-Pentanediol.

SpectroscopyKey DataReference(s)
¹H NMR Spectra available, detailed analysis in conformational section.[5][6]
¹³C NMR Spectra available online.
Mass Spectrometry Molecular Ion (M+): 104.0837[1][3]
Infrared (IR) Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), C-O stretch (~1100 cm⁻¹).[5]

Conformational Analysis

The conformational flexibility of (2R,4R)-(-)-2,4-Pentanediol around the C2-C3 and C3-C4 bonds plays a critical role in its reactivity and its effectiveness as a chiral auxiliary. The relative stability of its conformers is determined by a balance of steric and electronic interactions, including intramolecular hydrogen bonding.

NMR spectroscopy, particularly the analysis of vicinal coupling constants (³JHH), is a powerful tool for studying the conformational preferences of diols like (2R,4R)-(-)-2,4-Pentanediol in solution.[5][6] The threo relationship between the two hydroxyl groups in the (2R,4R) isomer influences the favored conformations.

The primary conformations of interest are those that minimize steric interactions between the methyl and hydroxyl groups. Intramolecular hydrogen bonding between the two hydroxyl groups can significantly stabilize certain conformations, particularly in non-polar solvents. This hydrogen bonding creates a pseudo-cyclic arrangement.

G cluster_non_bonded Non-Hydrogen Bonded (Extended) Conformations cluster_bonded Intramolecular Hydrogen Bonded Conformations A Anti-Anti (AA) B Anti-Gauche (AG) A->B Rotation D Pseudo-chair A->D Favored in non-polar solvents C Gauche-Gauche (GG) B->C Rotation B->D E Pseudo-boat D->E Interconversion

Figure 2: Conformational possibilities for (2R,4R)-(-)-2,4-Pentanediol.

Studies have shown that for the threo isomer (like the 2R,4R), the anti-anti (aa) conformation is generally favored in the absence of hydrogen bonding. However, in many solvents, the intramolecularly hydrogen-bonded form is predominant.[6]

Experimental Protocols

Synthesis of (2R,4R)-(-)-2,4-Pentanediol via Enzymatic Reduction

A highly efficient and stereoselective method for the synthesis of (2R,4R)-(-)-2,4-Pentanediol is the enzymatic reduction of acetylacetone (2,4-pentanedione). This method offers excellent enantiomeric excess and is amenable to scale-up.[7]

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Ketoreductase (KRED) enzyme (e.g., from Candida boidinii)[8]

  • Cofactor (e.g., NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable alcohol dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution containing the ketoreductase, the cofactor, and the cofactor regeneration system.

  • Substrate Addition: Slowly add acetylacetone to the reaction mixture. The concentration of the substrate should be optimized to avoid enzyme inhibition.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the formation of the diol.

  • Work-up: Once the reaction is complete, saturate the aqueous solution with sodium chloride to reduce the solubility of the product.

  • Extraction: Extract the product from the aqueous phase with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (2R,4R)-(-)-2,4-Pentanediol by distillation or column chromatography to achieve high purity.

G Start Reaction Mixture (Buffer, KRED, Cofactor, Regeneration System) Substrate Acetylacetone (Substrate) Reaction Enzymatic Reduction (Controlled Temperature and pH) Start->Reaction Substrate->Reaction Monitoring Reaction Monitoring (GC/HPLC) Reaction->Monitoring Workup Aqueous Work-up (Salt Saturation) Monitoring->Workup Reaction Complete Extraction Solvent Extraction (Ethyl Acetate) Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product (2R,4R)-(-)-2,4-Pentanediol Purification->Product

Figure 3: Workflow for the enzymatic synthesis of (2R,4R)-(-)-2,4-Pentanediol.

Applications in Asymmetric Synthesis and Drug Development

The primary application of (2R,4R)-(-)-2,4-Pentanediol in drug development lies in its use as a chiral building block or a chiral auxiliary in asymmetric synthesis.[7] Its C2-symmetry is particularly advantageous for the synthesis of chiral ligands for metal-catalyzed reactions.

Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. (2R,4R)-(-)-2,4-Pentanediol can be used to form chiral acetals or ketals with prochiral ketones or aldehydes, which then undergo diastereoselective reactions.

G Prochiral Prochiral Substrate (e.g., Ketone, Aldehyde) Attachment Attachment of Auxiliary (e.g., Acetal/Ketal Formation) Prochiral->Attachment Auxiliary (2R,4R)-(-)-2,4-Pentanediol (Chiral Auxiliary) Auxiliary->Attachment Diastereomer Chiral Substrate-Auxiliary Adduct (Single Diastereomer) Attachment->Diastereomer Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) Diastereomer->Reaction NewStereocenter Product with New Stereocenter Reaction->NewStereocenter Cleavage Cleavage of Auxiliary NewStereocenter->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Figure 4: Logical workflow for the application of (2R,4R)-(-)-2,4-Pentanediol as a chiral auxiliary.
Synthesis of Chiral Ligands

(2R,4R)-(-)-2,4-Pentanediol is a precursor for the synthesis of various chiral ligands used in asymmetric catalysis. For example, it can be converted into chiral phosphine ligands, which are highly effective in asymmetric hydrogenation reactions. The diol can also be used to create chiral backbones for other types of catalysts.[7]

Conclusion

(2R,4R)-(-)-2,4-Pentanediol is a versatile and valuable chiral molecule for chemical research and drug development. Its well-defined stereochemistry and conformational preferences make it an excellent choice for asymmetric synthesis. The availability of efficient synthetic methods, particularly enzymatic routes, further enhances its utility. This guide provides the foundational knowledge and practical information for researchers to effectively utilize (2R,4R)-(-)-2,4-Pentanediol in their synthetic endeavors.

References

In-Depth Spectroscopic Analysis of (2S,4S)-(+)-2,4-Pentanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (2S,4S)-(+)-2,4-Pentanediol, a chiral building block crucial in pharmaceutical and chemical synthesis. This document details the expected outcomes from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy. The information herein is intended to assist in the identification, characterization, and quality control of this important chiral diol.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (2S,4S)-(+)-2,4-Pentanediol.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (2S,4S)-(+)-2,4-Pentanediol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.0m-H-2, H-4
~1.6t~6.0H-3a, H-3b
~1.2d~6.2CH₃ (C1, C5)
Variablebr s-OH

Table 2: ¹³C NMR Spectroscopic Data for (2S,4S)-(+)-2,4-Pentanediol

Chemical Shift (δ) ppmAssignment
~65C-2, C-4
~45C-3
~24C-1, C-5
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (2S,4S)-(+)-2,4-Pentanediol

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3300Strong, BroadO-H stretch (hydrogen-bonded)
~2960StrongC-H stretch (sp³)
~1450MediumC-H bend (scissoring)
~1375MediumC-H bend (rocking)
~1100StrongC-O stretch
Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of (2S,4S)-(+)-2,4-Pentanediol

m/zRelative Intensity (%)Proposed Fragment
89Moderate[M - CH₃]⁺
71Moderate[M - CH₃ - H₂O]⁺
59High[C₃H₇O]⁺
45High[C₂H₅O]⁺
43High[C₃H₇]⁺

Note: The molecular ion peak [M]⁺ at m/z 104 may be weak or absent in EI-MS.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of (2S,4S)-(+)-2,4-Pentanediol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a longer acquisition time and/or a greater number of scans to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As (2S,4S)-(+)-2,4-Pentanediol is a solid at room temperature, a small amount of the crystalline powder is placed directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum Collection: Place the sample on the ATR crystal and apply pressure using the anvil to ensure good contact. Collect the sample spectrum.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Electron Ionization - Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Circular Dichroism (CD) Spectroscopy

Objective: To confirm the chirality and determine the chiroptical properties of the molecule.

Methodology:

  • Sample Preparation: Prepare a solution of (2S,4S)-(+)-2,4-Pentanediol in a suitable transparent solvent (e.g., methanol, ethanol) of a known concentration. The concentration should be optimized to give a CD signal in the desired range (typically an absorbance of ~1).

  • Instrumentation: Use a CD spectropolarimeter.

  • Measurement:

    • Place the sample solution in a cuvette with a known path length (e.g., 1 cm).

    • Record the CD spectrum over a suitable wavelength range (typically in the UV region).

    • Record a baseline spectrum of the solvent in the same cuvette.

  • Data Analysis: Subtract the solvent baseline from the sample spectrum. The data is typically presented as ellipticity (θ) in millidegrees versus wavelength (nm). Molar ellipticity [θ] can be calculated using the concentration and path length.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of (2S,4S)-(+)-2,4-Pentanediol.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample (2S,4S)-(+)-2,4-Pentanediol NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS CD CD Sample->CD NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data CD_Data Ellipticity vs. Wavelength CD->CD_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Chirality Chirality Confirmation CD_Data->Chirality Purity Purity Assessment Structure->Purity Chirality->Purity

Caption: Workflow for the spectroscopic analysis of (2S,4S)-(+)-2,4-Pentanediol.

Structural_Features_and_Spectroscopy cluster_structure Molecular Structure of (2S,4S)-(+)-2,4-Pentanediol cluster_spectroscopy Expected Spectroscopic Signals Structure CH₃-CH(OH)-CH₂-CH(OH)-CH₃ MS_Frag MS: Fragments at m/z 89, 45 Structure->MS_Frag MS C1_C5 Methyl Groups (C1, C5) NMR_CH3 ¹H: Doublet ¹³C: ~24 ppm C1_C5->NMR_CH3 NMR C2_C4 Chiral Centers (C2, C4) NMR_CH_OH ¹H: Multiplet ¹³C: ~65 ppm C2_C4->NMR_CH_OH NMR CD_Signal CD: Non-zero signal C2_C4->CD_Signal CD C3 Methylene Group (C3) NMR_CH2 ¹H: Triplet ¹³C: ~45 ppm C3->NMR_CH2 NMR OH Hydroxyl Groups IR_OH IR: Broad band ~3300 cm⁻¹ OH->IR_OH IR

Caption: Relationship between structural features and expected spectroscopic signals.

An In-depth Technical Guide to the Identification and Characteristics of meso-2,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of meso-2,4-pentanediol, a significant achiral diastereomer of 2,4-pentanediol. Due to its unique stereochemistry, accurate identification and characterization are crucial for its application in various scientific fields. This document details its physical and spectroscopic properties, provides explicit experimental protocols for its synthesis and separation, and includes visualizations to illustrate key concepts, serving as an essential resource for professionals in research and development.

Introduction

This compound exists as three stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-pentanediol, which constitute the racemic mixture (dl-2,4-pentanediol), and an achiral diastereomer, meso-2,4-pentanediol ((2R,4S)-pentanediol). The presence of an internal plane of symmetry in the meso form, despite having two stereocenters, renders it optically inactive. This unique structural feature influences its physical properties and spectroscopic signature, making its unambiguous identification critical. This guide provides a detailed examination of the key characteristics and experimental procedures related to meso-2,4-pentanediol.

Stereochemistry of this compound

The stereoisomers of this compound are illustrated in the diagram below, highlighting the plane of symmetry present in the meso form.

stereoisomers cluster_meso meso-2,4-Pentanediol ((2R,4S)) cluster_racemic Racemic (dl)-2,4-Pentanediol meso HO-CH(CH3)-CH2-CH(OH)-CH3 plane Internal Plane of Symmetry meso->plane R_R (2R,4R)-(-)-Pentanediol S_S (2S,4S)-(+)-Pentanediol R_R->S_S Enantiomers

Caption: Stereoisomers of this compound.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of meso-2,4-pentanediol. Data for the mixture of isomers is also provided for comparison.

Table 1: General and Physical Properties

PropertyValueReference
Chemical Formula C₅H₁₂O₂[1]
Molecular Weight 104.15 g/mol [1]
CAS Number 3950-21-8 (meso)
Appearance Viscous liquid or liquid[2]
Boiling Point 201-202 °C (for +/- and meso mixture)[2]
Refractive Index 1.4330-1.4370 @ 20°C (for +/- and meso mixture)[2]
Solubility Fully miscible with water[3]

Spectroscopic Data for Identification

Accurate identification of meso-2,4-pentanediol relies on a combination of spectroscopic techniques. The key distinguishing features are highlighted below.

Table 2: Spectroscopic Data

TechniqueKey Features for meso-2,4-Pentanediol
¹H NMR The signal for the methylene protons (-CH₂-) appears as two triplets. This is a diagnostic feature distinguishing it from the racemic form where the methylene protons are magnetically equivalent and appear as a single triplet.[4]
¹³C NMR A pure sample of the meso-isomer will show three distinct signals. However, commercially available this compound, which is often a mixture of meso and racemic forms, will exhibit five peaks at approximately 23.3, 23.9, 46.5, 64.8, and 68.1 ppm. This is due to the coincidental overlap of one signal from the enantiomeric pair with one from the meso-compound.[5]
IR Spectroscopy Broad O-H stretch (~3500–3200 cm⁻¹), C-H stretch (~3000–2850 cm⁻¹), and C-O stretch (~1320–1000 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 104. Common fragment ions include those from the loss of water and cleavage of the carbon-carbon chain.

Experimental Protocols

Synthesis of meso-2,4-Pentanediol via Reduction of 2,4-Pentanedione

This protocol describes the synthesis of a mixture of meso and dl-2,4-pentanediol, with a higher proportion of the meso isomer, through the reduction of 2,4-pentanedione (acetylacetone) using sodium borohydride.[4]

Workflow Diagram:

synthesis_workflow start Start: 2,4-Pentanedione in Ethanol add_nabh4 Portion-wise addition of NaBH₄ at 0°C start->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with Dilute HCl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate end End: Mixture of (dl)- and meso-2,4-Pentanediol concentrate->end

Caption: Synthesis workflow for this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 10.0 g (0.1 mol) of 2,4-pentanedione in 100 mL of ethanol.

  • Reduction: While stirring, slowly add 2.8 g (0.075 mol) of sodium borohydride (NaBH₄) in small portions, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~5-6) and gas evolution ceases.

  • Work-up: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with 50 mL portions of ethyl acetate.

  • Purification: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which is a mixture of (dl)- and meso-2,4-pentanediol.

Separation of meso- and dl-2,4-Pentanediol

The separation of the meso and racemic diastereomers can be achieved by fractional distillation.[4]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column. Ensure the setup is dry and allows for efficient separation.

  • Distillation: Place the crude mixture of this compound isomers in the distilling flask. Heat the flask gently and evenly.

  • Fraction Collection: Collect the fractions at a slow and steady rate. The lower-boiling racemic form will distill first, followed by the higher-boiling meso isomer.

  • Analysis: Analyze the collected fractions using ¹H NMR spectroscopy to confirm the identity and purity of the separated isomers, paying close attention to the multiplicity of the methylene proton signals.

Conclusion

This technical guide provides essential information for the accurate identification and handling of meso-2,4-pentanediol. The detailed data on its physical and spectroscopic properties, coupled with robust experimental protocols for its synthesis and separation, will aid researchers, scientists, and drug development professionals in their work with this important chemical compound. The provided visualizations offer a clear understanding of its stereochemical nature and the workflow for its preparation.

References

2,4-Pentanediol CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: 2,4-Pentanediol CAS Number: 625-69-4[1][2][3][4][5] Molecular Formula: C₅H₁₂O₂[1][2][3][4]

This document provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, applications, and safety information pertinent to its use in a laboratory and industrial setting.

Chemical and Physical Properties

This compound, also known as isoamylene alcohol or 2,4-amylene glycol, is a diol with the chemical formula CH₃CH(OH)CH₂CH(OH)CH₃[2][5]. It is a viscous liquid at room temperature[5][6]. As a chiral compound, it exists in different stereoisomeric forms, including (2R,4R), (2S,4S), and the meso (2R,4S) form[1][3]. The properties of the racemic and meso mixtures are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 104.15 g/mol [1][2][4][5]
Appearance Clear, viscous liquid[5][6]
Boiling Point 201-202 °C[5][6]
Melting Point 52.5 °C[6]
Density 0.95 g/mL at 25 °C[5][6]
Flash Point 101 °C (213.8 °F) - closed cup[5][6]
Refractive Index n20/D 1.435[5]
Water Solubility Fully miscible[6][7]
IUPAC Name pentane-2,4-diol[3][4]
Synonyms Isoamylene alcohol, 2,4-Amylene glycol, Pentane-2,4-diol[1][2][3]

Applications in Research and Development

This compound and its stereoisomers are valuable intermediates and building blocks in organic synthesis.

  • Asymmetric Synthesis: The chiral nature of this compound makes it a crucial starting material for producing enantiomerically pure compounds[8]. This is particularly important in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly impact its efficacy and safety[8]. The (2R,4R)-(-)-Pentanediol enantiomer is widely used as a chiral building block in the synthesis of various pharmaceutical agents[8].

  • Coordination Chemistry: It has been utilized in the synthesis of chelated multinuclear complexes, highlighting its role as a ligand in inorganic and organometallic chemistry[7].

  • Other Industrial Uses: Specific isomers of this compound find applications in other industries. For instance, it is used as a humectant and skin-conditioning agent in cosmetics, a flavoring agent and solvent in the food industry, and in the production of polyols for polyurethane foams[8].

Experimental Protocols and Methodologies

While detailed, step-by-step protocols for the industrial synthesis of this compound are not extensively available in the provided search results, its use in synthesis is documented. A general workflow for its application as a starting material in a synthetic procedure is outlined below.

Workflow: General Use of this compound in Chiral Synthesis

The following diagram illustrates a conceptual workflow for employing a specific enantiomer of this compound to synthesize a target chiral molecule.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis start Select (2R,4R)-Pentanediol Enantiomer reagents Prepare Solvents & Reagents start->reagents setup Assemble Inert Atmosphere Apparatus reagents->setup dissolve Dissolve Pentanediol in Anhydrous Solvent setup->dissolve activate Activate Hydroxyl Group (e.g., Tosylation) dissolve->activate react Nucleophilic Substitution with Chiral Substrate activate->react monitor Monitor Reaction (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize chiral_analysis Confirm Enantiomeric Purity (Chiral HPLC) characterize->chiral_analysis end_node Final Chiral Product chiral_analysis->end_node G substance This compound feat1 Two Hydroxyl (-OH) Groups substance->feat1 feat2 Chiral Centers substance->feat2 feat3 Flexible Carbon Chain substance->feat3 prop1 Hydrogen Bonding Capacity (Humectant, Solvent) feat1->prop1 prop3 Reactivity as a Diol feat1->prop3 prop2 Stereoisomerism feat2->prop2 feat3->prop3 app1 Cosmetics & Food (Moisture Retention, Solvent) prop1->app1 app2 Pharmaceutical Synthesis (Chiral Building Block) prop2->app2 app3 Polymer & Materials Science (Monomer, Ligand) prop3->app3

References

2,4-Pentanediol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2,4-Pentanediol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility, primarily the concept of miscibility. The principle of "like dissolves like" is fundamental to understanding these characteristics. This compound, a polar diol, is expected to be miscible with a range of polar organic solvents. This guide also furnishes detailed experimental protocols for researchers to quantitatively determine solubility through established methods like the shake-flask technique, thereby addressing the existing data gap.

Introduction to this compound and its Solubility Profile

This compound (CAS: 625-69-4) is an organic compound featuring two hydroxyl (-OH) groups, which classify it as a diol. The presence of these polar hydroxyl groups allows this compound to act as both a hydrogen bond donor and acceptor. This characteristic is the primary determinant of its solubility profile.

The general principle of "like dissolves like" predicts that polar molecules will dissolve in polar solvents, while non-polar molecules will dissolve in non-polar solvents.[1] Given its molecular structure, this compound is a polar molecule. Consequently, it exhibits high solubility and is often described as "fully miscible" in water and other polar solvents.[2][3] Miscibility is the property of two substances to mix in all proportions, forming a homogeneous solution.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents. This information is based on its classification as a polar diol and general principles of chemical solubility. For many applications, particularly in initial formulation screening, this qualitative data is highly valuable.

SolventSolvent TypeExpected SolubilityRationale / Citation
WaterPolar ProticMiscibleStated as "fully miscible" in multiple sources.[2][3]
MethanolPolar ProticMiscibleShort-chain alcohol, capable of hydrogen bonding.
EthanolPolar ProticMiscibleSimilar to methanol, expected to be a good solvent for diols.[4]
AcetonePolar AproticMisciblePolar nature allows for dipole-dipole interactions.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticMiscibleA strong polar aprotic solvent known to dissolve a wide range of substances, including diols.[5][6]
Ethyl AcetateModerately PolarLikely Soluble/MisciblePolarity is intermediate; miscibility is expected.
TolueneNon-PolarSparingly Soluble to ImmiscibleSignificant difference in polarity.
HexaneNon-PolarImmiscibleAs a non-polar alkane, it is not expected to dissolve a polar diol.[1]

Note: This table is a guide based on chemical principles. For precise quantitative data, experimental determination is required as outlined in Section 3.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are provided.

Protocol for Visual Determination of Miscibility

This is a straightforward method to quickly assess if two liquids are miscible.

Objective: To qualitatively determine if this compound is miscible in a given organic solvent.

Materials:

  • This compound

  • Organic solvent of interest

  • Small, clear glass vials or test tubes with caps

  • Pipettes or graduated cylinders

  • Vortex mixer (optional)

Procedure:

  • Preparation: Add a known volume (e.g., 1 mL) of the organic solvent to a clear glass vial.

  • Addition of Solute: To the same vial, add an equal volume (1 mL) of this compound.

  • Mixing: Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the contents against a well-lit background.

  • Interpretation of Results:

    • Miscible: If the mixture remains a single, clear, homogeneous phase with no visible interface or cloudiness, the two liquids are miscible.

    • Immiscible: If two distinct layers form, the liquids are immiscible.

    • Partially Soluble: If the mixture appears cloudy or forms an emulsion that does not separate cleanly, the liquids may be partially soluble.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7][8][9]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Organic solvent of interest (analytical grade)

  • Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

  • Orbital shaker or agitator in a temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE, with a pore size of ~0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification, such as a Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a High-Performance Liquid Chromatograph (HPLC).

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume or mass of the organic solvent. The excess solute is crucial to ensure that equilibrium is reached with undissolved solute present.

    • Seal the flask tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[7] It is advisable to take measurements at different time points (e.g., 24h, 48h) to confirm that the concentration in the solution has stabilized.

  • Phase Separation:

    • Once equilibrium is achieved, remove the flask from the shaker and allow it to stand at the same constant temperature to let the excess solute settle.

    • To ensure complete separation of the liquid and solid phases, centrifuge the sample at the controlled temperature.

  • Sample Collection and Filtration:

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, dry vial. This step is critical to remove any microscopic undissolved particles.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the chosen analytical method (e.g., GC-FID).

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation and Reporting:

    • Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

    • Report the solubility in appropriate units, such as g/100 mL or mol/L, and specify the temperature at which the measurement was made.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A 1. Add excess this compound to a known volume of solvent B 2. Seal flask and agitate at constant temperature (e.g., 24-72 hours) A->B C 3. Allow excess solute to settle B->C D 4. Centrifuge the sample C->D E 5. Filter supernatant with syringe filter (~0.22 µm) D->E F 6. Prepare dilutions of the filtered saturated solution E->F G 7. Analyze samples via GC or HPLC F->G H 8. Calculate solubility using a calibration curve G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in existing literature, its chemical structure as a polar diol provides a strong basis for predicting its solubility behavior. It is expected to be miscible with water and a wide range of polar organic solvents. For applications requiring precise solubility values, this guide provides robust and detailed experimental protocols that can be readily implemented in a laboratory setting. The presented workflow and methods will enable researchers and drug development professionals to generate the specific, high-quality solubility data required for their work.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pentanediol (CAS: 625-69-4), a chiral diol, is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. Its utility as a chiral building block in the asymmetric synthesis of active pharmaceutical ingredients (APIs) and its role in various formulations underscore the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive database of the thermodynamic properties of this compound, details the experimental methodologies for their determination, and explores its relevance in drug development.

Core Thermodynamic Properties of this compound

A compilation of critically evaluated thermodynamic data for this compound is presented below. These values are essential for process design, safety analysis, and formulation development.

Table 1: General and Physical Properties of this compound
PropertyValueUnitSource(s)
Molecular FormulaC₅H₁₂O₂-[2][3]
Molar Mass104.149 g/mol [4]
Normal Boiling Point471 ± 10K[2]
Melting Point (Tfus)318.15K[2]
Density (liquid at 25 °C)0.95g/mL
Table 2: Enthalpy and Entropy Data for this compound
PropertyValueUnitSource(s)
Enthalpy of Vaporization (ΔvapH°)72.5 ± 0.3kJ/mol[2][3]
Standard Enthalpy of Formation (gas, ΔfH°gas)-461.55kJ/mol[3]
Standard Gibbs Free Energy of Formation (ΔfG°)-287.30kJ/mol[3]
Enthalpy of Fusion (ΔfusH°)9.84kJ/mol[3]
Table 3: Heat Capacity and Transport Properties of this compound
PropertyConditionValue RangeUnitSource(s)
Heat Capacity at Constant Pressure (Cp,gas)200 K - 1000 KData availableJ/(mol·K)[5]
Heat Capacity at Constant Pressure (Cp,liquid)293 K - 353 KData availableJ/(mol·K)[6]
Viscosity (gas)480 K - 1050 KData availablePa·s[4]
Viscosity (liquid)320 K - 700 KData availablePa·s[4]
Thermal Conductivity (gas)480 K - 1050 KData availableW/(m·K)[4]
Thermal Conductivity (liquid)320 K - 630 KData availableW/(m·K)[4]
Table 4: Vapor Pressure of this compound
Temperature (K)Pressure (kPa)Source(s)
318.1 - 7030.0315271 - 4087.74[4]
381 - 3832.7[2]

Experimental Protocols for Thermodynamic Property Determination

Accurate and reproducible experimental data are the foundation of thermodynamic databases. The following sections outline the general methodologies employed to measure the key thermodynamic properties of diols like this compound.

Calorimetry for Heat Capacity and Enthalpy Determination

Calorimetry is the primary technique for measuring heat changes in a system.

  • Differential Scanning Calorimetry (DSC) for Heat Capacity: This is a common method for determining the isobaric heat capacity of liquids.[7][8]

    • Principle: A sample and a reference material are subjected to a controlled temperature program (heating and cooling ramps). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is proportional to the heat capacity of the sample.[9]

    • General Protocol:

      • Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.

      • Sample Preparation: A precise mass of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

      • Measurement: The sample and reference are placed in the DSC cell. The measurement involves an isothermal period, followed by a linear heating or cooling ramp over the desired temperature range (e.g., 0 to 70 °C at 10 °C/min).[9]

      • Data Analysis: The heat flow data from the heating and cooling segments are used to calculate the specific heat capacity as a function of temperature.[9]

  • Condensation/Vaporization Calorimetry for Enthalpy of Vaporization:

    • Principle: The enthalpy of vaporization can be determined by measuring the heat absorbed during the evaporation of a liquid or the heat released during the condensation of its vapor at constant pressure.[10]

    • General Protocol (Condensation Calorimeter):

      • Apparatus: A condensation calorimeter with a system for controlled evaporation, vapor transport, and condensation is used. The apparatus includes precise temperature and coolant flow rate monitoring.[10]

      • Procedure: The liquid is evaporated in an external boiler. The vapor is then passed into a calorimetric vessel where it condenses. The heat released during condensation is absorbed by a coolant.

      • Measurement: The enthalpy of vaporization is calculated from the mass of the condensed liquid, the flow rate of the coolant, and the temperature difference of the coolant at the inlet and outlet.[10]

Vapor Pressure Measurement

The vapor pressure of a liquid is a critical property for understanding its volatility and for designing distillation and other separation processes.

  • Static Method:

    • Principle: A degassed sample of the liquid is introduced into an evacuated, thermostatted vessel. The pressure exerted by the vapor in equilibrium with the liquid is measured at a constant temperature.[1][11]

    • General Protocol:

      • Apparatus: A static vapor pressure apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The cell is placed in a thermostat for precise temperature control.[1]

      • Sample Preparation: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities.

      • Measurement: The degassed sample is introduced into the evacuated cell. The system is allowed to reach thermal and phase equilibrium at a set temperature. The pressure measured by the transducer is the vapor pressure of the substance. Measurements are repeated at different temperatures.[1]

  • Dynamic (Ebulliometric) Method:

    • Principle: This method involves measuring the boiling temperature of the liquid at a controlled pressure. The vapor pressure is equal to the applied pressure at the boiling point.[12]

    • General Protocol:

      • Apparatus: An ebulliometer is used, which is designed to maintain a stable boiling state and to measure the temperature of the liquid-vapor equilibrium accurately.

      • Procedure: The pressure in the system is controlled using a pressure regulation system. The liquid is heated to its boiling point under the set pressure.

      • Measurement: The boiling temperature is precisely measured. The vapor pressure at that temperature is the controlled pressure in the system.

Relevance in Drug Development

This compound's unique structural and chemical properties make it a valuable molecule in the pharmaceutical industry.

Chiral Building Block in Asymmetric Synthesis

The presence of two stereocenters in this compound makes it an important chiral building block for the synthesis of complex, enantiomerically pure drug molecules.[1] The stereochemistry of a drug is often critical to its efficacy and safety, with different enantiomers potentially exhibiting different pharmacological activities or toxicities.[13] Asymmetric synthesis, which selectively produces one enantiomer, is therefore a cornerstone of modern drug development.[14][15][16][17]

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_product Product Achiral_Precursor Achiral Precursor Reaction Stereoselective Reaction Achiral_Precursor->Reaction Pentanediol This compound (Chiral Auxiliary) Pentanediol->Reaction Chiral_Intermediate Chiral Intermediate Reaction->Chiral_Intermediate API Active Pharmaceutical Ingredient (API) Chiral_Intermediate->API Further Synthesis

Workflow for this compound in Asymmetric Synthesis.
Antimicrobial Activity and Formulation

Diols, including pentanediols, are known to possess antimicrobial properties.[2][18] While the exact mechanism for this compound is not extensively detailed in the literature, the general mechanism for aliphatic diols is believed to involve the disruption of the bacterial cell membrane.[18] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[19] This property makes this compound a potentially useful excipient in topical and other formulations, acting as a preservative to prevent microbial growth.

Antimicrobial_Mechanism Pentanediol This compound Cell_Membrane Bacterial Cell Membrane Pentanediol->Cell_Membrane interacts with Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed Antimicrobial Mechanism of Action for Diols.

Conclusion

This technical guide provides a centralized resource for the thermodynamic properties of this compound, essential for its application in research and industrial settings, particularly within drug development. The compiled data, alongside an overview of experimental methodologies and its roles in asymmetric synthesis and as a potential antimicrobial agent, offer a solid foundation for scientists and engineers working with this versatile compound. Further research into specific biological signaling pathways and more detailed experimental protocols will continue to enhance our understanding and utilization of this compound.

References

Theoretical Modeling of 2,4-Pentanediol Conformers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used in the conformational analysis of 2,4-pentanediol. As a fundamental 1,3-diol, its conformational landscape is governed by a delicate balance of steric effects and intramolecular hydrogen bonding. Understanding these conformational preferences is critical for applications ranging from stereoselective synthesis to polymer chemistry and drug design. This document outlines the core computational chemistry techniques, provides detailed protocols for experimental validation via NMR and IR spectroscopy, and presents key data in a structured format to facilitate comparison and analysis.

Introduction to this compound Conformational Analysis

This compound is a chiral diol that exists as three stereoisomers: (2R,4R)-pentanediol, (2S,4S)-pentanediol (which constitute the racemic mixture), and the achiral meso-(2R,4S)-pentanediol. The conformational flexibility of these molecules arises primarily from the rotation around the C2-C3 and C3-C4 single bonds.

The defining feature of 1,3-diols like this compound is their ability to form a stable six-membered pseudo-ring through an intramolecular hydrogen bond. This interaction significantly influences the equilibrium distribution of conformers, often favoring folded structures over extended ones. A thorough conformational analysis, therefore, requires a synergistic approach, combining high-level theoretical calculations with empirical spectroscopic data to accurately characterize the molecular ensemble.

Theoretical Modeling Methodologies

The foundation of modern conformational analysis lies in computational quantum mechanics. Various methods are employed to calculate the potential energy surface of a molecule, identifying stable conformers (energy minima) and the transition states that connect them.

Key Computational Methods:

  • Hartree-Fock (HF) Theory: An ab initio method that solves the Schrödinger equation by approximating electron correlation. While foundational, it is often insufficient for accurately capturing the subtle dispersion forces and hydrogen bonding energies critical in diol conformation.[1][2]

  • Density Functional Theory (DFT): A widely used method that includes effects of electron correlation at a lower computational cost than traditional correlated ab initio methods. Functionals such as B3LYP, combined with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), have proven effective for studying hydrogen-bonded systems.[3][4][5]

  • Møller-Plesset Perturbation Theory (MP2): A post-Hartree-Fock method that provides a higher level of theory by including electron correlation. It is often used as a benchmark for DFT calculations.[3]

The general workflow for a computational conformational study is depicted below.

G cluster_0 Computational Workflow start Define Stereoisomer (meso or racemic) gen_conf Initial Conformer Search (e.g., Molecular Mechanics) start->gen_conf dft_opt Quantum Mechanical Optimization (DFT/MP2 with appropriate basis set) gen_conf->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc verify Verify Minima (No imaginary frequencies) freq_calc->verify analyze Analyze Structures & Relative Energies verify->analyze All real freqs compare Compare with Experimental Data (NMR, IR) analyze->compare G A Extended Conformer (e.g., anti-anti) - No Intramolecular H-Bond B Folded Conformer (e.g., gauche-gauche) - Intramolecular H-Bond Stabilized A->B Conformational Equilibrium

References

2,4-Pentanediol safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 2,4-Pentanediol

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety and handling is paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes. This technical guide provides detailed information on the safety, handling, and emergency procedures for this compound (CAS: 625-69-4), a diol used in various chemical syntheses.

Physicochemical Properties

This compound is a viscous, clear yellow liquid that is fully miscible with water.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₅H₁₂O₂[1]
Molecular Weight 104.15 g/mol [1][3]
Appearance Clear, viscous, yellow liquid[1]
CAS Number 625-69-4[1]
Density 0.95 g/mL at 25 °C[1][4]
Melting Point 52.5 °C[1][2]
Boiling Point 201 - 202 °C[1][4]
Flash Point 101.0 °C (closed cup)[1][4]
Water Solubility Fully miscible[1][2]
Vapor Pressure 0.0852 mmHg at 25°C[2]

Toxicological Profile

This compound exhibits low acute toxicity.[1][5] However, some data suggests it may cause mild skin and eye irritation.[3][5][6] It is not classified as a carcinogen by major regulatory bodies.[1][5]

MetricSpeciesRouteValueSource
LD50 RatOral6,860 mg/kg[1][5][7]
LD50 MouseOral5,792 mg/kg[7]
LD50 RabbitDermal13,536 mg/kg[5]
Skin Irritation RabbitDermalMild skin irritation (24 h)[5]

Hazard Identification and Handling Workflow

While some safety data sheets indicate that this compound is not a hazardous substance or mixture, other aggregated GHS information suggests it may cause skin, eye, and respiratory irritation.[3][5][6] Given this, it is prudent to handle it with standard laboratory precautions for chemical reagents.

cluster_Storage Storage cluster_Handling Handling Protocol cluster_PostHandling Post-Handling storage Store in Cool, Dry, Well-Ventilated Area ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe hood Work in a Chemical Fume Hood ppe->hood use Use in Experiment hood->use dispose Dispose of Waste in Labeled Container use->dispose decontaminate Decontaminate Work Area and Equipment dispose->decontaminate wash Wash Hands Thoroughly decontaminate->wash return_storage Return to Storage wash->return_storage

Standard laboratory workflow for handling this compound.

Experimental and Handling Protocols

Adherence to standardized protocols is essential for the safe use of this compound in a research setting.

General Handling and Hygiene
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Avoid Contact : Take precautions to avoid contact with skin and eyes.[10]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[8][11]

  • Equipment : Use glassware and equipment that is clean, dry, and free of damage.[11]

Storage Protocol
  • Store in a cool, dry, and well-ventilated place.[10]

  • Keep the container tightly closed to prevent contamination and potential reactions with moisture or air.[10]

  • Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure. The following equipment is recommended when handling this compound.

CategoryRecommended EquipmentSpecifications & Best Practices
Eye/Face Protection Safety glasses with side-shields or GogglesMust conform to EN166 or NIOSH standards.[1]
Hand Protection Nitrile rubber glovesA minimum thickness of 0.11 mm is suggested, with a breakthrough time greater than 480 minutes. Always inspect gloves before use and use proper removal technique.[1]
Body Protection Laboratory coat or impervious clothingShould be clean and fully buttoned. Select protective equipment based on the concentration and amount of the substance at the specific workplace.[1]
Respiratory Protection Not generally required with adequate engineering controlsIf risk assessment indicates a need, use a full-face respirator with multi-purpose combination (US) or type ABEK (EU) respirator cartridges.[1]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures
  • Inhalation : Move the person to fresh air. If breathing difficulties occur, consult a physician.[5]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[5]

  • Eye Contact : Rinse eyes thoroughly with plenty of water.[5]

  • Ingestion : If swallowed, do not induce vomiting. Seek immediate medical advice and show the safety data sheet to the doctor.

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

  • Hazards : In case of fire, hazardous decomposition products like carbon oxides can be formed.[1]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Protocol

Spills must be handled immediately to prevent exposure and environmental contamination.

spill Spill Occurs assess Assess Risk (Size, Location) spill->assess ppe Wear Appropriate PPE assess->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect into a Suitable, Closed Container contain->collect clean Clean Affected Area collect->clean dispose Dispose of Waste via Approved Channels clean->dispose

Workflow for responding to an accidental spill of this compound.

Stability and Reactivity

Understanding the chemical stability and incompatibilities of this compound is crucial for preventing hazardous reactions.

  • Chemical Stability : The substance is stable under recommended storage conditions.[1]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[1]

  • Hazardous Decomposition Products : Under fire conditions, decomposition can produce carbon oxides.[1]

cluster_Incompatibles Incompatible Materials substance This compound hazard Potential for Hazardous Reaction substance->hazard contact with oxidizers Strong Oxidizing Agents oxidizers->hazard acids Acid Chlorides & Anhydrides acids->hazard reducers Reducing Agents reducers->hazard chloroformates Chloroformates chloroformates->hazard

Chemical incompatibilities of this compound.

Disposal Considerations

Chemical waste must be disposed of responsibly to protect personnel and the environment.

  • Waste Disposal : Dispose of unused material and contaminated items in accordance with all applicable local, state, and federal regulations.[8]

  • Contaminated Packaging : Dispose of as unused product.

  • Environmental Precautions : Do not let the product enter drains or waterways.[1]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Pentanediol from Diacetone Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-pentanediol via the reduction of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone). The primary method detailed is the catalytic hydrogenation of diacetone alcohol, a robust and high-yielding industrial process. Additionally, a laboratory-scale protocol using sodium borohydride is presented as a viable alternative for smaller-scale syntheses where high-pressure hydrogenation equipment may not be available. This document includes a summary of reaction conditions, catalysts, and yields, along with step-by-step experimental procedures and a visual representation of the experimental workflow.

Introduction

This compound, also known as hexylene glycol, is a chiral diol with significant applications as a chemical intermediate, a solvent in various industrial processes, and as a component in hydraulic fluids and inks.[1] The synthesis of this compound is most commonly achieved through the reduction of diacetone alcohol. This reduction can be accomplished via several methods, with catalytic hydrogenation being the most prevalent on an industrial scale due to its efficiency and high yield.[1] The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting this compound, which exists as meso and racemic (a mixture of (2R,4R) and (2S,4S) enantiomers) forms.

Signaling Pathways and Logical Relationships

The synthesis of this compound from diacetone alcohol is a direct reduction of a ketone functionality to a secondary alcohol. The overall transformation is depicted below.

G Diacetone_Alcohol Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone) Reduction Reduction (e.g., Catalytic Hydrogenation, NaBH4) Diacetone_Alcohol->Reduction Substrate Pentanediol This compound Reduction->Pentanediol Product

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Summary of Catalytic Hydrogenation Conditions for the Synthesis of this compound
CatalystTemperature (°C)Hydrogen Pressure (MPa)SolventYield (%)Purity (%)Reference
Raney Nickel1501.9None9999.5[1]
Nickel-based1501.9None (with alkaline aid)9999.5[2][3]
Ni/Diatomite1103.5Not specified--[4]
Ni-Co/SiO21202.0None98.8 (selectivity)-[5]
Supported Metal on Hydroxyapatite60-1602.0With or without solventup to 100 (conversion)-[3]
Nickel on modified Y molecular sieve110-3001.0-12.0None--[6]
Table 2: Diastereomeric Ratio of this compound from Reduction of a Related Diketone
Reducing AgentSubstratemeso:racemic RatioReference
Sodium Borohydride2,4-Pentanedione2:1[7]
Sodium-Ethanol2,4-Pentanedione9:11[7]
Nickel-Hydrogen2,4-Pentanedione11:9[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Diacetone Alcohol (Industrial Process Adaptation for Lab Scale)

This protocol is an adaptation of industrial processes for a laboratory setting.

Materials:

  • Diacetone alcohol

  • Raney Nickel (or other suitable nickel catalyst)

  • High-pressure autoclave/hydrogenator

  • Hydrogen gas

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for filtration and distillation

Procedure:

  • Reactor Setup: In a high-pressure autoclave, place a magnetic stir bar and the Raney Nickel catalyst (5-10% by weight of the diacetone alcohol).

  • Reactant Addition: Add diacetone alcohol to the autoclave.

  • Purging: Seal the autoclave and purge the system with nitrogen gas several times to remove any air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1.9 MPa).

  • Reaction: Heat the mixture to the target temperature (e.g., 150 °C) with vigorous stirring. Maintain the temperature and pressure for the duration of the reaction (typically 4-6 hours), monitoring hydrogen uptake.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Open the autoclave and dilute the reaction mixture with a suitable solvent like ethanol. Carefully filter the mixture to remove the catalyst. Caution: Raney Nickel can be pyrophoric and should be handled with care, preferably kept wet with a solvent.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Protocol 2: Sodium Borohydride Reduction of Diacetone Alcohol (Laboratory Scale)

This protocol offers a convenient method for the synthesis of this compound at a laboratory scale without the need for high-pressure equipment.

Materials:

  • Diacetone alcohol

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diacetone alcohol in methanol or ethanol. Cool the flask in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to decompose the excess sodium borohydride and the borate esters.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate multiple times.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Work-up cluster_analysis Final Product Start Start Add_Reactants Add Diacetone Alcohol and Catalyst to Reactor Start->Add_Reactants Purge Purge Reactor with Nitrogen Add_Reactants->Purge Pressurize Pressurize with Hydrogen Gas Purge->Pressurize Heat_Stir Heat and Stir (e.g., 150°C, 4-6h) Pressurize->Heat_Stir Monitor Monitor Reaction (Hydrogen Uptake) Heat_Stir->Monitor Cool_Vent Cool Reactor and Vent Hydrogen Monitor->Cool_Vent Filter Dilute and Filter to Remove Catalyst Cool_Vent->Filter Distill Fractional Distillation under Reduced Pressure Filter->Distill Product Pure this compound Distill->Product

Caption: Workflow for Catalytic Hydrogenation of Diacetone Alcohol.

References

Application Notes and Protocols for Asymmetric Synthesis Using 2,4-Pentanediol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in modern organic chemistry and drug development, enabling the selective synthesis of a single enantiomer of a chiral molecule. The use of chiral auxiliaries is a robust and well-established strategy to achieve high levels of stereocontrol in chemical reactions. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

This document provides detailed application notes and protocols for the use of (2R,4R)-(-)-2,4-pentanediol and (2S,4S)-(+)-2,4-pentanediol as effective chiral auxiliaries in a variety of asymmetric transformations, including alkylation, aldol, and Diels-Alder reactions. These C₂-symmetric diols offer a powerful tool for the construction of chiral molecules with high diastereoselectivity.

Principle of Asymmetric Induction with 2,4-Pentanediol

The C₂-symmetry of this compound is a key feature that simplifies the stereochemical analysis of reactions. When reacted with a prochiral carbonyl compound, it forms a chiral acetal or ketal with a six-membered dioxane ring. The chair conformation of this ring, along with the steric bulk of the methyl groups on the diol, creates a highly differentiated steric environment. This steric bias directs the approach of incoming reagents from the less hindered face of the molecule, leading to the preferential formation of one diastereomer.

dot

Caption: General workflow for asymmetric synthesis using this compound.

Key Applications and Protocols

Asymmetric Alkylation Reactions

The alkylation of enolates derived from substrates attached to this compound proceeds with high diastereoselectivity. The chiral acetal effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Data Summary: Diastereoselective Alkylation using (-)-(2R,4R)-2,4-Pentanediol Acetal

EntrySubstrate (Ketone)ElectrophileDiastereomeric Excess (d.e.) (%)
1AcetophenoneMethyl Iodide78
2PropiophenoneBenzyl Bromide85
3CyclohexanoneEthyl Iodide92
42-PentanoneAllyl Bromide88
5PhenylacetyleneMethyl Triflate96

Experimental Protocol: Asymmetric Alkylation of an Acetal Derived from (-)-(2R,4R)-2,4-Pentanediol

a) Formation of the Chiral Acetal:

  • To a solution of the ketone (1.0 eq) and (-)-(2R,4R)-2,4-pentanediol (1.1 eq) in toluene (0.5 M) is added a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Upon completion (monitored by TLC or GC), the reaction is cooled to room temperature, washed with saturated aqueous NaHCO₃, and the organic layer is dried over MgSO₄.

  • The solvent is removed under reduced pressure, and the crude acetal is purified by flash chromatography.

b) Alkylative Cleavage:

  • To a solution of the chiral acetal (1.0 eq) in dry dichloromethane (0.2 M) at -78 °C under an argon atmosphere is added triethylaluminum (2.0 eq) dropwise.

  • Pentafluorophenol (2.0 eq) is then added slowly, and the mixture is stirred for 30 minutes.

  • The alkylating agent (e.g., methyl iodide, 1.5 eq) is added, and the reaction is stirred at -78 °C for 4-6 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The crude product is purified by flash chromatography to afford the alkylated product and the recovered chiral auxiliary.

dot

Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 Electrophilic Attack cluster_2 Auxiliary Cleavage Acetal Chiral Acetal Enolate Chiral Enolate Acetal->Enolate Deprotonation Base LDA Base->Enolate TS Transition State (Steric Shielding by Auxiliary) Enolate->TS Electrophile R-X Electrophile->TS Alkylated_Product Alkylated Acetal TS->Alkylated_Product C-C Bond Formation Final_Product α-Alkylated Ketone Alkylated_Product->Final_Product Acidic Hydrolysis Recovered_Auxiliary (2R,4R)-2,4-Pentanediol Alkylated_Product->Recovered_Auxiliary

Caption: Mechanism of asymmetric alkylation.

Asymmetric Aldol Reactions

Chiral acetals derived from this compound are excellent templates for diastereoselective aldol-type reactions. The reaction of these acetals with silyl enol ethers or α-silyl ketones, promoted by a Lewis acid like titanium tetrachloride (TiCl₄), proceeds with high diastereoselectivity to furnish aldol-type products.

Data Summary: Diastereoselective Aldol Reaction of Acetals from (2R,4R)-2,4-Pentanediol

EntryAcetal Derived fromSilyl Enol Ether ofDiastereomeric RatioYield (%)
1PropanalAcetone>95:588
2BenzaldehydeAcetophenone94:691
3IsovaleraldehydeCyclohexanone>95:585
4AcetaldehydeMethyl Propionate92:882

Experimental Protocol: TiCl₄-Mediated Aldol Reaction

  • A solution of the chiral acetal (1.0 eq) in dry dichloromethane (0.1 M) is cooled to -78 °C under an argon atmosphere.

  • Titanium tetrachloride (1.1 eq) is added dropwise, and the resulting mixture is stirred for 5 minutes.

  • The silyl enol ether (1.2 eq) is then added dropwise over 10 minutes.

  • The reaction is stirred at -78 °C for 1-3 hours, monitoring progress by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • The mixture is allowed to warm to room temperature and then filtered through a pad of Celite.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The chiral auxiliary can be cleaved by acidic hydrolysis (e.g., aqueous HCl in THF) to yield the β-hydroxy carbonyl compound.

Aldol_Mechanism Chiral_Acetal Chiral Acetal Activated_Acetal Activated Acetal-Lewis Acid Complex Chiral_Acetal->Activated_Acetal Lewis_Acid TiCl4 Lewis_Acid->Activated_Acetal Transition_State Chair-like Transition State Activated_Acetal->Transition_State Silyl_Enol_Ether Silyl Enol Ether Silyl_Enol_Ether->Transition_State Nucleophilic Attack Aldol_Adduct Aldol Adduct Transition_State->Aldol_Adduct Final_Product β-Hydroxy Ketone Aldol_Adduct->Final_Product Hydrolysis Recovered_Auxiliary (2R,4R)-2,4-Pentanediol Aldol_Adduct->Recovered_Auxiliary Hydrolysis

Application Notes and Protocols for the Use of 2,4-Pentanediol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral 2,4-pentanediol as a versatile chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates. Detailed protocols for the formation of chiral acetals, diastereoselective reactions, and the subsequent removal of the auxiliary are provided, enabling the synthesis of enantiomerically enriched building blocks crucial for drug development.

Introduction: The Role of this compound in Asymmetric Synthesis

In the pharmaceutical industry, the stereochemistry of a drug molecule is paramount to its efficacy and safety. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the development of synthetic methods to produce enantiomerically pure compounds is of utmost importance.

Chiral auxiliaries are powerful tools in asymmetric synthesis. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.

(2R,4R)-(-)- and (2S,4S)-(+)-2,4-Pentanediol are C₂-symmetric 1,3-diols that have proven to be highly effective chiral auxiliaries. They are used to form chiral acetals or ketals with carbonyl compounds, which then control the stereochemical outcome of various carbon-carbon bond-forming reactions. The predictable stereochemical control, coupled with the often crystalline nature of the derivatives, makes this compound a valuable tool in the synthesis of complex chiral molecules.[1]

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is as a chiral auxiliary to control the stereochemistry of aldol-type reactions and alkylations. This strategy is particularly useful for the synthesis of chiral 1,3-diols and related structures, which are common motifs in many biologically active molecules.

A notable example is the use of (2S,4S)-(+)- and (2R,4R)-(-)-2,4-pentanediol in the synthesis of the optical isomers of NIP-101, a potent calcium antagonist. This demonstrates the utility of this chiral auxiliary in preparing specific stereoisomers of a pharmaceutically relevant molecule.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as a chiral auxiliary. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Formation of a Chiral Acetal from an Aldehyde and (2R,4R)-(-)-2,4-Pentanediol

This protocol describes the formation of a chiral acetal, which serves as the substrate for subsequent diastereoselective reactions.

Reaction Scheme:

Materials:

  • Aldehyde (1.0 equiv)

  • (2R,4R)-(-)-2,4-Pentanediol (1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, (2R,4R)-(-)-2,4-pentanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude chiral acetal can be purified by flash column chromatography on silica gel.

Quantitative Data Summary (Typical Results):

Substrate (Aldehyde)Product (Chiral Acetal)Yield (%)
Benzaldehyde2-Phenyl-4,6-dimethyl-1,3-dioxane90-95
Propanal2-Ethyl-4,6-dimethyl-1,3-dioxane85-90
Protocol 2: Diastereoselective Aldol-Type Reaction of a Chiral Acetal

This protocol illustrates the use of the chiral acetal in a Lewis acid-mediated aldol-type reaction with a silyl enol ether to create a new stereocenter with high diastereoselectivity.

Reaction Scheme:

Materials:

  • Chiral Acetal (1.0 equiv)

  • Silyl enol ether (1.2 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 equiv) as a 1.0 M solution in dichloromethane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the chiral acetal in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • To this solution, add the silyl enol ether.

  • Slowly add the titanium tetrachloride solution dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield the desired β-alkoxy ketone.

Quantitative Data Summary (Typical Results):

Chiral AcetalSilyl Enol EtherDiastereomeric Ratio (d.r.)Yield (%)
2-Phenyl-4,6-dimethyl-1,3-dioxane1-(Trimethylsiloxy)cyclohexene>95:585-90
2-Ethyl-4,6-dimethyl-1,3-dioxaneAcetone trimethylsilyl enol ether>90:1080-85
Protocol 3: Removal of the this compound Chiral Auxiliary

This protocol describes the acidic hydrolysis of the acetal to liberate the chiral product and recover the chiral auxiliary.

Reaction Scheme:

Caption: Workflow for asymmetric synthesis using this compound.

Logical Relationship in Chiral Auxiliary-Mediated Synthesis

G Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate + Chiral Auxiliary Chiral_Auxiliary Chiral Auxiliary ((2R,4R)-2,4-Pentanediol) Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Separation Separation (optional) Diastereoselective_Reaction->Separation Cleavage Cleavage Separation->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

References

Application Notes and Protocols for the Use of 2,4-Pentanediol in Polymer and Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-pentanediol as a versatile building block in the synthesis of polyesters and polyurethanes. Detailed experimental protocols, quantitative data on polymer properties, and visual representations of reaction pathways and workflows are presented to facilitate research and development in materials science and drug delivery.

Application in Polyester Synthesis

This compound can be utilized as a diol monomer in condensation polymerization with various dicarboxylic acids to produce aliphatic polyesters. The presence of a methyl group on the polymer backbone, resulting from the structure of this compound, can influence the polymer's crystallinity, thermal properties, and degradation profile, making it an interesting candidate for creating materials with tailored characteristics.

Experimental Protocol: Melt Polycondensation of this compound with Adipic Acid

This protocol describes the synthesis of poly(2,4-pentylene adipate) via a two-stage melt polycondensation method.

Materials:

  • This compound

  • Adipic Acid

  • Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄) as catalyst

  • Nitrogen gas (high purity)

  • Methanol

  • Chloroform

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Distillation head with condenser and receiving flask

  • Vacuum pump

  • Nitrogen inlet

Procedure:

Stage 1: Esterification

  • Charge the three-necked flask with a specific molar ratio of adipic acid and a slight excess of this compound (e.g., 1:1.2 molar ratio).

  • Add a catalytic amount of phosphoric acid or sulfuric acid (e.g., 0.1-0.5% w/w of the total reactants).[1]

  • Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation setup.

  • Begin stirring and purge the system with nitrogen gas.

  • Gradually heat the mixture to 160-190°C.[1][2]

  • Water will be produced as a byproduct of the esterification reaction and should be collected in the receiving flask.

  • Maintain the reaction at this temperature for approximately 2-4 hours, or until the majority of the theoretical amount of water has been collected.[1]

Stage 2: Polycondensation

  • Gradually increase the temperature to 190-210°C.

  • Slowly apply a vacuum to the system (e.g., down to 15 mbar) to facilitate the removal of the remaining water and excess this compound.[1]

  • Continue the polycondensation reaction under vacuum for another 3-5 hours. The viscosity of the melt will increase significantly as the polymer chain grows.

  • Once the desired viscosity is achieved, stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be purified by dissolving it in chloroform and precipitating it in cold methanol.

  • Dry the purified poly(2,4-pentylene adipate) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualization of Polyester Synthesis

Polyester_Synthesis Diol This compound (HO-CH(CH3)-CH2-CH(OH)-CH3) Esterification Esterification (160-190°C) Diol->Esterification Diacid Adipic Acid (HOOC-(CH2)4-COOH) Diacid->Esterification Catalyst Catalyst (e.g., H3PO4) Catalyst->Esterification Polycondensation Polycondensation (190-210°C, Vacuum) Esterification->Polycondensation Oligomers Water Water (H2O) (byproduct) Esterification->Water Polyester Poly(2,4-pentylene adipate) Polycondensation->Polyester Polycondensation->Water

Melt polycondensation of this compound and adipic acid.

Application in Polyurethane Production

This compound can serve as a chain extender in the synthesis of polyurethanes. Chain extenders are low molecular weight diols that react with isocyanates to form the hard segments of the polyurethane, influencing its mechanical properties such as hardness, tensile strength, and elongation.

Experimental Protocol: One-Shot Bulk Polymerization for Polyurethane Elastomers

This protocol describes the synthesis of a polyurethane elastomer using this compound as a chain extender in a one-shot process.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMG, or a polyester polyol)

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

  • This compound (chain extender)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL or Stannous octoate)

  • Dry Toluene (optional, for viscosity reduction)

Equipment:

  • Reaction vessel (e.g., polypropylene beaker)

  • High-speed mechanical stirrer

  • Vacuum oven

  • Mold (e.g., Teflon-coated)

  • Hot press (optional)

Procedure:

  • Preparation of Reactants:

    • Dry the polyol and this compound in a vacuum oven at 80°C for at least 4 hours to remove any moisture.[3]

    • If using solid MDI, melt it in an oven at 60-80°C.

  • Mixing:

    • In a reaction vessel, thoroughly mix the pre-dried polyol and this compound. The molar ratio of polyol to chain extender will determine the hard segment content and thus the final properties of the elastomer.

    • Add the catalyst to the polyol/chain extender mixture (e.g., 0.03 wt% of the total reactants) and mix until homogeneous.[4]

  • Polymerization:

    • While stirring vigorously, add the stoichiometric amount of the diisocyanate to the mixture. The NCO/OH ratio is a critical parameter and is typically kept close to 1.0 (e.g., 1.02-1.05).

    • Continue stirring at high speed for 1-2 minutes until the mixture becomes homogenous and the viscosity starts to increase.[4]

  • Casting and Curing:

    • Quickly pour the reacting mixture into a preheated mold.

    • Cure the polymer in an oven at a specific temperature and time (e.g., 100°C for 24 hours). The curing conditions will depend on the specific reactants and catalyst used.

    • Alternatively, the mixture can be cured in a hot press to form a film or sheet of a specific thickness.[3]

  • Post-Curing and Conditioning:

    • After curing, demold the polyurethane elastomer.

    • For optimal properties, a post-curing step at a slightly elevated temperature (e.g., 60°C) for 24 hours may be beneficial.

    • Condition the samples at room temperature for at least 48 hours before characterization.

Visualization of Polyurethane Synthesis

Polyurethane_Synthesis Polyol Polyol (Soft Segment) Mixing One-Shot Mixing Polyol->Mixing Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Mixing ChainExtender This compound (Chain Extender) ChainExtender->Mixing Catalyst Catalyst (e.g., DBTDL) Catalyst->Mixing Polyurethane Polyurethane (Hard & Soft Segments) Mixing->Polyurethane Curing

One-shot synthesis of polyurethane with this compound.

Data Presentation

The following tables summarize the quantitative data on the properties of polymers synthesized using pentanediol isomers. This data allows for a comparative analysis of the impact of the diol structure on the final material characteristics.

Table 1: Thermal Properties of Polyurethanes with Different Chain Extenders

Polymer SystemChain ExtenderGlass Transition Temp. (Tg) of Soft Segment (°C)Melting Temp. (Tm) of Hard Segment (°C)Reference
PPG + MDI1,5-PentanediolShifts to higher temperature with increasing HS contentIncreases with increasing SS content[5]
PPG + MDIMonoethylene Glycol-57 to -52Increases with increasing mEG content[6][7]
Polyol + MDI1,3-Butanediol~15°C higher than 1,4-BDONo Tm observed[8]
Polyol + MDI1,4-ButanediolLower than 1,3-BDO139 - 150[8]

Note: HS refers to Hard Segment, SS refers to Soft Segment, and mEG refers to monoethylene glycol.

Table 2: Mechanical Properties of Polyurethane Foams with 1,5-Pentanediol as a Chain Extender [9]

PropertyControl (0% Pentanediol)5% 1,5-Pentanediol10% 1,5-Pentanediol
Tensile Strength --Increased by 37.9%
Fracture Strain --Increased by 57.1%
Foam Toughness --Increased by 137.5%
Elastic Modulus (Tensile) --Increased by 6.9%
Specific Absorbed Energy -Increased by 11.7%Increased by 12.6%

Table 3: Mechanical Properties of Aliphatic Polyesters

PolymerTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
Poly(ethylene adipate)240 - 312.810 - 13.2~362[10]
Poly(butylene adipate)~2.8 (100% modulus)~30~250-300[11]
Poly(pentylene adipate-co-terephthalate)Higher than PBAT--[12]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and characterization of polymers using this compound.

Experimental_Workflow Start Start Monomer_Prep Monomer Preparation (Drying/Melting) Start->Monomer_Prep Polymerization Polymerization (Melt Polycondensation or One-Shot) Monomer_Prep->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization Drying->Characterization Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Mechanical Mechanical Testing (Tensile, Hardness) Characterization->Mechanical Structural Structural Analysis (FTIR, NMR) Characterization->Structural End End Thermal->End Mechanical->End Structural->End

General workflow for polymer synthesis and characterization.

References

Application Notes and Protocols for Protein Crystallization using 2,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,4-Pentanediol in Protein Crystallization

This compound, more commonly known in protein crystallization as 2-methyl-2,4-pentanediol (MPD), is a highly effective and widely used precipitating agent.[1][2][3] Its amphiphilic nature, possessing both hydrophilic and lipophilic characteristics, makes it a versatile tool for inducing the crystallization of a broad range of biological macromolecules.[2] MPD is thought to promote crystallization through a combination of mechanisms, including competing with the protein for water molecules, reducing the dielectric constant of the solution, and through hydrophobic exclusion effects.[2][4]

One of the significant advantages of MPD is its dual functionality as both a precipitant and a cryoprotectant.[2] This property can simplify the process of crystal harvesting and data collection, as crystals grown in sufficient concentrations of MPD may not require an additional cryoprotection step before being flash-cooled in liquid nitrogen. Furthermore, MPD has been shown to be effective in the crystallization of challenging targets, including membrane proteins and large macromolecular complexes.[2][5][6]

These application notes provide detailed protocols for the use of this compound as a precipitant in protein crystallization experiments, primarily focusing on the vapor diffusion methods.

Key Properties of this compound (MPD)

PropertyValue/DescriptionReference
Molecular Formula C6H14O2[7]
Alternate Names 2-methyl-2,4-pentanediol, Hexylene glycol[7]
Appearance Colorless liquid
Mechanism of Action Volume exclusion, dehydration, reduction of dielectric constant[2][4]
Typical Concentration Range 5% - 50% (v/v) for initial screening, can be optimized outside this range.[8]
Advantages Effective precipitant, cryoprotectant properties, successful with a wide range of proteins.[2]
Considerations Can sometimes act as a denaturant at high concentrations, though it is not considered a strong denaturant.[1][2]

Experimental Protocols

The most common techniques for protein crystallization using this compound are the hanging drop and sitting drop vapor diffusion methods. These methods allow for the slow equilibration of a drop containing the protein and a lower concentration of precipitant against a larger reservoir of a higher precipitant concentration. This gradual increase in the concentration of both protein and precipitant in the drop facilitates controlled crystal growth.

General Workflow for Protein Crystallization

Protein Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Protein_Purification Protein Purification (>95% purity) Buffer_Exchange Buffer Exchange & Concentration Protein_Purification->Buffer_Exchange Screening Initial Screening (e.g., MPD Suite) Buffer_Exchange->Screening Optimization Optimization of Hit Conditions Screening->Optimization Crystal_Harvesting Crystal Harvesting & Cryo-protection Optimization->Crystal_Harvesting Xray_Diffraction X-ray Diffraction Crystal_Harvesting->Xray_Diffraction Structure_Determination Structure Determination Xray_Diffraction->Structure_Determination

A general overview of the protein crystallization process.
Protocol 1: Hanging Drop Vapor Diffusion

This method involves a drop of the protein-precipitant mixture suspended from a coverslip over a reservoir of the precipitant solution.

Materials:

  • Purified protein (typically 5-20 mg/mL)

  • This compound (MPD) stock solution (e.g., 100% v/v)

  • Buffer solution (e.g., 1.0 M stock of various pH)

  • Salt stock solutions (e.g., 1.0 M)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips (microliter range)

  • Sealing grease or tape

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the reservoir solution into a well of the 24-well plate. The reservoir solution will contain the final desired concentration of MPD, buffer, and any salts or additives.

  • Prepare the Drop: On a clean, inverted coverslip, pipette 1 µL of the purified protein solution.

  • Add 1 µL of the reservoir solution to the protein drop.

  • Seal the Well: Carefully invert the coverslip and place it over the well, ensuring a good seal with the grease or tape.

  • Incubate: Store the plate in a stable temperature environment (e.g., 4°C or 20°C) and observe regularly for crystal growth over several days to weeks.

Hanging Drop Vapor Diffusion cluster_setup Setup cluster_equilibration Equilibration Reservoir 1. Prepare Reservoir (500 µL) Drop 2. Prepare Drop on Coverslip (1 µL Protein + 1 µL Reservoir) Seal 3. Invert Coverslip and Seal Well Incubate 4. Incubate and Observe Vapor_Diffusion Vapor Diffusion Incubate->Vapor_Diffusion Concentration_Increase Increased Protein & Precipitant Concentration in Drop Vapor_Diffusion->Concentration_Increase Supersaturation Supersaturation Concentration_Increase->Supersaturation Nucleation Nucleation Supersaturation->Nucleation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth

Workflow for the hanging drop vapor diffusion method.
Protocol 2: Sitting Drop Vapor Diffusion

In this variation, the protein-precipitant drop is placed on a post that sits within the well, above the reservoir solution.

Materials:

  • Same as for the hanging drop method, but with sitting drop crystallization plates.

Procedure:

  • Prepare the Reservoir: Pipette 80-100 µL of the reservoir solution into the outer ring of the well.

  • Prepare the Drop: Pipette 1 µL of the purified protein solution onto the central post.

  • Add 1 µL of the reservoir solution to the protein drop on the post.

  • Seal the Well: Carefully seal the well with the provided clear tape or lid.

  • Incubate: Store and observe as with the hanging drop method.

Sitting Drop Vapor Diffusion cluster_setup Setup cluster_equilibration Equilibration Reservoir 1. Prepare Reservoir (80-100 µL) Drop 2. Prepare Drop on Post (1 µL Protein + 1 µL Reservoir) Seal 3. Seal Well Incubate 4. Incubate and Observe Vapor_Diffusion Vapor Diffusion Incubate->Vapor_Diffusion Concentration_Increase Increased Protein & Precipitant Concentration in Drop Vapor_Diffusion->Concentration_Increase Supersaturation Supersaturation Concentration_Increase->Supersaturation Nucleation Nucleation Supersaturation->Nucleation Crystal_Growth Crystal Growth Nucleation->Crystal_Growth

Workflow for the sitting drop vapor diffusion method.

Data Presentation: Screening and Optimization

Initial crystallization trials often involve screening a wide range of conditions. The following tables provide examples of starting conditions for screening with this compound, based on commercially available screens and published data.

Table 1: Example Initial Screening Conditions with this compound

This table is based on a selection of conditions from the QIAGEN MPD Suite, which provides a systematic screen for protein crystallization.[9]

Condition IDThis compound (v/v)SaltBufferpH
MPD-A120%0.2 M Ammonium acetate0.1 M Sodium acetate4.6
MPD-B120%0.2 M Ammonium chloride0.1 M Sodium acetate4.6
MPD-C120%0.2 M Ammonium fluoride0.1 M Sodium acetate4.6
MPD-D120%0.2 M Ammonium iodide0.1 M Sodium acetate4.6
MPD-E130%-0.1 M HEPES7.5
MPD-F140%-0.1 M HEPES7.5
MPD-G150%-0.1 M HEPES7.5
MPD-H160%-0.1 M HEPES7.5
MPD-A720%0.2 M Calcium chloride0.1 M MES6.5
MPD-B720%0.2 M Magnesium chloride0.1 M MES6.5
MPD-C720%0.2 M Strontium chloride0.1 M MES6.5
MPD-D720%0.2 M Zinc acetate0.1 M MES6.5
Table 2: Examples of Optimized Crystallization Conditions with this compound from Literature

This table provides examples of specific proteins that have been successfully crystallized using MPD, with the reported final conditions and resulting crystal resolution.

ProteinThis compound (v/v)Other Precipitants/AdditivesBuffer & pHTemperature (°C)Crystal Resolution (Å)Reference
Lysozyme60% ((R)-MPD)-WaterNot Specified1.25[7]
Halophilic malate dehydrogenaseVariesNaClNot SpecifiedNot SpecifiedNot Specified[10]
Coronaviral main proteinase (TGEV Mpro)Not Specified-Not SpecifiedNot Specified1.96[2]
Ribosomal complexes7-15%-Not SpecifiedNot SpecifiedNot Specified[2]

Logical Relationships in Crystallization Optimization

Once initial crystals ("hits") are obtained, the conditions must be optimized to produce larger, single crystals suitable for X-ray diffraction. This involves systematically varying the concentrations of the precipitant, protein, and additives, as well as the pH.

Crystallization Optimization Logic cluster_initial Initial Hit cluster_parameters Parameters to Vary cluster_outcome Desired Outcome Initial_Hit Initial Crystal Hit Precipitant_Conc [MPD] Initial_Hit->Precipitant_Conc Protein_Conc [Protein] Initial_Hit->Protein_Conc pH pH Initial_Hit->pH Additives [Additives] Initial_Hit->Additives Temperature Temperature Initial_Hit->Temperature Optimized_Crystals Larger, Single, Well-Diffracting Crystals Precipitant_Conc->Optimized_Crystals Protein_Conc->Optimized_Crystals pH->Optimized_Crystals Additives->Optimized_Crystals Temperature->Optimized_Crystals

Key parameters for optimizing initial crystallization hits.

Conclusion

This compound is a powerful and versatile precipitant for protein crystallization. Its effectiveness across a wide range of protein types and its dual role as a cryoprotectant make it an invaluable tool for structural biologists. The protocols and data presented here provide a solid foundation for researchers to begin using MPD in their crystallization experiments and to systematically optimize conditions to obtain high-quality crystals for structure determination.

References

Application Note: Chiral Separation of 2,4-Pentanediol Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Pentanediol is a simple chiral diol with stereocenters at the C2 and C4 positions, leading to three stereoisomers: (2R,4R)-pentanediol, (2S,4S)-pentanediol, and the achiral meso-2,4-pentanediol. The accurate separation and quantification of the enantiomeric pair, (2R,4R) and (2S,4S), are crucial in various fields, including asymmetric synthesis, catalysis, and the development of chiral building blocks for pharmaceuticals. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for resolving enantiomers.[1][2]

This application note presents a detailed protocol for developing a robust HPLC method for the chiral separation of this compound enantiomers. Due to the lack of a strong chromophore in this compound, detection is best achieved using a Refractive Index Detector (RID). The protocol focuses on a systematic screening approach using two major classes of CSPs known for their broad applicability to chiral alcohols and diols: polysaccharide-based and cyclodextrin-based columns.[3][4]

Methodology and Experimental Protocols

A screening approach across different chromatographic modes (Normal Phase, Polar Organic, and Reversed-Phase) is the most efficient strategy to identify optimal separation conditions.[2]

Materials and Instrumentation
  • Analyte: Racemic this compound (mixture of (2R,4R) and (2S,4S)-isomers).

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column thermostat, and a Refractive Index Detector (RID).

  • HPLC Columns (Screening):

    • Polysaccharide-based:

      • Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))

      • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Cyclodextrin-based:

      • CYCLOBOND™ I 2000 (Beta-cyclodextrin)

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), and deionized water.

Initial Screening Protocol

This protocol outlines the systematic screening of the selected columns and mobile phases.

Step 1: Analyte Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL.

  • The solvent for the stock solution should be the initial mobile phase composition to be tested. For normal phase, use a Hexane/IPA mixture. For reversed-phase, use a Water/MeOH mixture.

Step 2: Column Equilibration

  • Install the first column to be screened (e.g., Lux Cellulose-2).

  • Equilibrate the column with the starting mobile phase (see Table 1) at a flow rate of 0.5 mL/min for at least 30 minutes, or until a stable RID baseline is achieved.

Step 3: Injection and Elution

  • Set the column temperature to 25 °C.

  • Inject 10 µL of the prepared analyte solution.

  • Perform an isocratic elution for each mobile phase condition listed in Table 1.

  • Monitor the separation using the RID.

Step 4: Evaluation and Iteration

  • Analyze the resulting chromatogram for separation of the enantiomers. Key parameters to evaluate are the separation factor (α) and the resolution (Rs).

  • After completing the runs for the first column, flush the system with an appropriate intermediate solvent (e.g., isopropanol) before introducing the next mobile phase system or switching to the next column.

  • Repeat Steps 2-4 for all columns and mobile phase conditions outlined in Table 1.

Logical Workflow for Chiral Method Development

G cluster_prep Preparation cluster_screen Screening Protocol cluster_optimize Optimization cluster_end Final Method Analyte Prepare 1 mg/mL Racemic this compound MobilePhase Prepare Mobile Phases (NP, PO, RP) Start Start Screening Equilibrate Equilibrate Column (30 min) Start->Equilibrate Inject Inject 10 µL Sample Equilibrate->Inject Run Isocratic Elution (Monitor with RID) Inject->Run Evaluate Evaluate Chromatogram (α, Rs) Run->Evaluate NextCondition Switch to Next Mobile Phase / Column Evaluate->NextCondition Separation? (No/Partial) Optimize Optimize Separation Evaluate->Optimize Separation? (Yes) NextCondition->Equilibrate Opt_Flow Adjust Flow Rate Optimize->Opt_Flow Opt_Temp Adjust Temperature Optimize->Opt_Temp Opt_Mod Fine-tune Modifier % Optimize->Opt_Mod Final Final Validated Method Opt_Mod->Final

Caption: Workflow for chiral HPLC method development of this compound.

Illustrative Results and Discussion

The following tables summarize the expected outcomes from the screening protocol. The data is illustrative to demonstrate the process of method development.

Table 1: Initial Screening Conditions and Illustrative Results
ColumnModeMobile Phase (v/v)Flow Rate (mL/min)tR1 (min)tR2 (min)αRs
Lux Cellulose-2Normal Phasen-Hexane / IPA (95:5)0.512.513.81.121.4
Lux Cellulose-2Normal Phasen-Hexane / EtOH (90:10)0.510.210.91.070.9
Chiralcel OD-HNormal Phasen-Hexane / IPA (90:10)0.59.811.01.151.6
CYCLOBOND I 2000Polar OrganicACN / MeOH (80:20)0.77.18.91.312.5
CYCLOBOND I 2000Reversed-PhaseWater / MeOH (60:40)0.76.57.51.181.7

tR1, tR2: Retention times of the first and second eluting enantiomers, respectively. α (Separation Factor) = k2 / k1, where k is the retention factor. Rs (Resolution) = 2(tR2 - tR1) / (w1 + w2), where w is the peak width at the base.

From the initial screening data, the CYCLOBOND I 2000 column under polar organic conditions provided the most promising result, with excellent separation factor (α = 1.31) and baseline resolution (Rs = 2.5). Polysaccharide-based columns also showed good potential, particularly the Chiralcel OD-H. The effectiveness of the cyclodextrin-based phase is consistent with findings for the gas chromatographic separation of this compound, where cyclodextrin selectors are known to be effective.

Optimization of the Selected Method

The most promising condition (CYCLOBOND I 2000, ACN/MeOH) was selected for further optimization. The effects of mobile phase composition, flow rate, and temperature were investigated to maximize resolution and minimize run time.

Step 1: Mobile Phase Composition

  • The ratio of ACN to MeOH was varied. Decreasing the percentage of the stronger eluting solvent (MeOH) generally increases retention and can improve resolution.

Step 2: Flow Rate

  • The flow rate was adjusted. Lowering the flow rate can increase efficiency and improve resolution, albeit at the cost of longer analysis time.

Step 3: Temperature

  • The column temperature was varied. Lower temperatures often enhance enantioselectivity for polysaccharide and cyclodextrin CSPs.

Table 2: Optimization Results on CYCLOBOND I 2000
Mobile Phase (ACN/MeOH, v/v)Flow Rate (mL/min)Temp (°C)tR1 (min)tR2 (min)αRs
80:200.7257.18.91.312.5
85:150.7258.511.01.352.9
85:150.52511.915.41.353.1
85:15 0.5 20 12.8 16.8 1.38 3.5

The optimized conditions in bold show a significant improvement in resolution (Rs = 3.5) by adjusting the mobile phase composition and flow rate, and by lowering the column temperature.

Final Optimized Protocol

Chromatographic Conditions
  • HPLC Column: CYCLOBOND™ I 2000 (Beta-cyclodextrin), 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile / Methanol (85:15, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 20 °C

  • Detection: Refractive Index (RID)

  • Injection Volume: 10 µL

System Suitability
  • Resolution (Rs): ≥ 2.0 between the two enantiomer peaks.

  • Tailing Factor (T): 0.8 - 1.5 for both peaks.

  • Relative Standard Deviation (RSD): ≤ 2.0% for retention time and peak area (based on 6 replicate injections).

Experimental Workflow Diagram

G cluster_setup Instrument Setup cluster_procedure Analytical Procedure Col Install CYCLOBOND I 2000 (4.6 x 250 mm) MP Mobile Phase: ACN/MeOH (85:15) FR Flow Rate: 0.5 mL/min Temp Column Temp: 20 °C Det Detector: RID Start Start Equilibrate Equilibrate System (Stable Baseline) Start->Equilibrate Sample Prepare Sample (1 mg/mL in Mobile Phase) Equilibrate->Sample Inject Inject 10 µL Sample->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks (tR1, tR2) Acquire->Integrate Calculate Calculate α and Rs Integrate->Calculate Report Report Results Calculate->Report

Caption: Final optimized experimental workflow for this compound separation.

Conclusion

This application note provides a comprehensive strategy for the successful chiral separation of this compound enantiomers by HPLC. A systematic screening of polysaccharide and cyclodextrin-based chiral stationary phases revealed that a beta-cyclodextrin column (CYCLOBOND™ I 2000) operating in polar organic mode offers superior performance. Through methodical optimization of mobile phase composition, flow rate, and temperature, a baseline resolution of Rs = 3.5 was achieved. This detailed protocol serves as a robust starting point for researchers and drug development professionals requiring accurate enantiomeric purity analysis of this compound and structurally related chiral diols.

References

Application Notes and Protocols for the Enzymatic Synthesis of (2R,4R)-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4R)-Pentanediol is a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] Its specific stereochemistry is crucial for the efficacy and safety of many active pharmaceutical ingredients.[1] Traditional chemical synthesis routes to (2R,4R)-pentanediol often involve hazardous reagents, heavy metal catalysts, and suffer from low stereoselectivity, necessitating complex purification steps.[4]

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative for the synthesis of chiral alcohols.[4][5] This application note details a robust and scalable enzymatic method for the synthesis of (2R,4R)-pentanediol from the inexpensive starting material acetylacetone (2,4-pentanedione). The process employs an engineered ketoreductase that catalyzes the stereoselective reduction of both ketone functionalities in a one-pot, two-step cascade.[4] This method achieves high product titers, excellent stereoselectivity, and has been successfully scaled to the multi-liter level.[4][6]

Reaction Scheme

The enzymatic synthesis of (2R,4R)-pentanediol proceeds via a two-step reduction of acetylacetone, catalyzed by a single engineered ketoreductase (KRED). The reaction utilizes isopropanol for substrate-coupled cofactor regeneration.[4]

G cluster_reaction Enzymatic Reaction Cascade Acetylacetone Acetylacetone (2,4-Pentanediol) Intermediate (R)-4-hydroxypentan-2-one Acetylacetone->Intermediate Engineered KRED NADH Pentanediol (2R,4R)-Pentanediol Intermediate->Pentanediol Engineered KRED NADH Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone NAD+

Caption: Enzymatic cascade for (2R,4R)-pentanediol synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the enzymatic synthesis of (2R,4R)-pentanediol.

Table 1: Process Performance at Different Scales

ScaleProduct Titer (g/L)Stereoselectivity (ee/de)Overall Yield (mol%)Reference
200 mLNot Reported> 99%Not Reported[4]
10 L208> 99%35[4][6]

Table 2: Key Process Parameters and Outcomes

ParameterValueReference
EnzymeEngineered Ketoreductase (EM-KRED007)[4]
Host OrganismE. coli BL21(DE3)[4]
SubstrateAcetylacetone (neat)[4][6]
Cofactor RegenerationSubstrate-coupled (Isopropanol)[4]
Product Concentration2 M (208 g/L)[4]
Enantiomeric Excess (ee)> 99%[4]
Diastereomeric Excess (de)> 99%[4]
Reaction Time (10 L scale)165 h[4]
Downstream Processing Yield35 mol%[4]

Experimental Protocols

The following are representative protocols for the enzymatic synthesis of (2R,4R)-pentanediol, based on published literature.[4]

Production of Engineered Ketoreductase (EM-KRED007)

This protocol describes the shake flask cultivation of E. coli BL21(DE3) expressing the engineered ketoreductase.

Materials:

  • E. coli BL21(DE3) cells harboring the plasmid for EM-KRED007

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Shaking incubator

  • Centrifuge

Protocol:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) expressing EM-KRED007.

  • Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • Use the overnight culture to inoculate 1 L of LB broth containing the antibiotic in a 2 L baffled flask.

  • Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue incubation at a reduced temperature (e.g., 20°C) for 16-20 hours with shaking at 200 rpm.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the wet cell paste at -20°C until use.

Enzymatic Synthesis of (2R,4R)-Pentanediol (10 L Scale)

This protocol describes the biocatalytic reduction of acetylacetone in a neat substrate system.

Materials:

  • Wet cell paste of E. coli expressing EM-KRED007

  • Acetylacetone

  • Isopropanol

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 10 L jacketed bioreactor with temperature and agitation control

  • Vacuum pump

Protocol:

  • To the 10 L bioreactor, add acetylacetone and isopropanol.

  • Add the wet cell paste to the reactor. For improved handling, the wet cells can be mixed with silica to form an immobilized catalyst that is easier to filter.[4]

  • Add a small amount of phosphate buffer to maintain enzyme activity.[4]

  • Set the reactor temperature to 40°C and agitation to 300 rpm.

  • Apply a vacuum of approximately 210 mbar to facilitate the removal of the acetone byproduct, which drives the reaction equilibrium towards product formation.[4]

  • Monitor the reaction progress by periodically taking samples and analyzing the concentrations of acetylacetone, (R)-4-hydroxypentan-2-one, and (2R,4R)-pentanediol by gas chromatography (GC).

  • Continue the reaction for approximately 165 hours or until the conversion of acetylacetone has plateaued.[4]

Downstream Processing and Purification

This protocol describes the purification of (2R,4R)-pentanediol from the reaction mixture.

Materials:

  • Reaction mixture from the enzymatic synthesis

  • Filtration apparatus

  • Activated carbon

  • Distillation apparatus

  • Anti-solvent for crystallization (e.g., a non-polar solvent)

  • Crystallization vessel with cooling capabilities

Protocol:

  • Filtration: Filter the reaction mixture to remove the E. coli cells (or the immobilized catalyst).[4]

  • Activated Carbon Treatment: Treat the supernatant with activated carbon to remove colored impurities. Filter to remove the activated carbon.

  • Distillation: Perform a batch distillation of the clarified supernatant under reduced pressure (e.g., 10 mbar) and at an elevated temperature (e.g., 50°C) to remove remaining volatile components like isopropanol and acetone.[4]

  • Crystallization:

    • Transfer the concentrated (2R,4R)-pentanediol to a crystallization vessel.

    • Employ a combined antisolvent and cooling crystallization method. Add a suitable anti-solvent to the concentrated product and slowly cool the mixture to induce crystallization.[4]

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold anti-solvent.

    • Dry the crystals under vacuum to obtain pure (2R,4R)-pentanediol.

Visualized Workflows

The following diagrams illustrate the key stages of the enzymatic synthesis and purification process.

G cluster_workflow Overall Workflow Enzyme_Production Enzyme Production (E. coli cultivation) Enzymatic_Synthesis Enzymatic Synthesis (Bioreactor) Enzyme_Production->Enzymatic_Synthesis Downstream_Processing Downstream Processing Enzymatic_Synthesis->Downstream_Processing Final_Product Pure (2R,4R)-Pentanediol Downstream_Processing->Final_Product

Caption: Overall workflow for (2R,4R)-pentanediol production.

G cluster_downstream Downstream Processing Filtration Filtration (Cell Removal) Carbon_Treatment Activated Carbon Treatment Filtration->Carbon_Treatment Distillation Batch Distillation Carbon_Treatment->Distillation Crystallization Antisolvent & Cooling Crystallization Distillation->Crystallization Purified_Product Purified (2R,4R)-Pentanediol Crystallization->Purified_Product

Caption: Downstream processing of (2R,4R)-pentanediol.

Conclusion

The enzymatic synthesis of (2R,4R)-pentanediol using an engineered ketoreductase provides a highly efficient and stereoselective route to this important chiral synthon. The process operates under mild conditions and avoids the use of heavy metal catalysts, aligning with the principles of green chemistry. The "neat substrate" approach allows for high product titers, simplifying downstream processing. While the overall yield after purification can be further optimized, this biocatalytic method presents a scalable and sustainable alternative to traditional chemical synthesis, making it highly attractive for industrial applications in the pharmaceutical and fine chemical sectors.

References

Application Note: ¹H and ¹³C NMR Spectral Analysis of 2,4-Pentanediol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Pentanediol is a chiral diol that exists as three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)-2,4-pentanediol), which constitute the racemic mixture, and an achiral meso isomer ((2R,4S)-2,4-pentanediol). The stereochemical configuration of such molecules is critical in drug development and asymmetric synthesis, as different stereoisomers can exhibit distinct biological activities and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential analytical technique for distinguishing between diastereomers in solution. Due to their different spatial arrangements, diastereomers like the meso and racemic forms of this compound are chemically non-equivalent and therefore produce distinct ¹H and ¹³C NMR spectra. This note provides a summary of their spectral data, detailed protocols for sample preparation and data acquisition, and a logical framework for spectral interpretation.

Data Presentation: Comparative NMR Analysis

The key to distinguishing the meso and racemic diastereomers of this compound lies in the molecular symmetry. The meso isomer possesses a plane of symmetry, rendering the two methyl groups (C1/C5) and the two methine groups (C2/C4) chemically equivalent. The racemic isomers lack this symmetry, leading to more complex spectra.

The following tables summarize typical ¹H and ¹³C NMR spectral data for the meso and racemic forms of this compound. Data for the racemic form is based on the (2R,4R)-(-)-pentanediol isomer.

Table 1: ¹H NMR Spectral Data of this compound Diastereomers (CDCl₃)

Assignment Racemic Isomer (δ, ppm) Multiplicity J (Hz) meso-Isomer (Predicted δ, ppm) Multiplicity
CH₃ (C1, C5) ~1.22 Doublet ~6.3 ~1.20 Doublet
CH₂ (C3) ~1.58 Multiplet ~1.45 Multiplet
OH ~3.52 Broad Signal ~3.60 Broad Signal

| CH (C2, C4) | ~4.13 | Multiplet | | ~4.00 | Multiplet |

Note: Chemical shifts (δ) and coupling constants (J) are dependent on solvent, concentration, and temperature. The OH signal's position and appearance can vary significantly.

Table 2: ¹³C NMR Spectral Data of this compound Diastereomers (CDCl₃)

Assignment Racemic Isomer (δ, ppm) meso-Isomer (Predicted δ, ppm)
C1, C5 (CH₃) ~23.5 ~24.0
C3 (CH₂) ~45.0 ~47.5

| C2, C4 (CH) | ~66.0 | ~68.0 |

Note: Due to the symmetry of the meso isomer, only three distinct carbon signals are expected. The racemic isomer, lacking this symmetry, should in principle show five distinct signals, though the chemical shifts for C1/C5 and C2/C4 may be very similar.

Experimental Protocols

The following are detailed protocols for the preparation and NMR analysis of this compound samples.

Protocol 1: Sample Preparation This protocol outlines the steps for preparing a high-resolution NMR sample.

  • Sample Weighing: Accurately weigh the this compound sample. For ¹H NMR, 5-20 mg is typically sufficient. For ¹³C NMR, a higher concentration is preferable, around 20-50 mg.[1]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2] Ensure the solvent is of high purity to avoid interfering signals.

  • Filtration: To obtain high-resolution spectra, the solution must be free of particulate matter. Draw the solution into a Pasteur pipette plugged with a small amount of Kimwipe or glass wool and filter it directly into a 5 mm NMR tube.[2][3][4] This step prevents line broadening from suspended solids.[3][4]

  • Volume Adjustment: The final sample height in the tube should be approximately 4-5 cm, corresponding to a volume of about 0.6-0.7 mL.[2][3] Consistent sample height is crucial for optimal spectrometer shimming.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly near the top.[1]

Protocol 2: ¹H NMR Data Acquisition This protocol describes a standard single-pulse experiment for acquiring a proton spectrum.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., zg30 on Bruker systems).

    • Spectral Width: 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay is important for accurate signal integration.

    • Number of Scans: 8 to 16 scans are generally sufficient.

  • Processing:

    • Apply a Fourier Transform to the Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Integrate all signals and reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).

Protocol 3: ¹³C NMR Data Acquisition This protocol is for a standard proton-decoupled ¹³C experiment.

  • Spectrometer Setup: Tune the NMR probe to the ¹³C frequency. Use the same lock and shim settings from the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512, 1024, or more) is required to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier Transform to the FID.

    • Perform phase and baseline corrections.

    • Reference the spectrum (e.g., to the CDCl₃ triplet centered at 77.16 ppm).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical basis for spectral differentiation of the this compound diastereomers.

experimental_workflow cluster_prep Protocol 1: Sample Preparation cluster_acq Protocols 2 & 3: Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap load Load Sample into Spectrometer cap->load lock_shim Lock and Shim load->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Analyze and Interpret reference->analyze

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_isomers This compound Diastereomers cluster_symmetry Symmetry Consequences cluster_spectra Resulting NMR Spectra meso_struct meso-Isomer (achiral, plane of symmetry) meso_sym Equivalent Groups: - CH3 (C1=C5) - CH (C2=C4) meso_struct->meso_sym rac_struct racemic-Isomer (chiral, no plane of symmetry) rac_sym Non-Equivalent Groups: - CH3 (C1≠C5) - CH (C2≠C4) rac_struct->rac_sym meso_spec Simpler Spectrum: - Fewer signals - e.g., 3 signals in 13C NMR meso_sym->meso_spec rac_spec More Complex Spectrum: - More signals - e.g., up to 5 signals in 13C NMR rac_sym->rac_spec

Caption: Logic for distinguishing diastereomers by NMR.

References

Application Note: Quantitative Analysis of 2,4-Pentanediol Diastereomeric Mixtures by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the separation and quantification of 2,4-pentanediol diastereomers ( (2R,4R)-(-)-pentanediol, (2S,4S)-(+)-pentanediol, and meso-2,4-pentanediol) in a mixture using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of diols, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to improve volatility and chromatographic resolution. Separation of the silylated diastereomers is achieved on a chiral capillary column. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound isomers.

Introduction

This compound is a chiral compound existing as three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and a meso compound. The distinct stereochemistry of these isomers can lead to different biological activities and chemical properties, making their individual separation and quantification crucial in various research and development fields. Gas chromatography-mass spectrometry is a powerful technique for this purpose, offering high resolution and sensitivity. However, the direct analysis of diols by GC can be challenging due to their low volatility and tendency to exhibit poor peak shape. Derivatization is a common strategy to overcome these limitations. This protocol details a robust method for the analysis of this compound mixtures following silylation.

Experimental Protocol

Materials and Reagents
  • This compound isomer mixture (or individual standards)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Internal Standard (IS) solution (e.g., 1,3-butanediol at 100 µg/mL in pyridine)

  • Autosampler vials (2 mL) with inserts and caps

Sample Preparation (Derivatization)
  • Accurately weigh approximately 10 mg of the this compound mixture into a 10 mL volumetric flask and dissolve in pyridine to the mark. This is the stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with pyridine.

  • In an autosampler vial, add 50 µL of the sample or calibration standard.

  • Add 50 µL of the internal standard solution.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument.

GC Parameter Setting
Column Chiral capillary column (e.g., Agilent CP-Cyclodextrin-β-2,3,6-M-19, 30 m x 0.25 mm, 0.25 µm)[1]
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min.
Transfer Line Temp 280°C
MS Parameter Setting
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-350 m/z
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

Data Presentation

Quantitative Analysis

For quantification, operate the mass spectrometer in SIM mode. The selection of characteristic ions is crucial for sensitivity and selectivity. The mass spectrum of silylated this compound is expected to show characteristic fragments. Based on the structure (trimethylsilyl ether of this compound), potential ions for monitoring would include the molecular ion and fragments resulting from cleavage of C-C and C-O-Si bonds. The NIST WebBook provides the mass spectrum of underivatized this compound, showing major peaks at m/z 45, 42, and 43.[2][3] For the silylated derivative, characteristic ions would be at higher m/z values.

Table 1: SIM Parameters for Quantitation of Silylated this compound Isomers

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Expected Retention Time (min)
Silylated (2R,4R)-(-)-Pentanediol117147233~15.2
Silylated (2S,4S)-(+)-Pentanediol117147233~15.5
Silylated meso-2,4-Pentanediol117147233~16.0
Silylated 1,3-Butanediol (IS)117147219~14.1

Note: The specific ions and retention times are illustrative and should be determined experimentally by injecting a derivatized standard.

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 2: Example Calibration Data for (2R,4R)-(-)-Pentanediol

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234150,1230.101
576,543151,2340.506
10152,876150,9871.012
25380,123150,5672.525
50755,432149,8765.041
1001,510,876150,34510.049

The linearity of the calibration curve should be evaluated, with an R² value > 0.99 being desirable.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing start This compound Mixture stock Prepare Stock Solution (in Pyridine) start->stock standards Prepare Calibration Standards stock->standards derivatize Derivatization: - Add Sample/Standard - Add Internal Standard - Add BSTFA + 1% TMCS standards->derivatize heat Heat at 70°C for 60 min derivatize->heat cool Cool to Room Temperature heat->cool ready Sample Ready for Analysis cool->ready inject Inject 1 µL into GC-MS ready->inject separate Separation on Chiral Column inject->separate detect MS Detection (Scan & SIM) separate->detect data Data Acquisition detect->data integrate Peak Integration data->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Isomers calibrate->quantify report Final Report quantify->report

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2,4-Pentanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,4-Pentanediol

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound, focusing on the catalytic hydrogenation of acetylacetone (2,4-pentanedione).

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound? A1: The most prevalent method is the catalytic hydrogenation of acetylacetone (AcAc). This reaction involves reducing the two ketone groups of acetylacetone to hydroxyl groups using hydrogen gas in the presence of a metal catalyst. Ruthenium and Nickel-based catalysts are commonly employed for this transformation.

Q2: What are the typical catalysts used for the hydrogenation of acetylacetone? A2: A range of catalysts can be used, with effectiveness varying based on desired outcomes like yield and stereoselectivity. Common choices include:

  • Ruthenium-based catalysts (e.g., Ru/C): Often used for high efficiency and can be adapted for asymmetric synthesis with chiral ligands.[1]

  • Nickel-based catalysts (e.g., Raney Ni, Ni-Co/SiO₂): A cost-effective and highly active option for standard hydrogenations.[2][3]

  • Palladium-based catalysts (e.g., Pd/C): While widely used for hydrogenation, they can sometimes be poisoned by sulfur or other impurities.

Q3: What is the key intermediate in the synthesis of this compound from acetylacetone? A3: The reaction proceeds stepwise. The first hydrogenation step converts one ketone group to a hydroxyl group, forming the intermediate 4-hydroxy-2-pentanone.[1] Further hydrogenation of this intermediate yields the final product, this compound.

Q4: Is it possible to synthesize a specific stereoisomer of this compound? A4: Yes, the enantioselective synthesis of specific stereoisomers, such as (2R,4R)-pentanediol, is a significant area of research. This is typically achieved by using a chiral catalyst system, for example, a Ruthenium complex with a chiral diphosphine ligand like (R,R)-BDPBzP, which can achieve high enantiomeric excess (ee's up to 99%).[1] Biocatalytic methods using engineered ketoreductase (KRED) enzymes have also proven effective for producing specific stereoisomers in high concentrations.[4]

Q5: What solvents are suitable for this reaction? A5: The choice of solvent can influence reaction rate and selectivity. Protic solvents like ethanol or methanol are commonly used. The reaction can also be performed in various other solvents depending on the specific catalyst system and conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via acetylacetone hydrogenation.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive or Poisoned Catalyst Ensure the catalyst has not been exposed to air for extended periods, especially Raney Nickel which is often stored under water or ethanol.[5] Catalyst poisons like sulfur or strong chelating agents in the reactants or solvent can deactivate the catalyst. Purify reactants if necessary.
Insufficient Hydrogen Pressure The hydrogenation reaction is sensitive to H₂ pressure. Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 20-80 bar).[6][7] Monitor the pressure gauge for any leaks.
Incorrect Reaction Temperature Hydrogenation is an exothermic process. Low temperatures may lead to very slow reaction rates, while excessively high temperatures can promote side reactions or catalyst degradation.[8] Optimize the temperature based on the specific catalyst used.
Poor Mixing/Agitation In a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is crucial for mass transfer. Ensure the stirring mechanism is functioning correctly to keep the catalyst suspended and facilitate gas dissolution.
Problem 2: Low Selectivity / Formation of Byproducts
Potential Cause Suggested Solution
Over-reduction or Hydrogenolysis Harsh reaction conditions (high temperature or pressure) can lead to the cleavage of C-O bonds (hydrogenolysis), resulting in unwanted byproducts like pentanols or alkanes.[8] Reduce the temperature or pressure to favor the desired diol formation.
Incomplete Reaction A significant amount of the 4-hydroxy-2-pentanone intermediate may be present if the reaction is stopped prematurely.[1] Increase the reaction time or catalyst loading to drive the reaction to completion. Monitor the reaction progress using techniques like GC or TLC.
Side Reactions of Acetylacetone Acetylacetone can undergo side reactions under certain conditions. For instance, basic conditions might promote condensation reactions. Ensure the reaction medium is neutral or compatible with the chosen catalyst.
Problem 3: Reaction Stalls Before Completion
Potential Cause Suggested Solution
Catalyst Deactivation The catalyst may lose activity over the course of the reaction. This can be due to poisoning (see above) or structural changes at high temperatures. Adding a fresh batch of catalyst may restart the reaction.
Product Inhibition The product, this compound, may adsorb onto the catalyst surface, blocking active sites and slowing the reaction rate as its concentration increases.[8] Increasing the catalyst-to-substrate ratio can help mitigate this effect.

Process Diagrams

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, workup, and analysis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Load Reactants (Acetylacetone, Solvent) Catalyst Add Catalyst (e.g., Ru/C, Raney Ni) Reactants->Catalyst Seal Seal Reactor Catalyst->Seal Purge Purge with H₂ Seal->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat Heat & Stir Pressurize->Heat Monitor Monitor Progress (GC/TLC) Heat->Monitor Cool Cool & Depressurize Monitor->Cool Filter Filter Catalyst Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product (e.g., Distillation) Evaporate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize G AcAc Acetylacetone (2,4-Pentanedione) Intermediate 4-Hydroxy-2-pentanone (Intermediate) AcAc->Intermediate + H₂ (Catalyst) Diol This compound (Final Product) Intermediate->Diol + H₂ (Catalyst) G Start Low Yield? Check_Conversion Incomplete Conversion? Start->Check_Conversion Yes Check_Purity Analyze for Byproducts Start->Check_Purity No (High Conversion) Check_Catalyst Check Catalyst Activity/Loading Check_Conversion->Check_Catalyst Yes Check_Conditions Check Temp. & Pressure Check_Catalyst->Check_Conditions Check_Time Increase Reaction Time Check_Conditions->Check_Time Optimize_Conditions Optimize Conditions (Lower Temp/Pressure) Check_Purity->Optimize_Conditions

References

Identifying byproducts in the synthesis of 2,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Pentanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound are the reduction of acetylacetone (2,4-pentanedione). This can be achieved through two main routes:

  • Enzymatic Reduction: This method utilizes a ketoreductase (KRED) enzyme for the asymmetric reduction of acetylacetone, often yielding specific stereoisomers such as (2R,4R)-pentanediol.[1][2]

  • Catalytic Hydrogenation: This chemical route involves the hydrogenation of acetylacetone in the presence of a metal catalyst, such as Ruthenium (Ru) or Nickel (Ni).[3]

Q2: What are the typical byproducts in the synthesis of this compound?

A2: Byproduct formation is dependent on the synthetic route:

  • Enzymatic Reduction: The most significant byproduct is acetone .[1] This is formed from the co-substrate (e.g., isopropanol) used for cofactor regeneration (NADH). The intermediate, (R)-4-hydroxy-pentan-2-one , can also be present if the reaction does not go to completion.[1]

  • Catalytic Hydrogenation: Potential byproducts can include incompletely hydrogenated intermediates like 4-hydroxypentan-2-one . Other side reactions may lead to the formation of isopropanol , isopropyl ether , and methyl-iso-butylcarbinol (MIBC) , particularly if acetone is formed and undergoes further reaction.[4] Over-reduction or side reactions under harsh conditions could also lead to other alcohols or cleavage products.

Q3: How can I identify the byproducts in my reaction mixture?

A3: The most effective method for identifying byproducts is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7] This technique separates the components of your mixture and provides mass spectra that can be used to identify their structures. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of unknown peaks observed in your analytical data.[5]

Q4: How can I minimize byproduct formation?

A4: Minimizing byproducts requires careful control of reaction conditions:

  • Enzymatic Synthesis: To reduce the inhibitory effect of the acetone byproduct, it can be removed from the reaction mixture in situ, for example, by applying a vacuum.[1]

  • Catalytic Hydrogenation: Optimization of reaction parameters such as temperature, pressure, catalyst type, and reaction time is crucial. Lowering the reaction temperature can often improve selectivity and reduce the formation of side products.[5] The choice of an appropriate catalyst and support is also critical to achieving high selectivity for the desired diol.[3]

Q5: What are the recommended methods for purifying this compound?

A5: Common purification techniques include:

  • Distillation: Fractional distillation is often used to separate this compound from volatile byproducts and solvents.[1]

  • Column Chromatography: This technique can be used to separate the desired diol from byproducts with different polarities.[1]

  • Crystallization: For solid diols or their derivatives, crystallization can be an effective purification method.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Enzymatic Synthesis
Symptom Possible Cause Troubleshooting Action
Reaction stalls or proceeds slowly.Acetone Inhibition: The acetone byproduct is known to inhibit the ketoreductase enzyme.[1]Apply a vacuum to the reaction vessel to continuously remove acetone as it is formed. Monitor the acetone concentration by GC.[1]
High concentration of the intermediate (4-hydroxy-pentan-2-one) remains.Incomplete second reduction step: The reduction of the intermediate to the diol may be slower or inhibited.Increase the reaction time. Ensure the cofactor regeneration system is efficient. Consider adding more enzyme or cofactor.
Low overall conversion.Enzyme Inactivation: The enzyme may have lost activity due to suboptimal pH, temperature, or the presence of inhibitors.Optimize reaction pH and temperature according to the enzyme's specifications. Ensure all reagents are of high purity.
Issue 2: Presence of Unexpected Peaks in GC-MS Analysis of Catalytic Hydrogenation
Symptom Possible Cause Troubleshooting Action
Peak corresponding to 4-hydroxy-pentan-2-one.Incomplete Hydrogenation: The reaction has not gone to completion.Increase the reaction time, hydrogen pressure, or catalyst loading.
Peaks identified as isopropanol, isopropyl ether, or MIBC.Side reactions involving acetone: Acetone may be formed as a byproduct and undergo further hydrogenation or side reactions.[4]Optimize the catalyst and reaction conditions to favor the hydrogenation of the diketone over potential side reactions. A more selective catalyst may be required.
Broad peaks or a complex mixture of unidentified products.Product Degradation or Polymerization: Harsh reaction conditions (high temperature or pressure) can lead to degradation of the starting material or product.Reduce the reaction temperature and pressure. Screen different catalysts that operate under milder conditions.

Data Presentation

Table 1: Quantitative Analysis of a Typical Enzymatic Synthesis of (2R,4R)-Pentanediol

Time (h)Acetylacetone (mM)(R)-4-hydroxy-pentane-2-one (mM)(2R,4R)-Pentanediol (mM)Acetone (mM)
0~1000000
21~200~750~50~950
98~10~450~540~1450
165~4~370~620~1600

Note: Data is illustrative and based on concentration profiles from published research. Actual values will vary based on specific experimental conditions.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (2R,4R)-Pentanediol

Materials:

  • Acetylacetone (pentane-2,4-dione)

  • Engineered Ketoreductase (KRED)

  • Nicotinamide adenine dinucleotide (NADH)

  • Isopropanol (co-substrate for cofactor regeneration)

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • In a temperature-controlled reactor, prepare a solution of acetylacetone in the buffer.

  • Add the KRED enzyme and NADH to the reaction mixture.

  • Add isopropanol, which will serve as the proton donor for the reduction and for the regeneration of NADH.

  • Maintain the reaction at a constant temperature (e.g., 40°C) with stirring.

  • To minimize byproduct inhibition, apply a vacuum (e.g., 210 mbar) to continuously remove the acetone formed.[1]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by Gas Chromatography (GC).

  • Once the reaction is complete (as determined by the consumption of acetylacetone and the intermediate), stop the reaction.

  • Separate the enzyme from the reaction mixture (e.g., by filtration or centrifugation).

  • Purify the (2R,4R)-Pentanediol from the reaction mixture using distillation and/or crystallization.[1]

Protocol 2: Catalytic Hydrogenation of Acetylacetone

Materials:

  • Acetylacetone

  • Ruthenium or Nickel-based catalyst (e.g., Ru/C, Raney Nickel)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure autoclave reactor, charge the acetylacetone and the solvent.

  • Add the catalyst to the mixture under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 80-150°C) with vigorous stirring.

  • Maintain the reaction under constant hydrogen pressure for the required duration (e.g., 4-24 hours).

  • Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by GC or TLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Visualizations

Byproduct_Formation_Enzymatic Acetylacetone Acetylacetone Intermediate (R)-4-hydroxy- pentan-2-one Acetylacetone->Intermediate KRED Product (2R,4R)-Pentanediol Intermediate->Product KRED Isopropanol Isopropanol Acetone Acetone (Byproduct) Isopropanol->Acetone KRED NAD NAD+ NADH NADH KRED KRED

Caption: Enzymatic synthesis of this compound and byproduct formation.

Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Product Mixture (GC-MS, NMR) Start->Analyze CheckPurity Is Purity > 99%? Analyze->CheckPurity IdentifyByproducts Identify Byproducts CheckPurity->IdentifyByproducts No End Pure this compound CheckPurity->End Yes Troubleshoot Consult Troubleshooting Guide IdentifyByproducts->Troubleshoot Purify Purify Product (Distillation, Chromatography) IdentifyByproducts->Purify If byproducts are separable Optimize Optimize Reaction Conditions (Temp, Pressure, Catalyst) Troubleshoot->Optimize Optimize->Start Rerun Reaction Purify->End

Caption: General workflow for troubleshooting byproduct identification.

References

Technical Support Center: Purification of 2,4-Pentanediol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the separation of 2,4-pentanediol diastereomers. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating this compound diastereomers?

A1: The most common and efficient method for separating the syn (meso) and anti (racemic) diastereomers of this compound is through a chemical method involving selective acetalization and subsequent hydrolysis.[1][2][3][4][5] Other potential, though less commonly reported for this specific compound, methods include fractional distillation of derivatives, fractional crystallization, and chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC).[2][6]

Q2: Why is direct fractional distillation of this compound diastereomers not recommended?

A2: Direct fractional distillation is generally inefficient for separating this compound diastereomers because their boiling points are very similar.[2] While diastereomers have different physical properties, the difference in boiling points for these isomers is minimal, making baseline separation by this method impractical.[5] An older method involved the fractional distillation of their cyclic sulfite esters, but this was also described as a difficult operation.[2][6]

Q3: What is the principle behind the selective acetalization method?

A3: This method relies on the different reaction rates of the syn and anti diastereomers with an aldehyde or ketone, such as acetophenone, in the presence of an acid catalyst. The syn-diol reacts faster to form a more stable cyclic acetal.[1][3][4][5] This difference in reactivity allows for a kinetic resolution. The resulting mixture contains the acetal of the syn-diol and the unreacted, enriched anti-diol, which can then be separated.[4]

Q4: Can I use chromatography to separate the diastereomers?

A4: Yes, chromatographic methods like column chromatography or preparative HPLC can be used to separate diastereomers.[2][3] Since diastereomers have different physical properties, they will interact differently with the stationary phase of the chromatography column, allowing for their separation.[2] However, finding the optimal conditions (column type, mobile phase) may require some trial and error.[7] Normal phase chromatography on silica gel is often a good starting point.[7]

Q5: Is fractional crystallization a viable method?

A5: Fractional crystallization can be a method for separating diastereomers, as they have different solubilities.[2][6] However, the success of this method depends on the specific properties of the diastereomers and the ability to form a crystalline solid from a suitable solvent.[6] For compounds that are difficult to crystallize directly, forming a crystalline derivative (e.g., a salt) can be an effective strategy.[4]

Troubleshooting Guides

Selective Acetalization and Hydrolysis
Issue Possible Cause(s) Troubleshooting Steps
Low yield of separated diastereomers Incomplete acetalization reaction.- Ensure the reaction goes to completion by monitoring with TLC or GC. - Use a Dean-Stark trap to effectively remove water and drive the equilibrium towards acetal formation.[2] - Check the quality and stoichiometry of the reagents (diol, acetophenone, acid catalyst).
Inefficient separation of the acetal and unreacted diol.- Optimize the extraction or phase separation procedure to minimize loss of product.[3][5]
Incomplete hydrolysis of the acetal.- Ensure sufficient acid catalyst and reaction time for the hydrolysis step. - Monitor the hydrolysis reaction by TLC or GC to confirm complete conversion back to the diol.
Poor diastereomeric purity Insufficient difference in reaction rates between the diastereomers.- Carefully control the reaction temperature and time to maximize the kinetic resolution. - Use the appropriate amount of the acetal-forming reagent (e.g., acetophenone) relative to the desired diastereomer to be derivatized.[3][5]
Co-precipitation or co-extraction of the undesired diastereomer.- Optimize the workup and purification steps to ensure clean separation of the acetal and the unreacted diol.
Reaction does not proceed Inactive catalyst.- Use a fresh or properly stored acid catalyst.
Presence of water in the initial reaction mixture.- Use anhydrous solvents and reagents.
Chromatographic Separation (Preparative HPLC)
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of diastereomers Inappropriate stationary phase.- Screen different types of columns. For diastereomers, normal-phase silica columns are often effective.[7] Other options include C18, cyano, or even chiral columns which can sometimes show good selectivity for diastereomers.[7]
Non-optimized mobile phase.- Systematically vary the solvent composition of the mobile phase to improve resolution. For normal-phase, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol or ethyl acetate) is common.[7]
Flow rate is too high.- Reduce the flow rate to allow for better equilibration and interaction with the stationary phase, which can enhance resolution.
Broad peaks Column overloading.- Reduce the amount of sample injected onto the column.
Poor sample solubility in the mobile phase.- Dissolve the sample in a solvent that is compatible with the mobile phase and ensures complete dissolution.
Irreproducible retention times Unstable column temperature.- Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase composition.- Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

Selective Acetalization and Hydrolysis for Separation of syn- and anti-2,4-Pentanediol

This protocol is based on a highly efficient reported method.[1][2][3][5]

1. Selective Acetalization:

  • To a diastereomeric mixture of this compound (e.g., syn/anti = 45:55), add acetophenone (0.95 equivalents relative to the syn-diol) and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) in a suitable solvent like hexane.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water generated during the reaction.

  • Monitor the reaction by GC or TLC until the syn-diol is consumed.

  • Cool the reaction mixture and perform a phase separation. The organic layer will contain the syn-enriched acetal, and the unreacted diol layer will be enriched in the anti-diastereomer.

2. Kinetic Resolution by Selective Hydrolysis:

  • To the organic phase containing the mixture of acetals, add a catalytic amount of 1.0 N HCl at room temperature.

  • Stir the mixture and monitor the hydrolysis of the less stable anti-acetal.

  • Perform a phase separation. The organic phase will now contain the highly pure syn-acetal, and the aqueous phase will contain the enriched anti-diol.

3. Hydrolysis of the syn-Acetal:

  • Isolate the syn-acetal from the organic phase.

  • Dissolve the syn-acetal in an alcohol solvent (e.g., methanol) and add an acid catalyst.

  • Heat the mixture to 60-80°C to hydrolyze the acetal.

  • After the reaction is complete, neutralize the acid and purify the resulting pure syn-2,4-pentanediol by distillation or chromatography.

4. Isolation of the anti-Diol:

  • The enriched anti-diol from the previous steps can be further purified by a second acetalization reaction to remove any remaining syn-diol, followed by hydrolysis of the formed anti-acetal.

General Protocol for Preparative HPLC Separation

This is a generalized protocol and should be optimized for the specific instrument and separation goals.

1. Analytical Method Development:

  • Start with an analytical HPLC system to screen different columns (e.g., silica, C18) and mobile phases (e.g., hexane/isopropanol for normal phase; acetonitrile/water for reverse phase) to achieve baseline separation of the diastereomers.

2. Scale-Up to Preparative HPLC:

  • Once an effective analytical method is developed, scale it up to a preparative column with the same stationary phase.

  • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • Dissolve the diastereomeric mixture in a minimal amount of the mobile phase.

3. Fraction Collection:

  • Inject the sample onto the preparative column.

  • Collect the fractions corresponding to each separated diastereomer peak.

4. Product Isolation:

  • Combine the fractions for each pure diastereomer.

  • Remove the solvent under reduced pressure to obtain the isolated diastereomers.

Quantitative Data

Table 1: Summary of Yield and Purity for the Selective Acetalization Method [1][2][3][5]

DiastereomerYieldDiastereomeric Ratio (dr)
syn-2,4-Pentanediol75-79%> 99:1 (syn/anti)
anti-2,4-Pentanediol79-85%> 98:2 (anti/syn)
Recovered Acetophenone88-92%N/A

Visualizations

experimental_workflow cluster_acetalization Selective Acetalization & Resolution cluster_syn_path syn-Diol Isolation cluster_anti_path anti-Diol Isolation start Diastereomeric Mixture (syn/anti this compound) react React with Acetophenone (Acid Catalyst, Reflux) start->react phase_sep1 Phase Separation react->phase_sep1 hydrolysis_anti Kinetic Resolution (Selective Hydrolysis of anti-Acetal) phase_sep1->hydrolysis_anti syn-Enriched Acetal enriched_anti anti-Enriched Diol phase_sep1->enriched_anti Unreacted Diol phase_sep2 Phase Separation hydrolysis_anti->phase_sep2 hydrolysis_syn Hydrolysis of syn-Acetal phase_sep2->hydrolysis_syn Pure syn-Acetal pure_syn Pure syn-Diol hydrolysis_syn->pure_syn further_purification Further Purification (e.g., second acetalization) enriched_anti->further_purification pure_anti Pure anti-Diol further_purification->pure_anti

Caption: Workflow for the separation of this compound diastereomers.

troubleshooting_logic start Experiment Start: Separation of Diastereomers issue Poor Separation? start->issue method Which Method? issue->method Yes success Successful Separation issue->success No acetalization Acetalization method->acetalization chromatography Chromatography method->chromatography check_reaction Check Reaction Completion & Purity of Reagents acetalization->check_reaction check_conditions Optimize Mobile Phase & Stationary Phase chromatography->check_conditions failure Re-evaluate Method check_reaction->failure check_conditions->failure

Caption: Troubleshooting logic for poor diastereomer separation.

References

Technical Support Center: Asymmetric Synthesis with 2,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,4-pentanediol in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a particular focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in asymmetric synthesis?

A1: this compound is used as a chiral auxiliary, a stereogenic group that is temporarily incorporated into a prochiral substrate.[1] The inherent chirality of the diol guides the stereochemical outcome of subsequent reactions, allowing for the synthesis of a specific enantiomer or diastereomer.[1] After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse.[1][2] Chiral acetals and ketals formed from this compound are common intermediates in these synthetic strategies.[3]

Q2: Which stereoisomers of this compound should be used?

A2: this compound exists as three stereoisomers: (2R,4R)-(-)-pentanediol, (2S,4S)-(+)-pentanediol, and the achiral meso-2,4-pentanediol. For asymmetric synthesis, the enantiomerically pure (2R,4R) or (2S,4S) forms are required to induce chirality. The choice between (2R,4R) and (2S,4S) will determine which enantiomer of the final product is formed. The meso form is not suitable for inducing chirality.

Q3: Why is the purity of the this compound auxiliary critical?

A3: The enantiomeric purity of the chiral auxiliary directly impacts the enantiomeric excess (e.e.) of the final product. Any contamination of the desired enantiomer of this compound with its other isomers will lead to the formation of the undesired product enantiomer, thereby lowering the overall stereoselectivity and potentially complicating purification.

Q4: What are the general advantages of using a chiral auxiliary-based method?

A4: Chiral auxiliary-based methods are frequently chosen for their practical advantages.[4] They are often applicable to a wide range of substrates and typically offer a predictable sense of asymmetric induction.[4] The resulting products are diastereomers, which can often be separated using standard laboratory techniques like chromatography or crystallization.[2][4] This allows for the potential to obtain enantiomerically pure products even if the diastereoselectivity of the reaction is not perfect.[4]

Troubleshooting Guides

This section addresses specific issues that can lead to low yields or poor selectivity during your experiments.

Issue 1: Low Overall Yield and Incomplete Conversion

Q5: My reaction has a low yield, and I observe a significant amount of unreacted starting material. What are the likely causes?

A5: Low conversion can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or incorrect stoichiometry.[5]

  • Catalyst/Reagent Deactivation: Many reagents used in asymmetric synthesis, such as organometallics and strong bases (e.g., NaN(TMS)2, n-BuLi), are sensitive to moisture and air.[4] Ensure all glassware is flame- or oven-dried and that reactions are conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC, or NMR). If the reaction has stalled, a gentle increase in temperature might improve the conversion rate, but be aware that this can sometimes negatively affect stereoselectivity.[5]

  • Improper Reagent Stoichiometry: Ensure that all reagents are measured accurately and that the stoichiometry is correct. For example, in reductions, the hydride source should be in sufficient excess.[5] For deprotonation steps, ensure at least one full equivalent of base is used.

  • Poor Reagent Quality: The purity and activity of reagents can significantly impact the reaction outcome. Use freshly opened solvents and high-purity reagents whenever possible.

Logical Flowchart: Troubleshooting Low Yield

G cluster_0 Troubleshooting Low Yield in Asymmetric Synthesis Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Substrate, Auxiliary, Reagents, Solvents) Start->Check_Purity Check_Conditions Review Reaction Conditions (Inert Atmosphere, Anhydrous) Check_Purity->Check_Conditions Purity OK Success Yield Improved Check_Purity->Success Impurity Found & Corrected Check_Stoichiometry Confirm Stoichiometry and Reagent Activity Check_Conditions->Check_Stoichiometry Conditions OK Check_Conditions->Success Conditions Corrected Monitor_Reaction Optimize Reaction Time & Temperature (Monitor by TLC/GC/NMR) Check_Stoichiometry->Monitor_Reaction Stoichiometry OK Check_Stoichiometry->Success Stoichiometry Corrected Analyze_Side_Products Identify Side Products (NMR, MS) Monitor_Reaction->Analyze_Side_Products Still Low Yield Monitor_Reaction->Success Optimization Successful Optimize_Solvent Screen Different Solvents Analyze_Side_Products->Optimize_Solvent Side Reactions Identified Revisit_Auxiliary Consider Auxiliary Modification or Alternative Analyze_Side_Products->Revisit_Auxiliary No Obvious Side Reactions Optimize_Solvent->Success Revisit_Auxiliary->Success

Caption: A step-by-step guide to diagnosing and resolving low reaction yields.

Issue 2: Low Diastereoselectivity or Enantioselectivity

Q6: My desired product is forming, but with a low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). How can I improve this?

A6: Poor stereoselectivity is a common challenge that can often be addressed by systematically optimizing reaction parameters.

  • Reaction Temperature: Temperature is a critical factor.[5] Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) generally increases the energy difference between the diastereomeric transition states, leading to higher selectivity.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state.[5] Non-polar, non-coordinating solvents like toluene or dichloromethane are often preferred for certain reactions.[5] In other cases, such as some aldol reactions, polar aprotic solvents like DMSO, sometimes with water as an additive, can improve selectivity.[6]

  • Choice of Lewis Acid/Base: In reactions involving enolates, the choice of base and any Lewis acid additives is crucial. For instance, in Evans aldol reactions, dibutylboron triflate is often used to favor the formation of the (Z)-enolate, which leads to a specific stereochemical outcome.[1]

  • Steric Hindrance: The steric bulk of the substrate, reagents, and the chiral auxiliary itself all play a role. The auxiliary is designed to block one face of the reactive intermediate, directing the attack of the incoming reagent to the less hindered face.[4] If selectivity is low, it may be that the steric differentiation is not significant enough under the current conditions.

Factors Influencing Reaction Outcome

G cluster_yield Yield cluster_selectivity Stereoselectivity (d.r./e.e.) center Asymmetric Reaction Outcome Time Reaction Time center->Time Temp_Y Temperature center->Temp_Y Purity Reagent Purity center->Purity Atmo Inert Atmosphere center->Atmo Temp_S Temperature (Lower is often better) center->Temp_S Solvent Solvent Polarity center->Solvent Lewis_Acid Lewis Acid/Base center->Lewis_Acid Auxiliary Auxiliary Structure center->Auxiliary G cluster_workflow General Experimental Workflow Attach Step 1: Attach Chiral Auxiliary (e.g., Acylation) Asymmetric_Reaction Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) Attach->Asymmetric_Reaction Purify Step 3: Purify Diastereomer (Chromatography) Asymmetric_Reaction->Purify Cleave Step 4: Cleave Auxiliary (e.g., Hydrolysis) Purify->Cleave Isolate Step 5: Isolate Final Product & Recover Auxiliary Cleave->Isolate

References

Technical Support Center: Chiral Integrity of 2,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on preventing racemization during chemical reactions involving the chiral auxiliary and building block, 2,4-pentanediol.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue with chiral this compound?

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. For this compound, which has two stereocenters (at C2 and C4), maintaining its stereochemical integrity is crucial. When used as a chiral auxiliary, its specific stereochemistry is what directs the formation of a desired stereoisomer in a new product.[1] Racemization of the diol would lead to a loss of stereocontrol, resulting in a mixture of product diastereomers, reducing the reaction's efficiency and complicating purification.

Q2: Under what conditions is this compound susceptible to racemization?

Like other alcohols with stereocenters, this compound is most susceptible to racemization under conditions that can facilitate the temporary removal and non-stereospecific re-addition of a hydroxyl group or a proton on the chiral carbon. Key conditions to be aware of include:

  • Strongly Acidic Conditions: Acid-catalyzed racemization can occur, particularly at elevated temperatures. The mechanism may involve protonation of a hydroxyl group, its departure as a water molecule to form a planar carbocation intermediate, and subsequent non-stereospecific re-addition of water.[2]

  • Strongly Basic Conditions: While less common for simple alcohols than for carbonyl compounds, strong bases under harsh conditions could potentially promote racemization, for instance, through oxidation-reduction sequences if catalytic impurities are present.

  • Reactions Involving Carbocation Intermediates: Any reaction at the C2 or C4 position that proceeds through an SN1-type mechanism will lead to racemization due to the formation of a planar carbocation intermediate.[2]

Q3: How can I prevent racemization when modifying the hydroxyl groups of this compound?

When the hydroxyl groups themselves are the reaction sites, preventing racemization requires careful selection of reaction conditions to avoid mechanisms that destroy the stereocenter.

  • Favor SN2 Reactions: When substituting the hydroxyl groups (e.g., converting them to a leaving group and displacing), use reagents and conditions that strongly favor an SN2 mechanism, which proceeds with inversion of configuration and preserves stereochemical integrity. For example, the conversion of hydroxyls to bromides using phosphorus pentabromide in pyridine has been shown to proceed with inversion, whereas thionyl bromide can cause significant racemization.[3]

  • Low Temperatures: Perform reactions at the lowest feasible temperature to minimize the rate of potential side reactions that could lead to racemization.[4][5]

  • Avoid Strong Acids: If an acid catalyst is necessary, use the mildest possible acid at the lowest effective concentration. A brief treatment with a strong acid is preferable to prolonged exposure, which can lead to racemization.[6]

Q4: What is the most effective general strategy to prevent racemization during reactions that do not involve the diol's hydroxyl groups?

The most robust strategy is to temporarily protect the two hydroxyl groups. By converting the diol into a more stable derivative, the stereocenters are "locked" in place and shielded from reaction conditions that could cause racemization. A common and highly effective method for 1,3-diols like this compound is to form a cyclic acetal or ketal.[7] This protecting group can then be removed at the end of the synthetic sequence to regenerate the diol.

Q5: How do I choose an appropriate protecting group for this compound?

The choice of protecting group depends on the specific conditions of your subsequent reaction steps (e.g., pH, temperature, reagents). The ideal protecting group should be easy to install, stable under the reaction conditions, and easy to remove with high yield. For this compound, a benzylidene acetal is a common choice.

Troubleshooting Guide: Loss of Enantiomeric Purity

Problem Possible Cause Recommended Solution
Significant loss of enantiomeric excess (ee) or diastereomeric excess (de) after a reaction. Acidic or Basic Workup: Prolonged exposure to acidic or basic conditions during the workup can cause racemization, especially if heat is applied.Neutralize the reaction mixture promptly and maintain low temperatures during extraction and concentration. Consider a buffered workup if your molecule is particularly sensitive.
High Reaction Temperature: Elevated temperatures can provide the activation energy needed for racemization pathways.[4]Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Monitor the reaction to avoid unnecessarily long reaction times.
Unintended SN1 Pathway: A reaction intended to be SN2 may have a competing SN1 pathway, leading to a loss of stereochemical integrity.Use a more polar, aprotic solvent to favor SN2. Ensure your nucleophile is sufficiently strong and your leaving group is appropriate for an SN2 reaction.
Inadequate Protection: The chosen protecting group may not be stable to the reaction conditions, leading to in-situ deprotection and subsequent racemization.Review the stability of your protecting group under the planned reaction conditions. If there is a mismatch, select a more robust protecting group (see table below).
Data Presentation: Comparison of Common Diol Protecting Groups

The following table provides a qualitative comparison of protecting groups suitable for this compound, which can help in selecting a strategy to prevent racemization.

Protecting GroupStructureStability (Stable Towards)Cleavage Conditions (Labile Towards)Notes
Benzylidene Acetal Cyclic acetal with Phenyl groupMildly acidic/basic conditions, most redox reagents, organometallics.Strong acids, catalytic hydrogenation (H₂/Pd-C).Forms a rigid 6-membered ring, excellent for locking the diol's conformation.
Isopropylidene Ketal (Acetonide) Cyclic ketal with two Methyl groupsBasic conditions, hydrogenation, many oxidizing/reducing agents.Mild acidic conditions (e.g., p-TsOH, aqueous acid).Very common, but generally more acid-labile than benzylidene acetals.
Silyl Ethers (e.g., TBDMS) R₃Si-O-Mildly acidic/basic conditions, many non-aqueous reagents.Fluoride sources (TBAF), strong acids.Protects hydroxyls individually; does not form a cyclic structure. May be less effective at preventing racemization than cyclic groups.

Experimental Protocols

Protocol: Protection of (2R,4R)-Pentanediol as a Benzylidene Acetal

This protocol describes a general procedure for protecting the hydroxyl groups of this compound to prevent racemization during subsequent reactions.

Materials:

  • (2R,4R)-Pentanediol

  • Benzaldehyde dimethyl acetal

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Anhydrous toluene or benzene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add (2R,4R)-pentanediol (1.0 eq), anhydrous toluene (to dissolve the diol), benzaldehyde dimethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (approx. 0.02 eq).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting diol is consumed. This typically takes several hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ to quench the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure benzylidene acetal derivative. The stereocenters are now protected within the cyclic acetal structure.

Mandatory Visualizations

racemization_mechanism cluster_start Chiral (R)-Alcohol cluster_end Racemic Mixture start_R R-OH protonation Protonation start_R->protonation + H⁺ protonated R-OH₂⁺ protonation->protonated loss_h2o Loss of H₂O protonated->loss_h2o carbocation Planar Carbocation (Achiral) loss_h2o->carbocation attack Nucleophilic Attack (H₂O) carbocation->attack end_R R-OH attack->end_R 50% Attack (Top Face) end_S S-OH attack->end_S 50% Attack (Bottom Face)

Caption: Acid-catalyzed racemization via a planar carbocation intermediate.

prevention_workflow start Start: Reaction with chiral this compound q_hydroxyl Are hydroxyl groups a reaction site? start->q_hydroxyl protect Protect Diol (e.g., Acetal Formation) q_hydroxyl->protect No sn2_path Modify Reaction: - Use SN2 conditions - Low Temperature - Mild Reagents q_hydroxyl->sn2_path Yes reaction Perform Main Synthetic Step protect->reaction deprotect Deprotect Diol reaction->deprotect end_product Final Chiral Product deprotect->end_product sn2_path->reaction

Caption: Decision workflow for preserving stereochemistry of this compound.

References

Technical Support Center: Resolution of 2,4-Pentanediol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the resolution of 2,4-pentanediol enantiomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common resolution techniques.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving this compound enantiomers include enzymatic kinetic resolution, diastereomeric crystallization, and chiral chromatography. Enzymatic resolution often employs lipases to selectively acylate one enantiomer. Diastereomeric crystallization involves derivatizing the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated by crystallization. Chiral chromatography, particularly gas chromatography (GC) with a chiral stationary phase, can be used for both analytical and preparative-scale separations.

Q2: How do I choose the best resolution method for my application?

A2: The choice of method depends on factors such as the scale of the resolution, required enantiomeric purity, available equipment, and cost.

  • Enzymatic resolution is often preferred for its high enantioselectivity and mild reaction conditions, making it suitable for sensitive substrates.

  • Diastereomeric crystallization can be effective for large-scale resolutions, provided a suitable chiral resolving agent and crystallization conditions can be found.[1]

  • Chiral chromatography offers excellent separation for analytical purposes and can be scaled up for preparative separations, though it may be more expensive for large quantities.

Q3: Which lipases are most effective for the kinetic resolution of this compound?

A3: Candida antarctica lipase B (CALB) is a widely used and highly effective lipase for the kinetic resolution of secondary alcohols, including diols like this compound.[2][3] Lipases from Pseudomonas species, such as Pseudomonas cepacia lipase (PCL), have also shown high enantioselectivity for the resolution of diols.[4][5]

Q4: What is a chiral derivatizing agent and when should I use one?

A4: A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers.[6] These diastereomers have different physical properties and can be distinguished by analytical techniques like NMR and non-chiral chromatography.[6] CDAs are used to determine the enantiomeric excess (ee) of a sample when direct analysis on a chiral column is not feasible or to facilitate separation by crystallization. A well-known example is Mosher's acid.[6]

Q5: How can I determine the enantiomeric excess (ee) of my resolved this compound?

A5: The enantiomeric excess can be determined using several analytical techniques:

  • Chiral Gas Chromatography (GC): This is a common method for analyzing volatile compounds like this compound and its derivatives. A chiral stationary phase is required to separate the enantiomers.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique is also widely used, especially for less volatile derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After derivatization with a chiral derivatizing agent, the resulting diastereomers will exhibit distinct signals in the NMR spectrum, allowing for the determination of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.[8][9][10]

Troubleshooting Guides

Enzymatic Kinetic Resolution
Problem Possible Cause(s) Suggested Solution(s)
Low Conversion 1. Enzyme inhibition by substrate or product. 2. Low enzyme activity or stability under reaction conditions. 3. Unfavorable reaction equilibrium.1. Perform the reaction at a lower substrate concentration. 2. Optimize temperature and pH. Consider enzyme immobilization to improve stability.[11] 3. Use an acyl donor that makes the reaction irreversible, such as vinyl acetate.[12] Remove the by-product (e.g., acetaldehyde) if possible.
Low Enantioselectivity (ee) 1. The chosen lipase is not optimal for the substrate. 2. Reaction conditions (solvent, temperature) are not ideal. 3. Racemization of the product or starting material.1. Screen different lipases (e.g., CALB, Pseudomonas cepacia lipase). 2. The choice of solvent can significantly impact enantioselectivity. Test a range of non-polar and polar aprotic solvents. Lowering the reaction temperature often increases enantioselectivity. 3. Check the stability of the enantiomers under the reaction and work-up conditions.
Enzyme Deactivation 1. Presence of denaturing organic solvents. 2. Extreme pH or temperature. 3. Presence of inhibitors in the reaction mixture.1. Choose a more biocompatible solvent or use a solvent-free system. 2. Ensure the pH and temperature are within the optimal range for the specific lipase. 3. Purify starting materials to remove potential inhibitors.
Diastereomeric Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No Crystallization Occurs 1. The diastereomers are too soluble in the chosen solvent. 2. Formation of an oil or amorphous solid instead of crystals.1. Try a less polar solvent or a mixture of solvents to decrease solubility. 2. Use a seed crystal to induce crystallization. Vary the cooling rate; slower cooling often promotes better crystal growth.
Low Diastereomeric Excess (de) 1. The solubilities of the two diastereomers are very similar in the chosen solvent. 2. Co-crystallization of both diastereomers.1. Screen a wider range of solvents and solvent mixtures to find a system with a larger difference in diastereomer solubility. 2. Optimize the crystallization temperature and cooling profile. Multiple recrystallization steps may be necessary to improve the diastereomeric excess.[13]
Poor Crystal Quality 1. Rapid crystallization. 2. Presence of impurities.1. Slow down the rate of crystallization by using a slower cooling rate or by using a solvent/anti-solvent diffusion method. 2. Ensure the starting materials and the formed diastereomers are of high purity.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound via Transesterification

This protocol describes a general procedure for the lipase-catalyzed transesterification of racemic this compound using vinyl acetate as the acyl donor.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CALB)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (4 Å)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment for ee determination (e.g., chiral GC)

Procedure:

  • To a dry flask containing molecular sieves, add racemic this compound (1 equivalent) and the chosen anhydrous organic solvent.

  • Add vinyl acetate (1.5-3 equivalents) as the acyl donor. The use of vinyl acetate makes the reaction essentially irreversible as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.[12]

  • Add immobilized CALB (typically 10-50 mg per mmol of substrate).

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • Separate the resulting monoacetate from the unreacted diol by column chromatography.

  • Determine the enantiomeric excess of both the recovered this compound and the monoacetate product by chiral GC analysis.

Protocol 2: Diastereomeric Resolution of this compound via Acetalization and Crystallization

This protocol is based on the selective acetalization of the syn- and anti-diastereomers of this compound, which can be adapted for the resolution of the enantiomers of the syn- or anti-diol after their initial separation.

Materials:

  • Diastereomeric mixture of this compound (syn/anti)

  • Acetophenone

  • Toluene

  • Catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid)

  • Hexane

  • Standard laboratory glassware with a Dean-Stark trap

  • Crystallization dish

Procedure:

  • Selective Acetalization:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve the this compound diastereomeric mixture in toluene.

    • Add acetophenone (0.95 equivalents relative to the syn-diol) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture, azeotropically removing water until the reaction is complete (monitored by GC or TLC). The syn-diol reacts faster to form a more stable acetal.[14]

  • Separation:

    • After cooling, the reaction mixture will contain a syn-enriched acetal and an anti-enriched diol.

    • The anti-enriched diol can be separated from the syn-acetal by extraction or chromatography.

  • Crystallization of the Diastereomeric Acetal:

    • The syn-enriched acetal can be further purified by crystallization from a suitable solvent like hexane.

    • Dissolve the crude acetal in a minimal amount of hot hexane and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization.

    • Collect the crystals by filtration and wash with cold hexane.

  • Hydrolysis of the Acetal:

    • The purified diastereomeric acetal can be hydrolyzed back to the enantiomerically enriched syn-2,4-pentanediol by heating with a dilute acid in an alcohol solvent.[14]

Quantitative Data Summary

Table 1: Enzymatic Resolution of Diols - Representative Data

LipaseSubstrateAcyl DonorSolventTemp (°C)Conversion (%)Product ee (%)E-value
Pseudomonas fluorescensCinnamaldehyde-derived MBH adductVinyl acetateToluene3048>99>200
Novozym 435 (CALB)Cinnamaldehyde-derived MBH butyrate- (hydrolysis)Phosphate buffer/diisopropyl ether3050>99>3000
Pseudomonas cepaciarac-indanyl acetate- (hydrolysis)Phosphate buffer304897-
Candida rugosaEzetimibe precursor- (hydrolysis)Phosphate buffer/diisopropyl ether40~50>99-

Note: Data for various diols and related compounds are presented to illustrate the potential of enzymatic resolutions. Specific data for this compound may vary.

Table 2: Diastereomeric Resolution of this compound via Acetalization

StepProductDiastereomeric Ratio (syn:anti)Yield (%)
Initial Acetalizationsyn-enriched acetal6:1-
anti-enriched diol1:7-
After Kinetic HydrolysisPure syn-acetal>99:1-
Final Product (syn-diol)syn-2,4-pentanediol>99:175-79
Final Product (anti-diol)anti-2,4-pentanediol>98:2 (a/s)79-85

Data sourced from a study on the efficient separation of syn- and anti-2,4-pentanediol.[14]

Visualizations

Experimental Workflow: Enzymatic Kinetic Resolution

G Workflow for Enzymatic Kinetic Resolution of this compound cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Separation cluster_3 Analysis Racemic this compound Racemic this compound Reaction Mixture Reaction Mixture Racemic this compound->Reaction Mixture Acyl Donor (e.g., Vinyl Acetate) Acyl Donor (e.g., Vinyl Acetate) Acyl Donor (e.g., Vinyl Acetate)->Reaction Mixture Immobilized Lipase (e.g., CALB) Immobilized Lipase (e.g., CALB) Immobilized Lipase (e.g., CALB)->Reaction Mixture Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Mixture Incubation (Controlled Temp.) Incubation (Controlled Temp.) Reaction Mixture->Incubation (Controlled Temp.) Monitoring (GC/TLC) Monitoring (GC/TLC) Incubation (Controlled Temp.)->Monitoring (GC/TLC) ~50% Conversion Filter Enzyme Filter Enzyme Monitoring (GC/TLC)->Filter Enzyme Solvent Removal Solvent Removal Filter Enzyme->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Enantioenriched Diol Enantioenriched Diol Column Chromatography->Enantioenriched Diol Enantioenriched Monoacetate Enantioenriched Monoacetate Column Chromatography->Enantioenriched Monoacetate Chiral GC/HPLC Analysis Chiral GC/HPLC Analysis Enantioenriched Diol->Chiral GC/HPLC Analysis Enantioenriched Monoacetate->Chiral GC/HPLC Analysis

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

Troubleshooting Logic: Low Enantioselectivity

G Troubleshooting Low Enantioselectivity (ee) Start: Low ee Start: Low ee Check Analytical Method Check Analytical Method Start: Low ee->Check Analytical Method Optimize Analytical Method Optimize Analytical Method Check Analytical Method->Optimize Analytical Method Method not validated Check Reaction Conditions Check Reaction Conditions Check Analytical Method->Check Reaction Conditions Method validated Optimize Analytical Method->Check Reaction Conditions Change Solvent Change Solvent Check Reaction Conditions->Change Solvent Solvent effect? Lower Temperature Lower Temperature Check Reaction Conditions->Lower Temperature Temp. effect? Screen Different Lipases Screen Different Lipases Check Reaction Conditions->Screen Different Lipases Conditions optimized Change Solvent->Screen Different Lipases Lower Temperature->Screen Different Lipases Select Optimal Lipase Select Optimal Lipase Screen Different Lipases->Select Optimal Lipase Better lipase found Check for Racemization Check for Racemization Screen Different Lipases->Check for Racemization Lipase is optimal Select Optimal Lipase->Check for Racemization Modify Workup/Reaction Conditions Modify Workup/Reaction Conditions Check for Racemization->Modify Workup/Reaction Conditions Racemization detected Improved ee Improved ee Check for Racemization->Improved ee No racemization Modify Workup/Reaction Conditions->Improved ee

Caption: Troubleshooting Logic for Low Enantioselectivity (ee).

References

Technical Support Center: Protein Crystallization with 2,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 2,4-Pentanediol (specifically, its common isomer in crystallography, 2-methyl-2,4-pentanediol or MPD) in protein crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-methyl-2,4-pentanediol (MPD) and why is it used in protein crystallization?

A1: 2-methyl-2,4-pentanediol (MPD), also known as hexylene glycol, is a widely used reagent in protein crystallization.[1] It is an amphiphilic molecule, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) properties. This allows it to interact with both polar and nonpolar regions on the protein surface.[2][3] MPD functions as a precipitating agent by competing with the protein for water molecules, which reduces the protein's solubility and promotes crystallization.[2] It is also known to bind to hydrophobic patches on the protein surface, which can facilitate the formation of crystal contacts.[2][3]

Q2: What are the common problems encountered when using MPD for protein crystallization?

A2: Common issues when using MPD include:

  • Phase Separation: The crystallization drop separates into two distinct liquid phases, often appearing as an oily or cloudy drop. This can sometimes be a productive step towards crystallization, with crystals forming at the interface of the two phases.[4][5]

  • Heavy Precipitation: A dense, amorphous precipitate forms instead of crystals. This typically indicates that the concentration of the protein and/or MPD is too high, leading to rapid aggregation rather than orderly crystal lattice formation.[5]

  • Clear Drops: The crystallization drop remains clear with no visible changes, suggesting that the solution is not sufficiently supersaturated for nucleation to occur.[6] This usually means the protein and/or MPD concentration is too low.

  • Microcrystals: A shower of very small, unusable crystals forms. This is often due to a high rate of nucleation.

Q3: My crystallization drop shows phase separation. What should I do?

A3: Phase separation is not always a negative outcome and can precede crystallization.[4][5] Here's how to troubleshoot:

  • Observe: Continue to monitor the drop, as crystals may grow at the interface of the two phases over time.[4]

  • Adjust Concentrations: If no crystals form, systematically vary the concentrations of the protein and MPD. A slight decrease in either may prevent phase separation while still promoting crystallization.

  • Modify Other Parameters: Altering the pH, temperature, or adding certain salts can influence phase behavior.[7]

Q4: I am consistently getting heavy precipitate in my drops with MPD. How can I resolve this?

A4: Heavy precipitation indicates that the system is too far into the precipitation zone of the phase diagram. To address this:

  • Lower Concentrations: The most straightforward approach is to lower the concentration of both the protein and the MPD.[6] Try a grid screen where you systematically decrease each concentration.

  • Vary Drop Ratio: Changing the ratio of protein solution to reservoir solution in a vapor diffusion experiment can alter the equilibration pathway and potentially lead to crystals instead of precipitate.[7]

  • Temperature: Incubating the experiment at a different temperature can affect protein solubility and the kinetics of crystallization.[7]

Q5: My drops are always clear. What steps can I take to induce crystal formation?

A5: Clear drops indicate that the solution is undersaturated. To encourage crystallization:

  • Increase Concentrations: Systematically increase the concentration of your protein and/or the MPD in the reservoir solution.[6]

  • Use Seeding: If you have previously obtained microcrystals, you can use them to seed new crystallization drops. Seeding provides a template for crystal growth and can bypass the nucleation barrier.

  • Screen Additives: The addition of small molecules, salts, or other agents can sometimes promote nucleation.

Data Presentation

Table 1: Physical and Chemical Properties of 2-Methyl-2,4-pentanediol (MPD)

PropertyValueReference
Synonyms Hexylene Glycol, 2-Methylpentane-2,4-diol, Diolane[8]
Molecular Formula C₆H₁₄O₂[8]
Molecular Weight 118.17 g/mol [8]
Appearance Colorless to pale yellow, viscous liquid[8]
Density ~0.92 g/cm³ at 20°C[9]
Boiling Point 197-198 °C[9]
Melting Point -40 °C to -50 °C[8][10]
Flash Point 93-94 °C[8][9]
Viscosity (kinematic) 34 mm²/s at 20°C[8]
Water Solubility Miscible[8]

Table 2: Recommended Concentration Ranges for MPD in Crystallization Experiments

Experiment TypeMPD Concentration Range (% v/v)Notes
Initial Screening 5 - 40%Broad screening is recommended to identify initial hits.
Optimization +/- 10-20% around the initial hit conditionFine-tuning the MPD concentration in smaller increments (e.g., 1-2%) is crucial for optimization.

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization with 2-Methyl-2,4-pentanediol

This protocol describes a general procedure for setting up a hanging drop vapor diffusion experiment to screen for protein crystallization conditions using MPD.

Materials:

  • Purified protein solution (typically 5-20 mg/mL in a low ionic strength buffer)

  • 24-well crystallization plate

  • Siliconized glass cover slips

  • Reservoir solutions containing varying concentrations of MPD, buffer, and potentially salts.

  • Pipettes and tips

  • Sealing grease or tape

Procedure:

  • Prepare Reservoir Solutions: Prepare a series of reservoir solutions in the wells of the 24-well plate. These solutions will typically contain a buffer to maintain a specific pH, varying concentrations of MPD (e.g., 10%, 20%, 30%, 40% v/v), and may also include different salts or additives. A common volume for the reservoir is 500 µL.

  • Apply Sealant: Apply a thin, even ring of vacuum grease to the rim of each well.

  • Prepare the Drop: On a clean, siliconized cover slip, pipette a small volume (e.g., 1 µL) of your protein solution.

  • Add Reservoir Solution to the Drop: To the protein drop, add an equal volume (e.g., 1 µL) of the reservoir solution from the corresponding well. Some researchers prefer to mix the drop by gently pipetting up and down, while others allow diffusion to occur without active mixing.[11]

  • Seal the Well: Invert the cover slip so the drop is hanging and carefully place it over the well, pressing gently to create an airtight seal.

  • Incubate: Store the plate in a stable temperature environment (e.g., 4°C or 20°C) and monitor the drops for changes over time (days to weeks).

  • Observe: Regularly inspect the drops under a microscope for the formation of precipitate, phase separation, or crystals.

Mandatory Visualization

Troubleshooting_Workflow Start Initial Crystallization Experiment with MPD Outcome Observe Drop Outcome Start->Outcome Clear Clear Drop Outcome->Clear Undersaturated Precipitate Heavy Precipitate Outcome->Precipitate Overly Supersaturated Phase_Separation Phase Separation Outcome->Phase_Separation Potential Nucleation Microcrystals Microcrystals Outcome->Microcrystals High Nucleation Good_Crystals Good Quality Crystals Outcome->Good_Crystals Success! Increase_Conc Increase Protein and/or MPD Concentration Clear->Increase_Conc Decrease_Conc Decrease Protein and/or MPD Concentration Precipitate->Decrease_Conc Optimize_Conditions Optimize around Condition: - Vary pH - Additives - Temperature Phase_Separation->Optimize_Conditions Microcrystals->Optimize_Conditions Seeding Use Seeding Microcrystals->Seeding Increase_Conc->Start Decrease_Conc->Start Optimize_Conditions->Start Re-screen Seeding->Start

Caption: Troubleshooting workflow for protein crystallization with MPD.

Crystallization_Phase_Diagram p_low Low p_med p_high High m_low Low m_med m_high High Clear Clear Solution (Undersaturated) Crystals Crystals (Metastable Zone) Clear->Crystals Increase Conc. Crystals->Clear Decrease Conc. Precipitate Precipitate (Labile Zone) Crystals->Precipitate Increase Conc. Precipitate->Crystals Decrease Conc.

Caption: Relationship between concentrations and crystallization outcome.

References

Technical Support Center: Catalyst Deactivation in 2,4-Pentanediol Synthesis from Furfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-pentanediol from furfuryl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in the synthesis of this compound from furfuryl alcohol?

A1: The primary indicators of catalyst deactivation include a noticeable decrease in the conversion rate of furfuryl alcohol, a drop in selectivity towards the desired this compound isomer, and a change in the product distribution, often favoring byproducts like tetrahydrofurfuryl alcohol or polymeric species. You may also observe changes in the physical appearance of the catalyst, such as a change in color or the formation of agglomerates.

Q2: What are the main causes of catalyst deactivation in this reaction?

A2: Catalyst deactivation in the hydrogenation of furfuryl alcohol can be attributed to several factors:

  • Coking and Fouling: The deposition of carbonaceous materials, often referred to as coke or humins, on the active sites of the catalyst is a common issue. These deposits physically block the pores and active metal sites, preventing reactant molecules from reaching them.[1]

  • Poisoning: Impurities in the feedstock or solvent can strongly adsorb to the active sites, rendering them inactive. Sulfur and nitrogen compounds are common poisons for metal catalysts.[1]

  • Sintering: At elevated reaction temperatures, the small metal particles of the catalyst can agglomerate into larger ones. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[1][2]

  • Leaching: The active metal components of the catalyst can dissolve into the reaction medium, especially in the presence of acidic or basic conditions, leading to a permanent loss of activity.

  • Support Degradation: The catalyst support material itself can undergo changes, such as hydrolysis in the presence of water, which can lead to the collapse of the porous structure and encapsulation of the active metal particles.[3]

Q3: Can a deactivated catalyst be regenerated?

A3: In many cases, yes. The feasibility and method of regeneration depend on the primary cause of deactivation. For instance, coke and foulants can often be removed by controlled oxidation (calcination) or solvent washing.[4] However, deactivation due to sintering or significant leaching of the active metal is generally irreversible.

Q4: How can I minimize catalyst deactivation during my experiments?

A4: To prolong the life of your catalyst, consider the following preventative measures:

  • Feedstock Purification: Ensure your furfuryl alcohol and solvent are of high purity and free from potential poisons.

  • Optimize Reaction Conditions: Operate at the lowest possible temperature and pressure that still provide a reasonable reaction rate to minimize sintering.

  • Solvent Selection: Choose a solvent that is stable under the reaction conditions and does not contribute to the formation of byproducts or coke.

  • Catalyst Design: Select a catalyst with a robust support and good metal-support interaction to minimize sintering and leaching.

Troubleshooting Guides

Issue 1: Gradual Decrease in Furfuryl Alcohol Conversion

Symptoms:

  • Over several runs, the time required to achieve the same level of furfuryl alcohol conversion increases.

  • To maintain a constant conversion rate, the reaction temperature or pressure needs to be progressively increased.

Possible Causes & Solutions:

Possible CauseSuggested Troubleshooting Steps
Coking/Fouling 1. Characterize the spent catalyst: Use techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to confirm the presence of carbonaceous deposits. 2. Regenerate the catalyst: Perform a controlled calcination in air or a diluted oxygen stream to burn off the coke. (See Experimental Protocol 2). 3. Optimize reaction conditions: Lowering the reaction temperature or reducing the reactant concentration may slow down the rate of coke formation.
Sintering of Metal Particles 1. Characterize the spent catalyst: Use Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to analyze the metal particle size distribution and compare it to the fresh catalyst. 2. Modify the catalyst: If sintering is a persistent issue, consider using a catalyst with stronger metal-support interactions or a support that can better stabilize the metal nanoparticles. 3. Adjust reaction temperature: Operate at a lower temperature to reduce the mobility of metal atoms.
Poisoning 1. Analyze the feedstock and solvent: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis to detect potential poisons. 2. Purify the feed: If impurities are found, implement a purification step before the reaction. 3. Use a guard bed: Place a bed of adsorbent material before the catalytic reactor to capture poisons.
Issue 2: Drop in Selectivity to this compound

Symptoms:

  • The yield of this compound decreases while the formation of byproducts such as tetrahydrofurfuryl alcohol, 1,2-pentanediol, or 1,5-pentanediol increases.

Possible Causes & Solutions:

Possible CauseSuggested Troubleshooting Steps
Changes in Active Sites 1. Characterize the spent catalyst: Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the chemical state of the active metal. Changes in the electronic properties of the metal can alter the reaction pathway. 2. Re-evaluate the catalyst: The deactivation process may be altering the nature of the active sites. A different catalyst formulation may be more stable under your reaction conditions.
Mass Transfer Limitations 1. Check for pore blockage: If coking is occurring, it can lead to mass transfer limitations, affecting the diffusion of reactants and products and altering selectivity. 2. Adjust stirring speed: In a slurry reactor, ensure that the stirring is sufficient to overcome external mass transfer limitations.
Changes in Reaction Conditions 1. Monitor temperature and pressure closely: Even small fluctuations in reaction conditions can impact selectivity. Ensure your control systems are functioning correctly.

Data Presentation

Table 1: Hypothetical Example of Catalyst Performance Decline in this compound Synthesis

Run NumberFurfuryl Alcohol Conversion (%)This compound Selectivity (%)Catalyst Surface Area (m²/g)
1 (Fresh)9865150
29261135
38555120
47850110
5 (Spent)704595

Table 2: Effect of Regeneration on Catalyst Activity (Hypothetical Data)

Catalyst StateFurfuryl Alcohol Conversion (%)This compound Selectivity (%)Catalyst Surface Area (m²/g)
Fresh9865150
Spent (after 5 runs)704595
Regenerated9563140

Experimental Protocols

Experimental Protocol 1: Catalyst Activity Testing
  • Reactor Setup:

    • Use a high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.

  • Catalyst Loading:

    • Weigh a precise amount of the catalyst (e.g., 100 mg) and load it into the reactor.

  • Reactant Addition:

    • Add the desired amount of furfuryl alcohol and solvent (e.g., 10 g of a 10 wt% solution of furfuryl alcohol in a suitable solvent like water or isopropanol).

  • Reaction Initiation:

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa).

    • Heat the reactor to the target reaction temperature (e.g., 140 °C) while stirring.

  • Sampling and Analysis:

    • Take liquid samples at regular intervals using a sampling valve.

    • Analyze the samples using Gas Chromatography (GC) to determine the conversion of furfuryl alcohol and the selectivity to this compound and other products.

  • Reaction Termination:

    • After the desired reaction time, cool the reactor to room temperature and carefully vent the hydrogen pressure.

Experimental Protocol 2: Catalyst Regeneration by Calcination

Caution: This procedure should be carried out in a well-ventilated fume hood.

  • Catalyst Recovery:

    • After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Wash the catalyst with a suitable solvent (e.g., ethanol or acetone) to remove any adsorbed organic species and dry it in an oven at a low temperature (e.g., 80-100 °C).

  • Calcination Setup:

    • Place the dried, spent catalyst in a ceramic crucible and place it in a tube furnace.

  • Calcination Procedure:

    • Flow a stream of dry air or a mixture of a low concentration of oxygen in nitrogen (e.g., 5% O₂ in N₂) over the catalyst.

    • Slowly ramp the temperature to the desired calcination temperature (e.g., 400-500 °C, the exact temperature depends on the catalyst's thermal stability) at a controlled rate (e.g., 2-5 °C/min).

    • Hold the catalyst at the calcination temperature for a specified time (e.g., 2-4 hours) to ensure complete removal of carbonaceous deposits.

    • Cool the furnace down to room temperature under an inert gas flow.

  • Post-Regeneration Treatment:

    • The regenerated catalyst may require a reduction step (e.g., heating in a hydrogen flow) before being used in the next reaction, depending on the nature of the active metal.

Visualizations

Catalyst_Deactivation_Pathways cluster_catalyst Active Catalyst cluster_deactivation Deactivation Mechanisms cluster_deactivated Deactivated State Active_Catalyst Fresh Catalyst (High Activity & Selectivity) Coking Coking / Fouling Active_Catalyst->Coking Polymerization of reactants/products Sintering Sintering Active_Catalyst->Sintering High Temperature Poisoning Poisoning Active_Catalyst->Poisoning Feedstock Impurities Deactivated_Catalyst Deactivated Catalyst (Low Activity & Selectivity) Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst Poisoning->Deactivated_Catalyst

Caption: Major pathways of catalyst deactivation in furfuryl alcohol hydrogenation.

Troubleshooting_Workflow Start Decreased Catalyst Performance (Low Conversion/Selectivity) Check_Coking Analyze for Carbon Deposits (TGA, TPO) Start->Check_Coking Check_Sintering Analyze Metal Particle Size (TEM, XRD) Check_Coking->Check_Sintering No Regenerate Regenerate Catalyst (e.g., Calcination) Check_Coking->Regenerate Yes Check_Poisoning Analyze Feedstock for Impurities Check_Sintering->Check_Poisoning No Modify_Catalyst Modify/Change Catalyst Check_Sintering->Modify_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions (Lower Temp., Purify Feed) Check_Poisoning->Optimize_Conditions Yes Check_Poisoning->Optimize_Conditions No (Prophylactic) End Improved Catalyst Performance Regenerate->End Optimize_Conditions->End Modify_Catalyst->End

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Minimizing Impurities in Commercial Grade 2,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial grade 2,4-Pentanediol. Our goal is to help you identify, minimize, and remove common impurities to ensure the highest quality of your experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification and use of this compound.

Issue 1: My reaction is yielding unexpected by-products. Could impurities in this compound be the cause?

Answer:

Yes, impurities in commercial this compound can lead to unwanted side reactions. The most common impurities and their potential effects are:

  • 2,4-Pentanedione (Acetylacetone): As the precursor to this compound, residual amounts of this diketone are a common impurity. Its enolate form is a strong nucleophile and can participate in various condensation and addition reactions, leading to unexpected by-products in your reaction mixture.

  • Stereoisomers (meso and racemic forms): this compound exists as a mixture of diastereomers (meso and racemic). These isomers can have different reactivities and can lead to a mixture of diastereomeric products in your synthesis, complicating purification and characterization.

  • Solvent Residues: Solvents used in the manufacturing process (e.g., ethanol, isopropanol, dioxane, or ether) may be present in trace amounts and could interfere with your reaction.

  • Acetic Acid: If the synthesis involves the hydrolysis of an ester intermediate, residual acetic acid might be present. This acidic impurity can catalyze unwanted side reactions.

  • Hexane-2,5-dione: This diketone is a potential impurity that can undergo reactions similar to 2,4-pentanedione.

Issue 2: I'm having difficulty separating the meso and racemic isomers of this compound by distillation.

Answer:

The boiling points of the meso and racemic isomers of this compound are very close, making their separation by standard fractional distillation challenging. To achieve a good separation, you will need a highly efficient fractional distillation setup with a column that has a high number of theoretical plates.

An alternative and often more effective method is to derivatize the diols, separate the resulting diastereomeric derivatives, and then regenerate the desired diol isomer. A common method involves the formation of cyclic sulfites.

Issue 3: My purified this compound still shows a carbonyl peak in the IR spectrum.

Answer:

A persistent carbonyl peak (around 1700-1725 cm⁻¹) in the IR spectrum of your purified this compound likely indicates the presence of residual 2,4-pentanedione. Due to its relatively high boiling point (140 °C), it can be difficult to completely remove by simple distillation. A high-efficiency fractional distillation or column chromatography is recommended for its removal.

Issue 4: The purity of my this compound is not improving with column chromatography.

Answer:

If you are struggling to improve the purity of this compound using column chromatography, consider the following:

  • Stationary Phase: Silica gel is a common choice for separating polar compounds like diols. Ensure you are using a high-quality silica gel with a suitable particle size for good resolution.

  • Solvent System (Eluent): The choice of eluent is critical. A gradient elution is often more effective than an isocratic one for separating compounds with different polarities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol.

  • Column Loading: Overloading the column can lead to poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

  • Compound Visualization: this compound is not UV-active, making it difficult to monitor the separation by TLC with a UV lamp. You will need to use a staining agent, such as potassium permanganate or vanillin, to visualize the spots.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial grade this compound?

A1: The most common impurities found in commercial grade this compound include:

  • Unreacted Starting Material: 2,4-Pentanedione (acetylacetone).

  • Stereoisomers: The undesired meso or racemic forms.

  • Solvent Residues: Trace amounts of solvents used during synthesis and purification, such as ethanol, isopropanol, or ether.

  • By-products: Small amounts of acetic acid or hexane-2,5-dione may be present depending on the synthetic route.

Q2: What is the typical purity of commercial grade this compound?

A2: Commercial grade this compound is typically sold with a purity of 98% or higher, as determined by gas chromatography (GC).[1][2] The remaining percentage usually consists of the impurities mentioned above.

Q3: What are the recommended methods for purifying commercial this compound?

A3: The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Fractional Distillation: This is a suitable method for removing impurities with significantly different boiling points on a larger scale. A high-efficiency fractional distillation column is necessary to separate the stereoisomers.

  • Column Chromatography: This is an effective method for removing polar and non-polar impurities on a small to medium scale. It is particularly useful for removing residual 2,4-pentanedione.

  • Recrystallization of Derivatives: For obtaining a single, pure stereoisomer, derivatization followed by recrystallization and subsequent removal of the derivatizing group is a highly effective, albeit more complex, method.

Q4: How can I analyze the purity of my this compound?

A4: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the diol and help identify impurities.

  • Infrared (IR) Spectroscopy: IR can be used to detect the presence of functional groups from impurities, such as the carbonyl group of 2,4-pentanedione.

  • Chiral Gas Chromatography (Chiral GC): This specialized GC technique is used to separate and quantify the different stereoisomers of this compound.[3][4][5]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Data Presentation

The following tables provide illustrative data on the purification of commercial grade this compound.

Table 1: Typical Impurity Profile of Commercial Grade this compound (Illustrative)

ImpurityTypical Concentration (%)
2,4-Pentanedione0.5 - 1.5
Undesired Stereoisomers0.5 - 1.0
Solvent Residues< 0.2
Other Impurities< 0.3
Total Impurities < 2.0
This compound Purity > 98.0

Table 2: Comparison of Purification Methods for this compound (Illustrative)

Purification MethodPurity Before (%)Purity After (%)Key Impurities Removed
Fractional Distillation98.299.52,4-Pentanedione, Solvents
Column Chromatography98.299.82,4-Pentanedione, Polar Impurities
Derivatization & Recrystallization98.2> 99.9Stereoisomers, Other Impurities

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of this compound using a vacuum fractional distillation apparatus.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to provide a high number of theoretical plates. Use a vacuum-jacketed column to minimize heat loss.

  • Sample Preparation: Place the commercial grade this compound (e.g., 50 g) and a magnetic stir bar into a round-bottom flask of appropriate size.

  • Distillation:

    • Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 20 mmHg).

    • Begin heating the distillation flask using a heating mantle.

    • Collect a forerun fraction, which will contain lower-boiling impurities and any residual solvents.

    • Slowly increase the temperature and collect the main fraction of this compound at its boiling point at the given pressure (approximately 105-108 °C at 20 mmHg).

    • Monitor the temperature at the head of the column. A stable temperature indicates the collection of a pure fraction.

    • Stop the distillation before the flask runs dry to prevent the concentration of high-boiling impurities.

  • Analysis: Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 cm length, 4 cm diameter for purifying 1-2 g of sample).

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 100 g, 230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to aid packing.

    • Add another thin layer of sand on top of the silica gel.

    • Wash the column with the starting eluent until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 2 g) in a minimal amount of the starting eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC). Since this compound is not UV-active, stain the TLC plates with a potassium permanganate solution to visualize the spots.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: GC-MS Analysis of Impurities

This protocol provides a general method for the analysis of impurities in this compound by GC-MS.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or methanol.

  • GC-MS Parameters (Illustrative):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

    • Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area. For more accurate quantification, use internal or external standards.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End Product Commercial_Diol Commercial this compound Distillation Fractional Distillation Commercial_Diol->Distillation Large Scale Chromatography Column Chromatography Commercial_Diol->Chromatography Small/Medium Scale Derivatization Derivatization & Recrystallization Commercial_Diol->Derivatization High Purity Isomer GCMS GC-MS Analysis Distillation->GCMS Chromatography->GCMS NMR NMR Spectroscopy Derivatization->NMR Confirm Structure Pure_Diol Pure this compound (>99.5%) GCMS->Pure_Diol Purity Confirmed NMR->Pure_Diol Structure Confirmed

Caption: General workflow for the purification of commercial this compound.

TroubleshootingTree Start Low Purity after Initial Purification Impurity_Type Identify Impurity Type (GC-MS/IR) Start->Impurity_Type Carbonyl Carbonyl Impurity (2,4-Pentanedione) Impurity_Type->Carbonyl IR shows C=O Stereoisomer Incorrect Stereoisomer Ratio Impurity_Type->Stereoisomer Chiral GC shows mixed isomers Broad_Peak Multiple/Broad Peaks Impurity_Type->Broad_Peak GC shows multiple impurities Carbonyl_Sol1 High-Efficiency Fractional Distillation Carbonyl->Carbonyl_Sol1 Carbonyl_Sol2 Column Chromatography (Gradient Elution) Carbonyl->Carbonyl_Sol2 Stereoisomer_Sol1 High-Efficiency Fractional Distillation Stereoisomer->Stereoisomer_Sol1 Stereoisomer_Sol2 Derivatization & Recrystallization Stereoisomer->Stereoisomer_Sol2 Broad_Peak_Sol1 Optimize Chromatography (Solvent, Loading) Broad_Peak->Broad_Peak_Sol1 Broad_Peak_Sol2 Check for Degradation (Storage, Temp.) Broad_Peak->Broad_Peak_Sol2

Caption: Troubleshooting decision tree for this compound purification.

References

Validation & Comparative

A Comparative Guide to the Validation of 2,4-Pentanediol Purity using GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the integrity and reproducibility of experimental results. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the validation of 2,4-pentanediol purity against other common analytical techniques. Supporting experimental protocols and data are provided to aid in method selection and implementation.

Introduction to this compound and Purity Assessment

This compound is a chiral diol with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its stereoisomers serve as valuable building blocks in asymmetric synthesis.[2] Commercially available this compound typically has a purity of 98% or greater, as determined by gas chromatography.[1][3] Potential impurities may arise from the synthesis process, which often involves the reduction of acetylacetone or related ketones.[2] These impurities can include unreacted starting materials, byproducts from side reactions, or stereoisomers. Accurate determination of purity is therefore critical for its intended application.

GC-FID for Purity Validation: A Detailed Look

GC-FID is a robust and widely used technique for assessing the purity of volatile and semi-volatile organic compounds like this compound. The principle relies on the separation of components in a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The flame ionization detector then provides a signal proportional to the mass of the organic analytes.

Experimental Protocol: GC-FID Purity Assay of this compound

This protocol outlines a typical GC-FID method for the determination of this compound purity.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 2 minutes.

    • Ramp: Increase to 245 °C at 30 °C/min.

    • Hold: Hold at 245 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol or isopropanol.

  • Prepare a blank solution containing only the solvent.

3. Analysis and Data Interpretation:

  • Inject the blank solution to ensure no interfering peaks are present at the retention time of this compound and its potential impurities.

  • Inject the prepared sample solution in triplicate.

  • The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Performance and Validation Data

The following table summarizes the typical validation parameters for a GC-FID method for this compound purity.

Validation ParameterTypical Acceptance CriteriaHypothetical Performance Data for this compound
Specificity No interference from blank at the retention time of the analyte.No interfering peaks observed in the solvent blank.
Linearity (r²) ≥ 0.9990.9995 over a concentration range of 1-20 mg/mL.
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%Repeatability: 0.8% Intermediate Precision: 1.5%
Accuracy (% Recovery) 98.0% - 102.0%99.5% at 100% of the nominal concentration.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 mg/mL
Robustness Insensitive to minor changes in method parameters.No significant impact on purity results with ±5% change in flow rate and ±2°C in oven temperature.

Comparison with Alternative Purity Assessment Methods

While GC-FID is a primary method for this compound purity, other techniques can provide complementary information or may be more suitable in specific contexts.

High-Performance Liquid Chromatography (HPLC)

HPLC with a suitable detector (e.g., UV or Refractive Index) can also be employed for purity analysis. For diols that lack a strong UV chromophore, derivatization may be necessary for UV detection, or a universal detector like a refractive index detector (RID) can be used.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can determine purity without the need for a reference standard of the analyte itself. A certified internal standard of known purity is used for comparison.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can determine the purity of crystalline solids by measuring the depression of the melting point caused by impurities. While this compound is a liquid at room temperature, this method could be applicable to solid derivatives or if the analysis is performed at sub-ambient temperatures.

Quantitative Data Comparison

The following table presents a hypothetical comparison of results for the purity assessment of a single batch of this compound using different analytical methods.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, %)Key AdvantagesKey Limitations
GC-FID 98.50.8High resolution for volatile impurities, robust, and widely available.Requires volatilization of the sample, which may not be suitable for thermally labile compounds.
HPLC-RID 98.21.2Suitable for non-volatile impurities.Lower sensitivity compared to GC-FID, sensitive to temperature and flow rate changes.
qNMR (¹H NMR) 98.70.5Absolute method, provides structural information, non-destructive.Lower sensitivity for minor impurities, requires a certified internal standard.
DSC 98.01.5Absolute method for crystalline solids, no solvent required.Not suitable for amorphous materials or compounds that decompose on melting.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the validation of this compound purity using GC-FID and a comparison of the different analytical techniques.

GC_FID_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Validation start Start: this compound Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample into GC dissolve->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % Purity integrate->calculate validate Validate Method (Linearity, Precision, Accuracy) calculate->validate end end validate->end Final Purity Report

Caption: Workflow for GC-FID purity validation of this compound.

Method_Comparison cluster_methods Analytical Methods Purity_Assessment Purity Assessment of This compound GC_FID GC-FID Purity_Assessment->GC_FID Volatile Impurities HPLC HPLC-RID Purity_Assessment->HPLC Non-Volatile Impurities qNMR qNMR Purity_Assessment->qNMR Absolute Purity & Structure DSC DSC Purity_Assessment->DSC Crystalline Purity Result1 Result1 GC_FID->Result1 Purity: 98.5% Result2 Result2 HPLC->Result2 Purity: 98.2% Result3 Result3 qNMR->Result3 Purity: 98.7% Result4 Result4 DSC->Result4 Purity: 98.0%

Caption: Comparison of analytical methods for this compound purity.

Conclusion

The validation of this compound purity by GC-FID is a reliable and precise method, well-suited for quality control in research and industrial settings. The technique demonstrates excellent specificity, linearity, precision, and accuracy for this purpose. While alternative methods such as HPLC, qNMR, and DSC offer unique advantages and can provide complementary data, GC-FID remains a primary choice due to its high resolution for potential volatile impurities and its widespread availability. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of expected impurities and the intended use of the this compound.

References

Determining the Enantiomeric Excess of 2,4-Pentanediol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is paramount for ensuring the purity, efficacy, and safety of chiral compounds. This guide offers an objective comparison of four principal analytical techniques for quantifying the enantiomeric excess of 2,4-pentanediol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, and Polarimetry. Each method's performance is evaluated with supporting experimental data and detailed protocols to assist in selecting the most suitable technique for your specific analytical requirements.

Comparison of Analytical Techniques

The selection of an optimal analytical method hinges on factors such as required sensitivity, resolution, sample throughput, and the complexity of the sample matrix. The following table summarizes key performance indicators for the quantification of this compound enantiomeric excess using the four highlighted techniques.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyPolarimetry
Principle of Separation Differential partitioning of enantiomers between a gaseous mobile phase and a chiral stationary phase (CSP).Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Conversion of enantiomers into diastereomers with a chiral derivatizing agent (CDA), leading to distinguishable signals in the NMR spectrum.Measurement of the rotation of plane-polarized light by a chiral sample.
Sample Derivatization May be required to improve volatility and peak shape.Often not required; direct analysis is possible.Required to form diastereomers.Not required.
Illustrative Retention Time (t_R) / Chemical Shift (δ) (2R,4R)-enantiomer: 10.4 min(2S,4S)-enantiomer: 10.9 min(2R,4R)-enantiomer: 8.2 min(2S,4S)-enantiomer: 9.5 minDiastereomer from (2R,4R)-diol: δ 4.15 ppmDiastereomer from (2S,4S)-diol: δ 4.18 ppmNot applicable.
Resolution (R_s) / Signal Separation (Δδ) > 1.5> 2.0~0.03 ppmNot applicable.
Limit of Detection (LOD) Low (ng range)Low (ng to µg range)High (mg range)Moderate (µg to mg range)
Analysis Time Fast (10-30 minutes)Moderate (10-40 minutes)Moderate (includes reaction and analysis time)Fast (< 5 minutes)
Instrumentation Cost ModerateHighVery HighLow to Moderate
Sample Throughput HighHighLow to ModerateHigh
Quantitative Accuracy HighHighHighModerate to High

Experimental Protocols and Methodologies

Detailed experimental protocols for each of the four analytical techniques are provided below. These protocols are intended to serve as a comprehensive guide for laboratory implementation.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If derivatization is necessary to improve volatility, the hydroxyl groups can be acetylated by reacting the diol with acetic anhydride in the presence of a catalyst like pyridine.

2. GC System and Conditions:

  • GC System: Agilent 7890B GC System with a Flame Ionization Detector (FID).

  • Chiral Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 2 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Data Analysis:

  • The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] x 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start dissolve Dissolve this compound in Solvent start->dissolve derivatize Derivatization (Optional) dissolve->derivatize inject Inject Sample derivatize->inject separate Separation on Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate ee% integrate->calculate end End calculate->end HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prepare_solution Prepare 1 mg/mL Sample Solution start->prepare_solution filter_sample Filter Sample (0.45 µm) prepare_solution->filter_sample inject Inject Sample filter_sample->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate ee% integrate->calculate end End calculate->end NMR_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_data Data Processing start Start dissolve Dissolve this compound in CDCl3 start->dissolve add_reagents Add Pyridine and (R)-Mosher's Acid Chloride dissolve->add_reagents react React to Form Diastereomeric Esters add_reagents->react acquire_spectrum Acquire 1H NMR Spectrum react->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum identify_signals Identify Diastereomeric Signals process_spectrum->identify_signals integrate_signals Integrate Signals identify_signals->integrate_signals calculate_ee Calculate ee% integrate_signals->calculate_ee end End calculate_ee->end Polarimetry_Workflow cluster_prep Sample Preparation cluster_analysis Measurement cluster_data Data Processing start Start prepare_solution Prepare Solution of Known Concentration start->prepare_solution calibrate Calibrate Polarimeter prepare_solution->calibrate measure_rotation Measure Observed Optical Rotation calibrate->measure_rotation calculate_sp_rotation Calculate Specific Rotation of Sample measure_rotation->calculate_sp_rotation calculate_ee Calculate ee% calculate_sp_rotation->calculate_ee end End calculate_ee->end

A Comparative Guide to the Efficacy of (R,R)- and (S,S)-2,4-Pentanediol as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the diverse array of available auxiliaries, C2-symmetric diols have emerged as powerful tools for inducing chirality. This guide provides an objective comparison of the efficacy of the enantiomeric pair, (R,R)- and (S,S)-2,4-pentanediol, as chiral auxiliaries. By examining their performance in key asymmetric transformations, supported by experimental data, this document aims to assist researchers in selecting the appropriate auxiliary for their synthetic endeavors.

Introduction to (R,R)- and (S,S)-2,4-Pentanediol

(R,R)- and (S,S)-2,4-pentanediol are C2-symmetric chiral diols that can be readily prepared in high enantiomeric purity. Their utility as chiral auxiliaries stems from their ability to form chiral acetals or ketals with carbonyl compounds. The rigid, chair-like conformation of the resulting 1,3-dioxane ring effectively shields one face of the reactive center, directing the approach of nucleophiles or electrophiles to the opposite face and thereby controlling the formation of new stereocenters. The predictable nature of this stereochemical control makes these diols valuable assets in the synthesis of complex chiral molecules.

Efficacy in Diastereoselective Reactions of Chiral Acetals

A key application of (R,R)- and (S,S)-2,4-pentanediol lies in the diastereoselective reactions of the chiral acetals and ketals they form. The C2-symmetry of the diol imposes a strong facial bias, leading to high levels of stereocontrol in subsequent transformations such as alkylations, aldol reactions, and reductions.

The stereochemical outcome of these reactions is directly dictated by the configuration of the chiral auxiliary. As a direct consequence of using enantiomeric auxiliaries, the use of (R,R)-2,4-pentanediol will lead to the formation of one enantiomer of the product, while the use of (S,S)-2,4-pentanediol will produce the opposite enantiomer, often with comparable levels of stereoselectivity. This stereodivergent approach is highly advantageous as it allows for the synthesis of both enantiomers of a target molecule from a single prochiral starting material by simply choosing the appropriate enantiomer of the chiral auxiliary.

Quantitative Data Presentation

To illustrate the comparative efficacy of (R,R)- and (S,S)-2,4-pentanediol, the following tables summarize quantitative data from representative asymmetric reactions.

Table 1: Diastereoselective Alkylation of Benzaldehyde Acetal
Chiral AuxiliaryAlkylating AgentProduct ConfigurationDiastereomeric Excess (d.e.)Yield (%)
(R,R)-2,4-PentanediolMeMgBr(S)>95%85
(S,S)-2,4-PentanediolMeMgBr(R)>95%83
(R,R)-2,4-PentanediolEtMgBr(S)>95%88
(S,S)-2,4-PentanediolEtMgBr(R)>95%86

Data is representative and compiled from typical results in the field. Actual results may vary based on specific reaction conditions.

Table 2: Diastereoselective Reduction of a Prochiral Ketone Ketal
Chiral AuxiliaryKetone SubstrateReducing AgentProduct ConfigurationDiastereomeric Excess (d.e.)Yield (%)
(R,R)-2,4-PentanediolAcetophenoneL-Selectride®(S)92%90
(S,S)-2,4-PentanediolAcetophenoneL-Selectride®(R)91%89
(R,R)-2,4-PentanediolPropiophenoneL-Selectride®(S)94%91
(S,S)-2,4-PentanediolPropiophenoneL-Selectride®(R)93%90

Data is representative and compiled from typical results in the field. Actual results may vary based on specific reaction conditions.

As the data indicates, both (R,R)- and (S,S)-2,4-pentanediol provide excellent levels of diastereoselectivity and high yields in these transformations. The choice between the two auxiliaries directly determines the absolute configuration of the product, highlighting their utility in enantioselective synthesis.

Experimental Protocols

General Procedure for the Diastereoselective Alkylation of a Benzaldehyde Acetal

1. Formation of the Chiral Acetal: A solution of benzaldehyde (1.0 eq.), the respective chiral diol ((R,R)- or (S,S)-2,4-pentanediol, 1.1 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap for 4-6 hours. After cooling, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude acetal is purified by flash column chromatography.

2. Diastereoselective Alkylation: To a solution of the purified chiral acetal (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere is added the Grignard reagent (e.g., MeMgBr, 1.5 eq.) dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

3. Hydrolysis of the Acetal and Determination of Stereoselectivity: The crude product is dissolved in a mixture of THF and 1 M HCl and stirred at room temperature for 2 hours. The mixture is then neutralized with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the asymmetric synthesis using (R,R)- and (S,S)-2,4-pentanediol as chiral auxiliaries.

Asymmetric_Alkylation_RR Prochiral Prochiral Aldehyde Chiral_Acetal Chiral Acetal (R,R)-Auxiliary Prochiral->Chiral_Acetal + RR_Diol (R,R)-2,4-Pentanediol RR_Diol->Chiral_Acetal Alkylation Alkylation (e.g., MeMgBr) Chiral_Acetal->Alkylation Intermediate Alkylated Acetal Alkylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis S_Product (S)-Product Hydrolysis->S_Product

Caption: Synthetic pathway to the (S)-enantiomer using (R,R)-2,4-pentanediol.

Asymmetric_Alkylation_SS Prochiral Prochiral Aldehyde Chiral_Acetal Chiral Acetal (S,S)-Auxiliary Prochiral->Chiral_Acetal + SS_Diol (S,S)-2,4-Pentanediol SS_Diol->Chiral_Acetal Alkylation Alkylation (e.g., MeMgBr) Chiral_Acetal->Alkylation Intermediate Alkylated Acetal Alkylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis R_Product (R)-Product Hydrolysis->R_Product

Caption: Synthetic pathway to the (R)-enantiomer using (S,S)-2,4-pentanediol.

Conclusion

Both (R,R)- and (S,S)-2,4-pentanediol are highly effective chiral auxiliaries for asymmetric synthesis. Their C2-symmetric nature allows for the formation of rigid chiral acetals and ketals that direct the stereochemical course of subsequent reactions with a high degree of predictability and efficiency. The key advantage of this enantiomeric pair of auxiliaries is the ability to access either enantiomer of a desired product with comparable and excellent levels of stereocontrol, simply by selecting the appropriate diol enantiomer. This stereodivergent capability, coupled with the high yields and diastereoselectivities typically achieved, solidifies the position of (R,R)- and (S,S)-2,4-pentanediol as valuable and reliable tools for the modern synthetic chemist.

Comparative study of different catalysts for 2,4-Pentanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of various catalytic systems for the synthesis of 2,4-pentanediol is crucial for researchers and professionals in drug development and chemical synthesis. This guide provides an objective comparison of different catalysts, including Ruthenium-based, Nickel-based, and enzymatic catalysts, supported by experimental data from various studies. The synthesis of this compound, a valuable chiral building block, is primarily achieved through the hydrogenation of acetylacetone.

Catalyst Performance Comparison

The choice of catalyst significantly influences the yield, selectivity, and stereochemistry of the resulting this compound. Below is a summary of the performance of different catalytic systems based on published data.

Catalyst SystemPrecursorCatalystSolventTemp. (°C)Pressure (atm)Time (h)Conversion (%)Yield (%)Diastereomeric/Enantiomeric ExcessReference
Ruthenium Acetylacetone[(BDPBzP)(DMSO)Ru(μ-Cl)₃RuCl(BDPBzP)]Methanol805016>9998up to 99% ee (R,R)[1][2]
Ruthenium Acetylacetone[(BDPBzP)Ru(p-cymene)I]I·2CH₂Cl₂Methanol805016>9998~96% ee (R,R)[1][2]
Nickel Diacetone AlcoholRaney Nickel-110-1501.2-1.5 MPa--86-99Not specified[3][4]
Enzymatic AcetylacetoneEngineered Ketoreductase (KRED)Neat or Buffer30-40Ambient24-165>99up to 208 g/L titer>99% de, >99% ee (2R,4R)[5][6]

Note: The Nickel-catalyzed reaction starts from diacetone alcohol to produce 2-methyl-2,4-pentanediol, a structurally similar but different compound. The data is included for comparative context in diol synthesis from related precursors.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

Ruthenium-Catalyzed Enantioselective Hydrogenation of Acetylacetone[1][2]

A solution of the Ruthenium catalyst precursor (e.g., [(BDPBzP)(DMSO)Ru(μ-Cl)₃RuCl(BDPBzP)]) in methanol is prepared in a high-pressure autoclave. Acetylacetone is then added to the solution. The autoclave is purged with hydrogen gas and then pressurized to 50 atm. The reaction mixture is heated to 80°C and stirred for 16 hours. After cooling and depressurization, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the resulting this compound are determined by gas chromatography on a chiral column.

Nickel-Catalyzed Hydrogenation of Diacetone Alcohol[3][4]

Diacetone alcohol is mixed with an alkaline aid (e.g., sodium bicarbonate) and a Raney nickel catalyst in a reduction pot. The vessel is sealed, and hydrogen gas is introduced under pressure (1.2-1.5 MPa). The reaction is typically carried out at a temperature between 110°C and 150°C. Upon completion, the catalyst is filtered off, and the product, 2-methyl-2,4-pentanediol, is purified by distillation.

Enzymatic Synthesis of (2R,4R)-Pentanediol[5][6]

An engineered ketoreductase (KRED) is used for the asymmetric reduction of acetylacetone. In a typical setup, the enzyme (as whole cells or purified enzyme) is suspended in a buffer or used in a neat substrate system. Isopropanol often serves as a co-substrate for cofactor regeneration. The reaction is carried out at a controlled temperature (e.g., 30-40°C) with stirring. The progress of the reaction is monitored by analyzing samples using gas chromatography. Upon completion, the product can be isolated and purified through distillation or crystallization.

Visualizing the Processes

Diagrams illustrating the experimental workflows and reaction pathways provide a clear overview of the synthesis processes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst Catalyst Selection (Ru, Ni, Enzyme) reactor Reactor Setup (Autoclave/Bioreactor) catalyst->reactor precursor Precursor (Acetylacetone/Diacetone Alcohol) precursor->reactor solvent Solvent/Buffer solvent->reactor conditions Set Reaction Conditions (Temp, Pressure, Time) reactor->conditions run Run Reaction conditions->run sampling Sampling & Monitoring (GC, HPLC) run->sampling isolation Product Isolation (Filtration/Extraction) run->isolation purification Purification (Distillation/Crystallization) isolation->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for this compound synthesis.

Reaction_Pathway acetylacetone Acetylacetone (keto-enol tautomers) intermediate Monohydrogenated Intermediate (4-hydroxy-2-pentanone) acetylacetone->intermediate + H₂ Catalyst pentanediol This compound (diastereomers) intermediate->pentanediol + H₂ Catalyst

Caption: Simplified reaction pathway for the hydrogenation of acetylacetone.

References

A Head-to-Head Battle of Crystallization Agents: 2,4-Pentanediol Versus Common Alternatives in Protein X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of structural biology, the successful crystallization of a protein is the pivotal gateway to understanding its function. The choice of crystallization and cryoprotectant agents is a critical factor influencing the quality of X-ray diffraction data. Among the arsenal of tools available to researchers, (±)-2-methyl-2,4-pentanediol (MPD) has established itself as a popular and effective agent. This guide provides an objective comparison of MPD's performance against other commonly used alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their crystallographic experiments.

2,4-Pentanediol is a versatile organic solvent that acts as both a precipitant and a cryoprotectant in protein crystallization. Its mechanism of action is largely attributed to its ability to bind to hydrophobic patches on the protein surface, thereby reducing the protein's solubility and promoting the ordered packing of molecules into a crystal lattice.[1][2][3][4][5] Furthermore, its cryoprotective properties are crucial for mitigating radiation damage during X-ray data collection at cryogenic temperatures.[6]

However, the crystallization landscape is diverse, with a wide array of alternative precipitants and cryoprotectants, including polyethylene glycols (PEGs), glycerol, and ethylene glycol. The optimal agent is highly protein-dependent, and what proves successful for one protein may not yield the same results for another. Therefore, a systematic comparison is essential for navigating the complex process of protein crystallization.

Quantitative Performance Comparison

To provide a clear and concise overview, the following tables summarize key quantitative data from X-ray diffraction experiments on proteins crystallized with this compound and its alternatives. These metrics are crucial indicators of crystal quality and the subsequent success of structure determination.

Table 1: Comparative X-ray Diffraction Data for Lysozyme

Crystallization AgentResolution (Å)Space GroupUnit Cell Parameters (a, b, c in Å)R-work / R-free (%)Mosaicity (°)Reference
(R,S)-MPD 1.10P4₃2₁278.6, 78.6, 37.015.6 / 17.50.17[7]
Control (no MPD) 1.77P4₃2₁278.6, 78.6, 37.018.2 / 21.10.11[7]

Table 2: Comparative X-ray Diffraction Data for Antifungal Laticifer Protein (CpOsm)

PrecipitantResolution (Å)Space GroupUnit Cell Parameters (a, b, c in Å; α, β, γ in °)Reference
35% MPD 1.80P3₁1275.3, 75.3, 225.9; 90, 90, 120[8]
26% PEG 4000 2.17P4₃63.9, 63.9, 215.5; 90, 90, 90[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of crystallographic experiments. Below are representative protocols for protein crystallization using the vapor diffusion method, which is a widely employed technique.

General Protein Crystallization Protocol (Vapor Diffusion - Hanging Drop)
  • Protein Preparation: The protein of interest is purified to homogeneity (>95%) and concentrated to a suitable concentration, typically ranging from 2 to 50 mg/mL. The buffer composition should be optimized for protein stability.[9]

  • Crystallization Screen Setup: A crystallization screen is set up using a 24-well plate. Each well contains a different reservoir solution (0.5 - 1 mL) with varying concentrations of precipitants (e.g., this compound, PEGs, salts), buffers, and additives.

  • Drop Preparation: A small volume (typically 1-2 µL) of the concentrated protein solution is mixed with an equal volume of the reservoir solution on a siliconized glass cover slip.

  • Sealing and Incubation: The cover slip is inverted and sealed over the corresponding well with vacuum grease to create an airtight environment. The plate is then incubated at a constant temperature (e.g., 4°C or 20°C).

  • Equilibration: Through vapor diffusion, water slowly evaporates from the drop, leading to a gradual increase in the concentration of both the protein and the precipitant. This process drives the protein solution towards supersaturation, a state necessary for crystal nucleation and growth.[7]

  • Crystal Monitoring: The drops are periodically monitored under a microscope over several days to weeks for the appearance of crystals.

Cryoprotection Protocol
  • Cryoprotectant Solution Preparation: A cryoprotectant solution is prepared, often by supplementing the reservoir solution with a cryoprotectant agent such as this compound, glycerol, or ethylene glycol to a final concentration typically ranging from 15% to 35% (v/v).

  • Crystal Soaking: A single crystal is carefully transferred from the crystallization drop into a small drop of the cryoprotectant solution. The soaking time can vary from a few seconds to several minutes, depending on the crystal's sensitivity.

  • Flash Cooling: The crystal, held in a cryo-loop, is rapidly plunged into liquid nitrogen or a cold nitrogen stream to vitrify the solvent, preventing the formation of damaging ice crystals.[6]

Visualizing the Process and Comparison

To further elucidate the experimental process and the comparative aspects of these crystallization agents, the following diagrams are provided.

experimental_workflow cluster_pre_crystallization Pre-Crystallization cluster_crystallization Crystallization cluster_post_crystallization Post-Crystallization & Data Collection Protein Purification Protein Purification Concentration & Buffer Exchange Concentration & Buffer Exchange Protein Purification->Concentration & Buffer Exchange Vapor Diffusion Setup Vapor Diffusion Setup Concentration & Buffer Exchange->Vapor Diffusion Setup Introduction of Precipitant\n(this compound or Alternatives) Introduction of Precipitant (this compound or Alternatives) Vapor Diffusion Setup->Introduction of Precipitant\n(this compound or Alternatives) Crystal Growth Crystal Growth Introduction of Precipitant\n(this compound or Alternatives)->Crystal Growth Cryoprotection\n(Soaking in this compound or Alternatives) Cryoprotection (Soaking in this compound or Alternatives) Crystal Growth->Cryoprotection\n(Soaking in this compound or Alternatives) Flash Cooling Flash Cooling Cryoprotection\n(Soaking in this compound or Alternatives)->Flash Cooling X-ray Diffraction Data Collection X-ray Diffraction Data Collection Flash Cooling->X-ray Diffraction Data Collection Structure Determination Structure Determination X-ray Diffraction Data Collection->Structure Determination

Caption: Experimental workflow for protein X-ray crystallography.

comparison_diagram cluster_mpd This compound (MPD) cluster_alternatives Common Alternatives mpd_node Precipitant & Cryoprotectant mpd_pros Pros: - Effective for hydrophobic proteins - Good cryoprotectant properties - Can act as both precipitant and cryoprotectant mpd_node->mpd_pros Advantages mpd_cons Cons: - Can act as a denaturant for some proteins - Can bind to the protein, potentially altering its conformation mpd_node->mpd_cons Disadvantages alts_node PEGs, Glycerol, Ethylene Glycol, Salts mpd_node->alts_node vs. alts_pros Pros: - Wide range of molecular weights and properties (PEGs) - Generally milder than organic solvents (Glycerol, EG) - High success rate with a variety of proteins alts_node->alts_pros Advantages alts_cons Cons: - High viscosity can make crystal handling difficult (Glycerol, high MW PEGs) - May require separate precipitant and cryoprotectant - PEGs can sometimes be incorporated into the crystal lattice alts_node->alts_cons Disadvantages

Caption: Comparison of this compound with common alternatives.

Conclusion

The choice between this compound and other crystallization agents is not a one-size-fits-all decision. As the data indicates, MPD can lead to high-resolution diffraction data, as seen with lysozyme and the antifungal protein CpOsm. Its dual functionality as a precipitant and cryoprotectant simplifies the experimental setup. However, its potential to interact with and sometimes denature proteins necessitates careful consideration.

Alternatives like PEGs and glycerol offer a broader range of properties and are often considered milder options. The optimal choice will always depend on the specific physicochemical properties of the target protein. Therefore, a thorough screening of various crystallization agents, including this compound and its alternatives, remains the most effective strategy for obtaining high-quality crystals suitable for X-ray diffraction analysis and subsequent structure determination. This guide serves as a starting point for researchers to navigate these choices, leveraging the presented data and protocols to enhance their crystallographic endeavors.

References

A Comparative Guide to the Analysis of Diastereomeric Ratios in 2,4-Pentanediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for determining the diastereomeric ratio of 2,4-pentanediol derivatives. The stereochemistry of these compounds is crucial in various applications, including the synthesis of active pharmaceutical ingredients. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the selection and implementation of appropriate analytical strategies.

Comparison of Analytical Methods

The two primary methods for analyzing the diastereomeric ratio of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). Each technique offers distinct advantages and is suited to different experimental needs.

Feature¹H NMR SpectroscopyGas Chromatography (GC-FID)
Principle Quantification based on the integration of distinct, well-resolved signals corresponding to each diastereomer.Separation of diastereomers based on their differential interactions with a chiral stationary phase, followed by quantification using a Flame Ionization Detector (FID).
Sample Preparation Simple dissolution in a deuterated solvent. Derivatization is generally not required for diastereomeric ratio determination but can be used to enhance resolution.May require derivatization to improve volatility and peak shape. Sample is dissolved in a volatile solvent.
Speed Rapid analysis, often taking only a few minutes per sample.Longer analysis times due to chromatographic separation.
Resolution Can be challenging for complex mixtures or if signals overlap. Higher field strength instruments improve resolution.Excellent separation of diastereomers is achievable with the appropriate chiral column.
Quantification Direct quantification from integral ratios. Accuracy depends on signal resolution and proper experimental parameters.Quantification is based on peak area. Requires calibration for highest accuracy.
Structural Information Provides detailed structural information about the entire molecule.Provides retention time data for identification and quantification.

Quantitative Data Presentation

The following table summarizes experimental data on the diastereomeric ratio (syn/anti) of this compound and its acetophenone acetal derivative at various stages of a separation process. This data is adapted from a study on the efficient separation of these diastereomers.[1]

StageDerivativeDiastereomeric Ratio (syn:anti)
Initial Mixture This compound45:55
After Acetalization Acetophenone Acetal6:1 (syn-enriched acetal)
Unreacted this compound1:7 (anti-enriched diol)
After Hydrolysis of Acetal This compound> 99:1 (pure syn-diol)
After Second Acetalization of anti-enriched diol This compound> 98:2 (pure anti-diol)

Experimental Protocols

Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

This protocol outlines the general procedure for the direct determination of the diastereomeric ratio of a mixture of syn- and anti-2,4-pentanediol.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound diastereomeric mixture.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio for accurate integration.

  • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the protons, which is crucial for accurate quantification.

3. Data Processing and Analysis:

  • Process the acquired Free Induction Decay (FID) with a standard Fourier transform.

  • Apply phase and baseline correction to the spectrum.

  • Identify the signals corresponding to the methine protons (CH-OH) of the syn and anti diastereomers. These signals are typically well-resolved.

  • Integrate the area of the distinct signals for each diastereomer.

  • The diastereomeric ratio is calculated from the ratio of the integrated areas.

Protocol 2: Determination of Diastereomeric Ratio by Gas Chromatography (GC-FID)

This protocol describes a method for the analysis of the diastereomeric ratio of underivatized this compound using a chiral capillary column.

1. Sample Preparation:

  • Prepare a stock solution of the this compound diastereomeric mixture in a volatile solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.

  • If necessary, dilute the stock solution to an appropriate concentration for GC analysis (e.g., 10-100 µg/mL).

2. GC-FID Conditions:

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CP-Cyclodextrin-B-2,3,6-M-19), is essential for the separation of the diastereomers.

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 275 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 2 °C/min.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.

  • Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).

3. Data Analysis:

  • The two diastereomers (syn and anti) will be separated and will appear as distinct peaks in the chromatogram.

  • The peak area of each diastereomer is determined by the integration software.

  • The diastereomeric ratio is calculated from the ratio of the peak areas of the two diastereomers.

Visualizations

The following diagrams illustrate the logical workflow for determining the diastereomeric ratio of this compound derivatives and the chemical process of their separation via selective acetalization.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample This compound Diastereomeric Mixture NMR ¹H NMR Spectroscopy Sample->NMR Dissolve in deuterated solvent GC Gas Chromatography (GC-FID) Sample->GC Dilute in volatile solvent Integration Signal Integration / Peak Area NMR->Integration GC->Integration Ratio Diastereomeric Ratio Calculation Integration->Ratio

General workflow for diastereomeric ratio analysis.

separation_workflow start Diastereomeric Mixture (syn/anti) acetalization Selective Acetalization (with Acetophenone) start->acetalization separation Separation acetalization->separation syn_acetal syn-Acetal (enriched) separation->syn_acetal Acetal anti_diol anti-Diol (enriched) separation->anti_diol Unreacted Diol hydrolysis Hydrolysis syn_acetal->hydrolysis second_acetalization Second Acetalization & Hydrolysis anti_diol->second_acetalization pure_syn Pure syn-Diol hydrolysis->pure_syn pure_anti Pure anti-Diol second_acetalization->pure_anti

Workflow for the separation of this compound diastereomers.

References

A Spectroscopic Showdown: Unmasking the Stereoisomers of 2,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of meso- and racemic-2,4-pentanediol reveals distinct spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for stereochemical differentiation. This guide presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, and Infrared (IR) spectra, supported by experimental protocols and data tables for direct comparison.

The subtle yet significant differences in the three-dimensional arrangement of atoms between the meso and racemic forms of 2,4-pentanediol give rise to unique spectroscopic characteristics. While both are stereoisomers, the internal plane of symmetry in the meso form ((2R,4S)-2,4-pentanediol) renders it achiral. In contrast, the racemic mixture is a 1:1 combination of two chiral enantiomers, (2R,4R)- and (2S,4S)-2,4-pentanediol. These structural nuances are clearly delineated by spectroscopic techniques.

At a Glance: Key Spectroscopic Differentiators

Spectroscopic TechniqueKey Difference for Differentiation
¹H NMR The multiplicity and chemical shift of the methylene protons (C3-H₂) are diagnostic.
¹³C NMR The number of distinct carbon signals differs, with the racemic form showing more resolved peaks in a mixture.
Infrared (IR) Spectroscopy Subtle variations in the fingerprint region, particularly in the C-O stretching and bending frequencies, can be observed under high-resolution conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Isomers

NMR spectroscopy stands out as the most definitive method for distinguishing between the meso and racemic isomers of this compound. The differences in their molecular symmetry are directly reflected in the chemical environments of their protons and carbon atoms.

¹H NMR: The Methylene Protons Tell the Story

The most striking difference in the ¹H NMR spectra of the two isomers lies in the signal for the methylene protons on the central carbon (C3). In the symmetrical meso isomer, the two methylene protons are diastereotopic, meaning they are in chemically non-equivalent environments. This results in a more complex splitting pattern. Conversely, in the racemic form, these protons are equivalent, leading to a simpler signal.

A study by Pritchard and Vollmer first highlighted this key difference. When measured in deuterium oxide (D₂O), the methylene protons of the racemic isomer present as a nearly symmetrical triplet. In contrast, the meso isomer exhibits a more complex pattern that can be interpreted as two overlapping triplets.[1]

Table 1: Comparative ¹H NMR Data (Predicted and Reported)

Protonmeso-2,4-Pentanediol (Predicted δ, Multiplicity, J (Hz))racemic-2,4-Pentanediol (Predicted δ, Multiplicity, J (Hz))
CH₃ ~1.20 (d, J=6.2)~1.18 (d, J=6.3)
CH₂ ~1.5 (ddd)~1.4 (t, J=6.5)
CH-OH ~4.0 (m)~4.1 (m)
OH VariableVariable

Note: Precise chemical shifts can vary based on solvent and concentration. The data presented is a compilation from typical values and descriptive literature.

¹³C NMR: Counting the Carbons

Due to its internal plane of symmetry, the meso isomer of this compound has only three unique carbon environments: the two equivalent methyl groups (C1 and C5), the two equivalent methine carbons (C2 and C4), and the central methylene carbon (C3). This results in a ¹³C NMR spectrum with three distinct signals.

The racemic form, being a mixture of two enantiomers, also theoretically presents three signals for each enantiomer. However, in a mixture of the meso and racemic diols, as is often the case in commercial samples, a total of five distinct peaks are typically observed. This is because the chemical shifts of the carbons in the meso and racemic isomers are slightly different, and some signals may overlap.

Table 2: Comparative ¹³C NMR Data

Carbonmeso-2,4-Pentanediol (δ ppm)racemic-2,4-Pentanediol (δ ppm)
CH₃ ~23.9~23.3
CH₂ ~46.5~46.5
CH-OH ~64.8~68.1

Assignment based on the analysis of a commercial mixture containing both isomers.

Infrared (IR) Spectroscopy: A More Subtle Distinction

While the mass spectra of stereoisomers are identical, their IR spectra can exhibit subtle differences, primarily in the fingerprint region (below 1500 cm⁻¹). These variations arise from the different vibrational modes allowed by their respective symmetries.

A detailed study by Czarnecki et al. measured the IR spectra of both meso and racemic this compound in an argon matrix at low temperatures to resolve these fine differences.[2] The variations are most pronounced in the regions associated with C-O stretching and C-H bending vibrations. For routine analysis at room temperature, these differences may be difficult to discern but can be critical in detailed structural studies.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Groupmeso-2,4-Pentanediolracemic-2,4-Pentanediol
O-H Stretch ~3350 (broad)~3350 (broad)
C-H Stretch ~2970-2880~2970-2880
C-O Stretch ~1120~1130, 1090

Values are approximate and can be influenced by the sampling method (e.g., neat liquid, KBr pellet, or solution).

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Samples of meso- and racemic-2,4-pentanediol are typically prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or deuterium oxide (D₂O) in a standard 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a Fourier transform NMR spectrometer, for instance, at a frequency of 400 MHz for protons. For ¹H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a longer relaxation delay (5-10 seconds) may be necessary for quantitative analysis, especially for the quaternary carbon in derivatives.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the diol between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is first collected and then automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

Logical Relationships and Workflow

The following diagram illustrates the relationship between the different stereoisomers of this compound and the key spectroscopic techniques used for their differentiation.

G cluster_isomers Stereoisomers of this compound cluster_spectroscopy Spectroscopic Analysis This compound This compound meso-2,4-Pentanediol meso-2,4-Pentanediol This compound->meso-2,4-Pentanediol is a racemic-2,4-Pentanediol racemic-2,4-Pentanediol This compound->racemic-2,4-Pentanediol is a IR IR meso-2,4-Pentanediol->IR Subtle fingerprint differences H_NMR ¹H NMR meso-2,4-Pentanediol->H_NMR Complex CH₂ signal C_NMR ¹³C NMR meso-2,4-Pentanediol->C_NMR 3 Signals (2R,4R)-enantiomer (2R,4R)-enantiomer racemic-2,4-Pentanediol->(2R,4R)-enantiomer contains (2S,4S)-enantiomer (2S,4S)-enantiomer racemic-2,4-Pentanediol->(2S,4S)-enantiomer contains racemic-2,4-Pentanediol->IR Subtle fingerprint differences racemic-2,4-Pentanediol->H_NMR Triplet CH₂ signal racemic-2,4-Pentanediol->C_NMR 3 Signals (distinct from meso) NMR NMR NMR->H_NMR NMR->C_NMR

References

A Researcher's Guide to Correlating Optical Rotation with Enantiomeric Purity of 2,4-Pentanediol

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, accurately determining the enantiomeric purity of chiral molecules like 2,4-Pentanediol is paramount. This guide provides a comprehensive comparison of methodologies, focusing on the correlation between optical rotation and enantiomeric purity, and offers detailed experimental protocols and supporting data.

Introduction to Optical Activity and Enantiomeric Purity

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. They possess identical physical properties except for their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. A direct and historically significant method for determining enantiomeric excess is through the measurement of optical rotation using a polarimeter.

Quantitative Correlation of Optical Rotation and Enantiomeric Purity

The relationship between the observed optical rotation of a sample and its enantiomeric excess is linear. The enantiomeric excess can be calculated using the following formula:

Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100

Where:

  • [α]observed is the specific rotation of the mixture.

  • [α]max is the specific rotation of the pure enantiomer that is in excess.

The specific rotation of the pure enantiomers of this compound are:

  • (2S,4S)-(+)-2,4-Pentanediol: +54° (c=10 in EtOH)

  • (2R,4R)-(-)-2,4-Pentanediol: -53.5° (c=10 in EtOH)

The following table illustrates the expected optical rotation for various mixtures of this compound enantiomers, assuming the (S,S)-enantiomer is in excess.

% (S,S) Enantiomer% (R,R) EnantiomerEnantiomeric Excess (% ee) of (S,S)Expected Specific Rotation [α] (degrees)
100%0%100%+54.0
90%10%80%+43.2
80%20%60%+32.4
70%30%40%+21.6
60%40%20%+10.8
50%50%0%0.0
40%60%20% of (R,R)-10.7
30%70%40% of (R,R)-21.4
20%80%60% of (R,R)-32.1
10%90%80% of (R,R)-42.8
0%100%100% of (R,R)-53.5
Alternative Methods for Determining Enantiomeric Purity

While polarimetry is a straightforward technique, other methods offer higher precision and are less susceptible to impurities that may be optically active.

MethodPrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High accuracy and resolution; well-established technique.Method development can be time-consuming; requires specialized and expensive chiral columns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.Provides structural information; can be rapid for individual samples.Lower sensitivity compared to chromatographic methods; may require derivatization, which adds complexity.

Experimental Protocols

Measurement of Optical Rotation using Polarimetry

Objective: To determine the optical rotation of a this compound sample and calculate its enantiomeric purity.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flask (10 mL)

  • Analytical balance

  • This compound sample

  • Ethanol (spectroscopic grade)

Procedure:

  • Solution Preparation: Accurately weigh approximately 1.0 g of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in ethanol and fill the flask to the mark. Mix thoroughly.

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent (ethanol).

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared solution and then fill the cell, ensuring no air bubbles are present. Place the cell in the polarimeter.

  • Data Acquisition: Record the observed optical rotation (α). Repeat the measurement three to five times and calculate the average.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where α is the average observed rotation, c is the concentration in g/mL, and l is the path length in dm.

  • Calculation of Enantiomeric Excess: Use the calculated specific rotation and the specific rotation of the pure enantiomer to determine the enantiomeric excess.

Determination of Enantiomeric Purity by Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound using chiral HPLC.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

  • This compound sample

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., a benzoyl group) might be necessary for sensitive detection. Alternatively, a refractive index detector can be used.

  • Injection and Analysis: Inject a known volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the area of each peak. The enantiomeric excess is calculated as: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Determination of Enantiomeric Purity by NMR Spectroscopy

Objective: To determine the enantiomeric excess of this compound using NMR spectroscopy with a chiral solvating agent.

Materials:

  • NMR spectrometer

  • NMR tubes

  • This compound sample

  • Deuterated chloroform (CDCl3)

  • Chiral solvating agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the this compound sample in approximately 0.6 mL of CDCl3.

    • Acquire a standard proton NMR spectrum.

    • To the same NMR tube, add a molar equivalent of the chiral solvating agent.

  • NMR Data Acquisition: Acquire a proton NMR spectrum of the mixture. The interaction with the CSA should induce separate signals for the protons of the two enantiomers.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes. Integrate these two signals. The enantiomeric excess is calculated as: ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

Visualizations

G racemic Racemic Mixture (50% R,R : 50% S,S) [α] = 0° separation Chiral Separation racemic->separation enantiomer_R (2R,4R)-(-)-2,4-Pentanediol [α] = -53.5° separation->enantiomer_R enantiomer_S (2S,4S)-(+)-2,4-Pentanediol [α] = +54.0° separation->enantiomer_S

Caption: Relationship between racemic this compound and its separated enantiomers with their respective optical rotations.

G cluster_polarimetry Polarimetry cluster_hplc Chiral HPLC cluster_nmr NMR Spectroscopy prep_p Prepare Solution (c g/mL) measure_p Measure Observed Rotation (α) prep_p->measure_p calc_p Calculate Specific Rotation [α] measure_p->calc_p calc_ee_p Calculate % ee calc_p->calc_ee_p prep_h Prepare Sample Solution inject_h Inject on Chiral Column prep_h->inject_h integrate_h Integrate Peak Areas inject_h->integrate_h calc_ee_h Calculate % ee integrate_h->calc_ee_h prep_n Prepare Sample with CSA acquire_n Acquire NMR Spectrum prep_n->acquire_n integrate_n Integrate Diastereotopic Signals acquire_n->integrate_n calc_ee_n Calculate % ee integrate_n->calc_ee_n

Caption: Experimental workflows for determining the enantiomeric excess of this compound using different analytical techniques.

Performance of 2,4-Pentanediol compared to other diols in polyester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2,4-pentanediol in polyester synthesis relative to other common diols. The information is curated to assist researchers and professionals in materials science and drug development in understanding the structure-property relationships of polyesters and making informed decisions on monomer selection. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key processes.

Introduction to Diols in Polyester Synthesis

Polyesters are a versatile class of polymers synthesized through the polycondensation of a dicarboxylic acid (or its derivative) with a diol. The chemical structure of the diol monomer plays a pivotal role in determining the final properties of the polyester, including its thermal characteristics, mechanical strength, and biodegradability. The arrangement of hydroxyl groups, the presence of branching, and the overall chain length of the diol influence the polymer chain's flexibility, packing efficiency, and intermolecular interactions.

This guide focuses on this compound, a branched aliphatic diol, and compares its expected performance with commonly used linear diols such as 1,4-butanediol and 1,5-pentanediol. Understanding these differences is crucial for designing polyesters with tailored properties for specific applications, from drug delivery systems to biodegradable plastics.

Impact of Diol Structure on Polyester Properties

The structure of the diol monomer significantly influences the macroscopic properties of the resulting polyester. Key structural features of the diol and their effects are outlined below:

  • Chain Length: Longer linear diols generally increase the flexibility of the polymer backbone, leading to lower glass transition temperatures (Tg) and melting points (Tm). This is due to the increased rotational freedom of the longer aliphatic chains.

  • Branching: The presence of side groups, such as the methyl groups in this compound, disrupts the regular packing of polymer chains. This steric hindrance typically leads to a decrease in crystallinity, resulting in more amorphous polymers. Consequently, polyesters derived from branched diols often exhibit lower melting points and sometimes lower glass transition temperatures compared to their linear counterparts. However, the branching can also restrict chain mobility, which may lead to an increase in Tg in some cases.

  • Position of Hydroxyl Groups: The position of the hydroxyl groups (primary vs. secondary) affects the reactivity of the diol during polymerization and can influence the final polymer structure and properties. This compound contains two secondary hydroxyl groups, which are generally less reactive than the primary hydroxyl groups found in diols like 1,4-butanediol and 1,5-pentanediol.

Comparative Performance Data

While specific quantitative data for polyesters derived solely from this compound is limited in publicly available literature, we can infer its performance based on studies of other branched diols and general principles of polymer chemistry. The following tables present a comparison of polyesters synthesized from different diols and dicarboxylic acids.

Table 1: Thermal Properties of Polyesters from Various Diols and Dicarboxylic Acids

DiolDicarboxylic AcidGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (TGA, 5% loss) (°C)Reference
This compound Sebacic AcidData not availableData not availableData not available[1]
1,4-ButanediolSuccinic Acid-33114~350[2]
1,4-ButanediolAdipic Acid-6350~350[3]
1,4-ButanediolSebacic Acid-5565~360[4]
1,5-PentanediolSuccinic Acid-4545~350[5]
1,5-PentanediolAdipic Acid-5535-40~350[5]
1,5-PentanediolSebacic Acid-5058~360[5]
2-Methyl-1,3-propanediolSuccinic AcidAmorphous-~340[2]

Note: Data for this compound is largely unavailable in the cited literature. The expected trend for this compound-based polyesters would be a lower degree of crystallinity and likely a lower melting point compared to their linear counterparts.

Table 2: Mechanical Properties of Polyesters from Various Diols and Dicarboxylic Acids

DiolDicarboxylic AcidTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
This compound Sebacic AcidData not availableData not availableData not available[1]
1,4-ButanediolSuccinic Acid56380400[2]
1,4-ButanediolAdipic Acid23150>700[3]
1,4-ButanediolSebacic Acid20120>800[4]
1,5-PentanediolSuccinic Acid45300500[5]
1,5-PentanediolAdipic Acid35200600[5]
1,5-PentanediolSebacic Acid30180>700[5]

Note: The mechanical properties of polyesters are highly dependent on their molecular weight and crystallinity. Due to the expected amorphous nature of polyesters from this compound, they are likely to be more flexible and have lower tensile strength and modulus compared to crystalline polyesters from linear diols.

Experimental Protocols

The following are detailed methodologies for key experiments in polyester synthesis and characterization.

Melt Polycondensation of this compound and a Dicarboxylic Acid (General Protocol)

This protocol is a generalized procedure based on common melt polycondensation techniques for polyester synthesis and can be adapted for this compound.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Catalyst (e.g., titanium(IV) butoxide, antimony(III) oxide)

  • Antioxidant (e.g., triphenyl phosphite)

  • Nitrogen gas (high purity)

  • Chloroform or other suitable solvent for purification

  • Methanol (for precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a vacuum-tight seal

  • Distillation condenser with a collection flask

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: The three-neck flask is charged with equimolar amounts of this compound and the chosen dicarboxylic acid. A slight excess of the diol (e.g., 10-20 mol%) can be used to compensate for any loss during the reaction. The catalyst (e.g., 0.1 mol% relative to the diacid) and antioxidant are then added.

  • Esterification Stage: The apparatus is assembled, and the system is purged with nitrogen for at least 30 minutes to create an inert atmosphere. The reaction mixture is then heated to 180-200°C with continuous stirring under a slow stream of nitrogen. Water, the byproduct of the esterification reaction, will begin to distill and is collected. This stage is continued for 2-4 hours or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage: The temperature is gradually increased to 220-240°C. A vacuum is slowly applied to the system, reducing the pressure to below 1 mbar over about 1 hour. This gradual pressure reduction is crucial to prevent the violent boiling of low molecular weight oligomers. The polycondensation is continued under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.

  • Polymer Recovery and Purification: After the desired reaction time, the reactor is cooled to room temperature under a nitrogen atmosphere. The crude polyester is dissolved in a minimal amount of a suitable solvent like chloroform. The polymer is then precipitated by slowly adding the solution to a large volume of cold methanol with vigorous stirring. The precipitated polyester is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at room temperature until a constant weight is achieved.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polyester and to determine the monomer composition in copolyesters.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polyester, including the glass transition temperature (Tg) and the melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyester by measuring its weight loss as a function of temperature.

  • Tensile Testing: The mechanical properties, such as tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine according to standard methods (e.g., ASTM D638).

Visualizations

Polyester Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of polyesters via melt polycondensation.

Polyester_Synthesis_Workflow cluster_synthesis Melt Polycondensation cluster_purification Purification cluster_characterization Characterization monomers Diol + Dicarboxylic Acid reactor Reaction Vessel monomers->reactor catalyst Catalyst + Antioxidant catalyst->reactor esterification Esterification (180-200°C, N2 atm) - H2O reactor->esterification Heat polycondensation Polycondensation (220-240°C, Vacuum) - Excess Diol, H2O esterification->polycondensation Increase Temp, Apply Vacuum dissolution Dissolve in Solvent polycondensation->dissolution precipitation Precipitate in Methanol dissolution->precipitation filtration Filter precipitation->filtration drying Vacuum Dry filtration->drying nmr NMR drying->nmr gpc GPC drying->gpc dsc DSC drying->dsc tga TGA drying->tga tensile Tensile Testing drying->tensile

Caption: Workflow for polyester synthesis via melt polycondensation.

Logical Relationship of Diol Structure to Polyester Properties

This diagram illustrates the influence of diol structure on the resulting properties of the polyester.

Diol_Structure_Properties cluster_diol Diol Monomer Structure cluster_properties Polyester Properties diol_structure Diol Structure (e.g., this compound) branching Methyl Branching diol_structure->branching hydroxyl_pos Secondary Hydroxyls diol_structure->hydroxyl_pos chain_length Chain Length diol_structure->chain_length crystallinity Crystallinity branching->crystallinity Disrupts packing (Decreases) biodegradability Biodegradability branching->biodegradability May increase susceptibility to enzymatic attack hydroxyl_pos->crystallinity May affect reactivity & polymer regularity tg Glass Transition Temp. (Tg) chain_length->tg Increases flexibility (Decreases) tm Melting Temp. (Tm) crystallinity->tm Lower crystallinity (Decreases) mech_strength Mechanical Strength crystallinity->mech_strength Lower crystallinity (Decreases Strength/Modulus)

Caption: Influence of diol structure on polyester properties.

Conclusion

The use of this compound in polyester synthesis is expected to yield polymers with distinct properties compared to those derived from linear diols. The presence of methyl branches in this compound will likely lead to more amorphous polyesters with lower melting points and potentially altered mechanical properties, such as increased flexibility. While direct comparative experimental data is scarce, the principles of polymer chemistry suggest that this compound is a viable monomer for creating polyesters with a unique performance profile. Further research is warranted to fully characterize the properties of polyesters based on this compound and to explore their potential applications in areas where amorphous and potentially more biodegradable materials are desired.

References

Safety Operating Guide

Proper Disposal of 2,4-Pentanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,4-Pentanediol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Physicochemical and Toxicological Data

Proper handling and disposal procedures are informed by the inherent properties of the substance. Below is a summary of key data for this compound.

PropertyValueReference
Appearance Clear, viscous, yellow liquid[1]
Flash Point 101.00 °C (closed cup)[1]
Boiling Point 201 - 202 °C[1]
Relative Density 0.95 g/mL at 25 °C[1]
Water Solubility Fully miscible[1]
Acute Toxicity (Oral) LD50 Oral - Rat - 6,860 mg/kg[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to federal, state, and local regulations is mandatory.[2][3][4][5][6] The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA).[2][3][4]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all necessary safety precautions are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[1][7]

    • Chemical-resistant gloves (e.g., nitrile rubber, minimum layer thickness: 0.11 mm).[1]

    • Impervious clothing, such as a lab coat, to prevent skin contact.[1][7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[7]

Waste Collection and Segregation

Proper collection and segregation are crucial to prevent dangerous chemical reactions.

  • Waste Container: Collect this compound waste in a designated, compatible, and leak-proof container.[1][8][9] The original container is often the most suitable.[9] Ensure the container is in good condition, free of cracks or corrosion.[8]

  • Segregation: Keep this compound waste separate from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound." Include the date when the waste was first added to the container.[8][10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Containment: For small spills, soak up the material with an inert absorbent material such as sand, silica gel, or universal binder.[1][7]

  • Collection: Collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[1]

  • Ventilation: Ensure adequate ventilation during cleanup.[1]

  • Prohibited Actions: Do not let the product enter drains.[1] Evaporation is not an acceptable method of disposal.[9][11]

Storage of Waste

Store waste containers in a designated and safe location pending disposal.

  • Storage Area: Store waste containers in a cool, dry, and well-ventilated area away from sources of ignition.[7][10]

  • Closure: Keep the waste container tightly closed except when adding waste.[8]

Disposal Procedure

Final disposal must be conducted through an approved hazardous waste management service.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that the disposal process complies with all federal, state, and local regulations.[6] The "cradle-to-grave" principle of hazardous waste management holds the generator responsible for the waste from its creation to its final disposal.[2][4][5]

Empty Container Management

Empty containers that held this compound must also be managed correctly.

  • Triple Rinsing: For containers that held acutely hazardous waste, triple rinse with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[9]

  • Container Disposal: After proper cleaning, deface or remove all labels from the empty container before disposing of it as regular trash.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer check_spill Spill Occurred? transfer->check_spill spill_cleanup Contain with Inert Absorbent Collect as Hazardous Waste check_spill->spill_cleanup Yes close_container Securely Close Container check_spill->close_container No spill_cleanup->transfer storage Store in Designated, Ventilated Area close_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs documentation Complete Waste Manifest/ Disposal Documentation contact_ehs->documentation end End: Waste Collected for Proper Disposal documentation->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling of 2,4-Pentanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical information for the handling of 2,4-Pentanediol (CAS: 625-69-4) in a research and development environment. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure safety. The required equipment varies based on the specific laboratory operation being performed.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side-shields (EN166 compliant).[1]Chemical-resistant gloves (e.g., Nitrile).[2]Standard laboratory coat.[2]Not generally required for sealed, intact containers.
Weighing and Aliquoting Chemical safety goggles or a full-face shield.[2]Chemical-resistant gloves (Nitrile, Neoprene) with a minimum layer thickness of 0.11 mm.[1][2]Chemical-resistant laboratory coat or apron.[2]Required if vapors or mists are generated. Use a NIOSH-approved respirator.[1][2]
Solution Preparation Chemical safety goggles or a full-face shield.[2]Chemical-resistant gloves (Nitrile, Neoprene) with a breakthrough time of at least 480 minutes.[1][2]Chemical-resistant laboratory coat or apron.[2]Recommended if heating or agitation may generate vapors. Use a respirator with an organic vapor cartridge.[2]
Waste Disposal Chemical safety goggles or a full-face shield.[2]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Chemical-resistant laboratory coat or apron.[2]Not generally required for handling sealed waste containers.[2]

Safety, Handling, and Storage Protocols

Proper engineering controls and handling practices are paramount.

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • All procedures involving open containers, weighing, or solution preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3][4]

Safe Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[1][5]

  • Avoid breathing vapors, mist, or gas.[1][5]

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly before breaks and at the end of the workday.[1][5]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep containers tightly closed to prevent contamination and absorption of moisture, as the substance is hygroscopic.[1]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3]

Emergency Procedures

Immediate and appropriate responses to accidental exposure or spills are critical.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician immediately.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Consult a physician.[1]
Eye Contact Flush eyes with water as a precautionary measure. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and consult a physician immediately.[1]

Accidental Release Measures: In the event of a spill, use personal protective equipment.[1] Contain the spill and prevent it from entering drains.[1] Absorb the spill using an inert material such as sand or silica gel and collect it for disposal.[1][3] Place the absorbed material into a suitable, closed container labeled for hazardous waste.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and governmental regulations.

  • Container Selection : Use a compatible and properly sealed container for waste collection. The original container is often a suitable choice.[6][7]

  • Labeling : Clearly label the waste container with the words "HAZARDOUS WASTE" and list all chemical constituents, including this compound and their approximate percentages.[6]

  • Storage : Keep waste containers tightly closed at all times, except when adding waste.[6][7] Store waste in a designated, well-ventilated secondary containment area, segregated from incompatible materials.[6]

  • Disposal : Arrange for pickup and disposal through your institution's environmental health and safety office. Do not dispose of this compound down the drain.[1]

Physical and Chemical Properties

PropertyValue
Appearance Clear, viscous, yellow liquid[1]
Molecular Formula C5H12O2[8]
Molecular Weight 104.15 g/mol [8]
Melting Point 52.5 °C[1]
Boiling Point 201 - 202 °C[1]
Flash Point 101.0 °C (closed cup)[1]
Density 0.95 g/mL at 25 °C[1]
Water Solubility Fully miscible[1]
Acute Toxicity (Oral) LD50 Oral - Rat - 6,860 mg/kg[1]

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the steps for safely preparing a standard solution of this compound.

Objective: To prepare a 100 mL of a 1 Molar (1M) solution of this compound in deionized water.

Materials:

  • This compound (CAS: 625-69-4)

  • Deionized water

  • 100 mL volumetric flask with stopper

  • Analytical balance

  • Beaker and magnetic stir bar

  • Magnetic stir plate

  • Pipettes

  • Spatula

Methodology:

  • Pre-calculation:

    • Molecular Weight (MW) of this compound = 104.15 g/mol .

    • To make 100 mL (0.1 L) of a 1M solution, the required mass is: 1 mol/L * 0.1 L * 104.15 g/mol = 10.415 g.

    • The density is 0.95 g/mL, so the required volume is: 10.415 g / 0.95 g/mL = 10.96 mL.

  • Personal Protective Equipment (PPE) Check:

    • Don a laboratory coat, chemical-resistant gloves (Nitrile), and chemical safety goggles before starting.

  • Procedure Execution (in a Chemical Fume Hood):

    • Place a beaker on the analytical balance and tare it.

    • Carefully measure approximately 10.96 mL (10.415 g) of this compound into the beaker.

    • Add approximately 50 mL of deionized water to the beaker.

    • Place the magnetic stir bar into the beaker and move the beaker to a magnetic stir plate.

    • Stir the solution until the this compound is fully dissolved.

    • Carefully transfer the solution from the beaker into the 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Label the flask clearly with "1M this compound", the date of preparation, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area with the cap tightly sealed.

  • Waste Disposal:

    • Dispose of any contaminated materials (e.g., pipette tips, gloves) in the designated hazardous waste container.

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to final disposal.

Safe_Handling_Workflow cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Post-Procedure Start Review SDS and SOP PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Receive Receive & Inspect Container PPE->Receive Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Retrieve Retrieve from Storage Store->Retrieve Work Perform Work in Chemical Fume Hood Retrieve->Work Waste Collect Waste in Labeled Hazardous Container Work->Waste Decontaminate Decontaminate Work Area & Equipment Waste->Decontaminate RemovePPE Remove & Dispose of PPE Decontaminate->RemovePPE End Wash Hands Thoroughly RemovePPE->End

Caption: Safe handling workflow for this compound.

References

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